molecular formula C9H16N2O5 B1526337 Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate CAS No. 1008526-70-2

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Cat. No.: B1526337
CAS No.: 1008526-70-2
M. Wt: 232.23 g/mol
InChI Key: DUYWGUJDIRKARQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS: 1008526-70-2) is a high-value chemical intermediate specifically designed for advanced pharmaceutical research and development . This compound features a protected azetidine ring, a scaffold of growing importance in medicinal chemistry for its role in improving the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility . The molecule's core is functionalized with both a hydroxy and a nitromethyl group at the 3-position, providing two distinct handles for synthetic elaboration. This makes the reagent exceptionally valuable for building diverse and complex molecular libraries aimed at drug discovery . Its primary research applications include the synthesis of enzyme inhibitors and receptor modulators, where the azetidine ring serves as a critical conformational constraint . The nitromethyl group is a versatile synthetic precursor, readily undergoing transformations such as reduction to an amine or functioning as a masked carboxylic acid, thereby enabling the creation of a wide array of derivatives . With a molecular formula of C₉H₁₆N₂O₅ and a molecular weight of 232.23 g/mol, it is supplied with a high purity level of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-8(2,3)16-7(12)10-4-9(13,5-10)6-11(14)15/h13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYWGUJDIRKARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725586
Record name tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008526-70-2
Record name tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number for Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Azetidine Building Block

This compound, identified by the CAS Number 1008526-70-2 , is a specialized heterocyclic compound that holds significant promise as a versatile intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a strained four-membered azetidine ring, a tertiary alcohol, and a nitro group, provides a rich platform for the synthesis of complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for selective deprotection under specific conditions, making it an ideal building block for multi-step synthetic campaigns.[2][3]

The azetidine scaffold is a "privileged structure" in medicinal chemistry, as it imparts conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4] Derivatives of azetidine have demonstrated a wide range of biological activities, including antibacterial, anticancer, and neurological effects.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are well-defined, other properties may be based on computational models due to the limited availability of extensive experimental data for this specific compound.

PropertyValueSource
CAS Number 1008526-70-2[1]
Molecular Formula C₉H₁₆N₂O₅[1]
Molecular Weight 232.23 g/mol [1]
MDL Number MFCD17015985[1]

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The synthetic pathway involves an initial oxidation to the corresponding ketone, followed by a base-catalyzed nitroaldol (Henry) reaction.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Henry Reaction A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) A->B Oxidizing Agent (e.g., TEMPO/NaOCl) D This compound B->D B->D Base (e.g., Triethylamine) C Nitromethane C->D

Caption: Two-step synthesis of the target compound.

Step 1: Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, 1-Boc-3-azetidinone. A common and efficient method for this transformation is the use of a TEMPO-catalyzed oxidation with an inexpensive oxidant like sodium hypochlorite (NaOCl).[9]

Experimental Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide (KBr).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) containing sodium bicarbonate (NaHCO₃) while maintaining the temperature below 10 °C.

  • Stir the reaction vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[10]

Step 2: Henry (Nitroaldol) Reaction

The second step is a nucleophilic addition of the nitronate anion (formed from nitromethane and a base) to the carbonyl group of 1-Boc-3-azetidinone. This reaction, known as the Henry reaction, forms the desired tertiary alcohol and introduces the nitromethyl group.

Experimental Protocol:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) and nitromethane (1.5-2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Cool the solution to 0 °C.

  • Slowly add a base, such as triethylamine (Et₃N) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to catalyze the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a highly valuable intermediate due to the synthetic versatility of its functional groups. The azetidine ring provides a rigid scaffold, while the hydroxyl and nitromethyl groups offer multiple avenues for further chemical modification.

Potential Synthetic Transformations

Derivatization cluster_nitro Nitro Group Reduction cluster_hydroxyl Hydroxyl Group Modification cluster_boc Boc Deprotection A This compound B Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate A->B Reduction (e.g., H₂, Pd/C) C Ester or Ether Derivatives A->C Acylation/Alkylation D Dehydration to Alkene A->D Dehydrating Agent E 3-Hydroxy-3-(nitromethyl)azetidine A->E Acid (e.g., TFA)

Caption: Potential derivatizations of the title compound.

  • Reduction of the Nitro Group: The nitromethyl group can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent reactions, such as amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • Modification of the Hydroxyl Group: The tertiary hydroxyl group can be a site for esterification or etherification to modulate the compound's polarity and pharmacokinetic properties. It can also be eliminated to form an alkene, providing another point of synthetic diversification.

  • Deprotection of the Azetidine Nitrogen: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine. This allows for N-alkylation or N-arylation, enabling the attachment of various substituents to the azetidine ring.

The precursor, 1-Boc-3-azetidinone, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[2][3] This highlights the industrial relevance of this class of compounds. Furthermore, various azetidine derivatives have been investigated as potent inhibitors of the GABA transporter (GAT-1), suggesting potential applications in treating neurological disorders.[11] Recent research has also identified 3-hydroxymethyl-azetidine derivatives as promising inhibitors of polymerase Theta (Polθ), a novel target in cancer therapy, particularly for BRCA-deficient tumors.[12]

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, a risk assessment can be made based on the starting materials and related compounds.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat.[1][16]

The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is known to cause skin irritation and serious eye irritation.[10] Therefore, similar precautions should be taken with the title compound.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its trifunctional nature provides a flexible platform for creating diverse libraries of compounds for biological screening. The straightforward and scalable synthetic route, coupled with the proven biological relevance of the azetidine scaffold, makes this compound a valuable asset for researchers and scientists in the pharmaceutical industry.

References

  • Sparrow. (2025, June 19). What are the safety precautions when handling azetidine? Sparrow Blog. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2564-71. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174-183. [Link]

  • GlobalChemMall. Early Access this compound. [Link]

  • A2Z Chemical. This compound. [Link]

  • Gaumont, A. C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5927-5970. [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]

  • ResearchGate. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • HBARSCI. tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, min 97%, 100 mg. [Link]

  • PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]

Sources

In-depth Structural Analysis of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational properties and metabolic stability, making them attractive scaffolds for the development of novel therapeutic agents. The introduction of diverse substituents onto the azetidine core allows for the fine-tuning of physicochemical properties and biological activity. Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS No. 1008526-70-2) is a particularly interesting derivative, incorporating a tertiary alcohol, a nitro group, and a Boc-protecting group. These functionalities offer multiple points for further chemical modification, rendering it a versatile intermediate for the synthesis of more complex molecules.

Synthetic Pathway: The Henry Reaction

The most logical and established method for the synthesis of this compound is the nitroaldol or Henry reaction . This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In this case, the precursors are tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) and nitromethane.

DOT Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 N-Boc-azetidin-3-one product This compound reactant1->product Henry Reaction reactant2 Nitromethane reactant2->product catalyst Base Catalyst (e.g., Et3N, DBU) catalyst->product solvent Solvent (e.g., THF, CH2Cl2) solvent->product

Caption: Synthetic route to the target compound via the Henry Reaction.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized representation of a typical Henry reaction for the synthesis of the title compound.

  • Reactant Preparation: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added nitromethane.

  • Catalyst Addition: A catalytic amount of a non-nucleophilic base (e.g., triethylamine, DBU, or a solid-supported base) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, the reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Analysis: A Predictive Approach

Due to the absence of a complete set of publicly available experimental data for the title compound, this section will outline the expected outcomes from various analytical techniques based on the known properties of its functional groups and the azetidine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Expected Chemical Shifts)

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
tert-Butyl (9H)~1.45singlet-
Azetidine CH₂ (2H)3.8 - 4.2doublet of doubletsJ ≈ 8-10
Azetidine CH₂ (2H)3.6 - 4.0doublet of doubletsJ ≈ 8-10
Nitromethyl CH₂ (2H)~4.5singlet-
Hydroxyl OH (1H)Broad singlet--

¹³C NMR Spectroscopy (Expected Chemical Shifts)

CarbonExpected Chemical Shift (ppm)
tert-Butyl (CH₃)₃~28
tert-Butyl C~80
Azetidine CH₂~55-60
Azetidine C-OH~70-75
Nitromethyl CH₂~80-85
Carbonyl C=O~155

DOT Diagram of the NMR Analysis Workflow

G start Synthesized Compound nmr_analysis NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) start->nmr_analysis structural_elucidation Structural Elucidation nmr_analysis->structural_elucidation verification Confirmation of Functional Groups and Connectivity structural_elucidation->verification

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3500-3200Broad, Medium
C-H (alkane)2980-2850Strong
C=O (carbamate)1700-1680Strong
N-O (nitro)1550-1530 and 1380-1360Strong, Asymmetric & Symmetric
C-N (azetidine)1250-1020Medium
C-O (alcohol)1150-1050Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass-to-Charge Ratios (m/z)

  • Electrospray Ionization (ESI):

    • [M+H]⁺: 233.1183

    • [M+Na]⁺: 255.1002

  • Fragmentation: Loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) would be expected as a major fragmentation pathway.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Obtaining suitable crystals would be a prerequisite for this analysis. The strained four-membered ring of the azetidine core would be of particular interest, and its geometry would be precisely determined.

Conclusion and Future Perspectives

This compound is a valuable synthetic intermediate with significant potential in drug discovery. This guide has outlined its synthesis via the Henry reaction and provided a predictive framework for its structural analysis using modern spectroscopic and crystallographic techniques. The acquisition and publication of a complete experimental dataset for this compound would be a valuable contribution to the field of medicinal chemistry, enabling its wider application in the synthesis of novel bioactive molecules.

References

At the time of this writing, a comprehensive, publicly available experimental and spectroscopic dataset for this compound (CAS 1008526-70-2) could not be located in peer-reviewed literature or patent databases. The information presented in this guide is therefore based on established principles of organic chemistry and spectroscopic interpretation of analogous compounds. The following references pertain to the synthesis and characterization of the precursor, tert-butyl 3-oxoazetidine-1-carboxylate, and related azetidine derivatives.

  • This compound. MySkinRecipes. [Link]

  • Azetidine derivatives. European Patent Office - EP 0165637 B1. (1988-07-27).
  • Synthesis of azetidine derivatives.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Spectroscopic Characterization of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (Molecular Formula: C₉H₁₆N₂O₅, Molecular Weight: 248.24 g/mol ) is a functionalized azetidine derivative. The strained four-membered azetidine ring, coupled with a tertiary alcohol, a nitromethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations.

Predicted Spectroscopic Data and Interpretation

This section outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the nitromethyl protons, the Boc group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5-4.7Singlet2H-CH₂NO₂The protons on the carbon adjacent to the electron-withdrawing nitro group are expected to be significantly deshielded.[1]
~4.0-4.2Multiplet4HAzetidine ring CH₂The two methylene groups on the azetidine ring adjacent to the nitrogen are expected to be diastereotopic and will likely appear as complex multiplets. Their chemical shift is influenced by the Boc protecting group.
~3.5-4.0Broad Singlet1H-OHThe hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.
1.45Singlet9H-C(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a characteristic signal for the Boc protecting group.

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~156C=O (Boc)The carbonyl carbon of the carbamate is expected in this region.[2][3]
~80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is characteristic for the Boc group.[2][3]
~78-C(OH)CH₂NO₂The quaternary carbon of the azetidine ring bearing the hydroxyl and nitromethyl groups will be deshielded.
~75-CH₂NO₂The carbon of the nitromethyl group will be deshielded due to the attached nitro group.
~55Azetidine ring CH₂The two methylene carbons of the azetidine ring are expected to have similar chemical shifts.
28.3-C(CH₃)₃ (Boc)The methyl carbons of the tert-butyl group will give a strong signal in this region.[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500-3200Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the tertiary alcohol.[4][5][6][7][8]
2975-2950MediumC-H stretch (alkane)Corresponds to the C-H bonds of the Boc group and the azetidine ring.
1690-1670StrongC=O stretch (carbamate)This is a characteristic strong absorption for the carbonyl group of the Boc protecting group.
1550-1530Strong, SharpN-O asymmetric stretch (nitro)A strong and characteristic absorption for the nitro group.[1][9][10][11][12]
1380-1360Strong, SharpN-O symmetric stretch (nitro)Another strong and characteristic absorption for the nitro group.[1][9][10][11][12]
1170-1150StrongC-O stretch (tertiary alcohol)The C-O stretch for a tertiary alcohol typically appears in this region.[4][5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

For ESI, the molecule is expected to be observed as protonated or sodiated adducts in the positive ion mode.

  • [M+H]⁺: m/z 249.10

  • [M+Na]⁺: m/z 271.08

Under EI or CID conditions, the molecule is expected to fragment in a predictable manner, losing key functional groups.

  • Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

  • Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of the NO₂ group (46 Da).

  • Loss of water: Dehydration of the tertiary alcohol can result in the loss of H₂O (18 Da).

  • Ring opening of the azetidine: The strained four-membered ring may undergo fragmentation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source for soft ionization or an Electron Ionization (EI) source for fragmentation analysis.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • EI-MS or MS/MS (CID) Acquisition:

    • For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph.

    • For MS/MS analysis, select the parent ion of interest (e.g., [M+H]⁺) in the first mass analyzer and subject it to collision-induced dissociation with an inert gas (e.g., argon) in the collision cell.

    • Scan the second mass analyzer to detect the fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Structural Elucidation Purification->NMR IR FT-IR Functional Group ID Purification->IR MS Mass Spectrometry Molecular Weight & Fragmentation Purification->MS Interpretation Correlate Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Validation Confirm Structure & Purity Interpretation->Validation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a solid foundation for the unambiguous characterization of this compound. By carefully acquiring and interpreting the NMR, IR, and MS spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Guo, F., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505.
  • IR Spectrum: Alcohols and Phenols. (n.d.). Química Orgánica. Retrieved from [Link]

  • Caputo, A., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu. Retrieved from [Link]

  • Takino, M., Daishima, S., & Nakahara, T. (2003). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry.
  • Benson, W. R. (1969). Mass Spectra of Some Carbamate Pesticides.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33.
  • He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • Danikiewicz, W., & Główka, M. L. (1993). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 28(10), 1099-1102.
  • Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Spectroscopy of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • IR: alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Akutsu, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2505.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

  • Archibald, T. G., & Hiskey, M. A. (1994). U.S. Patent No. 5,336,784. Washington, DC: U.S.
  • Oxley, J. C., Smith, J. L., & Zhang, J. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). CN111362852A.
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Physical and chemical properties of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS No. 1008526-70-2) is a densely functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique architecture, featuring a strained four-membered ring, a tertiary alcohol, a nitro group, and a Boc-protected amine, offers a rich platform for the synthesis of novel and complex molecular scaffolds. Azetidine-containing compounds have gained prominence as bioisosteres for larger saturated heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this versatile building block, its synthesis, reactivity, and potential applications in the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While experimentally determined data for this specific compound is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure.

PropertyValueSource
CAS Number 1008526-70-2Commercial Supplier Data[1]
Molecular Formula C₉H₁₆N₂O₅Commercial Supplier Data[1]
Molecular Weight 232.23 g/mol Commercial Supplier Data[1]
Predicted XLogP3 0.4PubChem
Topological Polar Surface Area 95.6 ŲPubChem
Storage Conditions Room temperature, sealed, dryCommercial Supplier Data
Hazard Codes H302, H315, H319, H335Commercial Supplier Data

Stability and Handling:

The presence of the Boc (tert-butyloxycarbonyl) protecting group confers stability under neutral and basic conditions. However, it is readily cleaved under acidic conditions. The strained azetidine ring can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or reductive conditions. The nitroalkane functionality is generally stable but can undergo decomposition under strong basic conditions or upon exposure to high temperatures. Therefore, it is recommended to store the compound in a cool, dry, and inert atmosphere.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a Henry (nitroaldol) reaction between tert-butyl 3-oxoazetidine-1-carboxylate and nitromethane. This reaction is a classic carbon-carbon bond-forming reaction that is widely used in organic synthesis.

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed synthetic workflow.
Part 1: Synthesis of the Precursor, tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the ketone precursor is a critical first step. A reliable method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared from 1-benzylazetidin-3-ol.[2]

Experimental Protocol:

  • Preparation of tert-Butyl 3-hydroxyazetidine-1-carboxylate:

    • To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of palladium on carbon (5% Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for approximately 20 hours.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Dissolve the crude amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[2]

  • Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate:

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane at 0 °C, add (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO, catalytic amount) and potassium bromide (catalytic amount).

    • Slowly add an aqueous solution of sodium hypochlorite containing sodium bicarbonate while maintaining the temperature at 0 °C.

    • Stir the reaction vigorously until the starting material is consumed.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.[2]

Part 2: Henry Reaction to Yield the Target Compound

Proposed Experimental Protocol:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as THF or isopropanol, add nitromethane (2-3 equivalents).

  • Cool the reaction mixture to 0 °C and add a catalytic amount of a base such as tetrabutylammonium fluoride (TBAF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Predicted Spectral Data

¹H NMR (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the azetidine ring protons, and the nitromethyl protons. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm.[4] The azetidine ring protons will likely appear as two sets of diastereotopic multiplets in the range of 3.8-4.2 ppm. The two protons of the nitromethyl group are expected to appear as a singlet or two doublets (if diastereotopic) in the downfield region, likely around 4.5-4.8 ppm, due to the electron-withdrawing effect of the nitro group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Predicted)

The ¹³C NMR spectrum is predicted to show nine distinct signals. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the three equivalent methyl carbons will appear around 28 ppm.[5] The azetidine ring carbons are expected to resonate in the range of 55-70 ppm, with the carbon bearing the hydroxyl and nitromethyl groups being the most downfield. The carbon of the nitromethyl group will likely appear around 75-85 ppm. The carbonyl carbon of the Boc group will be observed in the typical range of 154-156 ppm.

FT-IR (Predicted)

The FT-IR spectrum is expected to display characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3500-3200 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. A strong absorption band around 1690 cm⁻¹ will be indicative of the C=O stretching of the Boc protecting group.[6] C-H stretching vibrations of the aliphatic and tert-butyl groups will be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 233.1. Other common adducts such as [M+Na]⁺ at m/z 255.1 may also be observed. Fragmentation patterns would likely involve the loss of the tert-butyl group (57 Da) or the entire Boc group (100 Da), as well as the loss of the nitro group (46 Da) or water (18 Da).

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The reactivity of each functional group can be selectively addressed.

graph Reactivity { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Key reaction pathways.
Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, providing access to 3-amino-3-hydroxyazetidine derivatives. This transformation is highly valuable as it introduces a key functional group for further elaboration, such as amide bond formation or reductive amination.

Proposed Experimental Protocol for Nitro Group Reduction:

  • Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate can be purified by column chromatography if necessary.[7]

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group can be derivatized to form esters, ethers, or can be displaced under certain conditions. This allows for the introduction of various functionalities and can be used to modulate the steric and electronic properties of the molecule.

Proposed Experimental Protocol for Hydroxyl Group Acylation:

  • Dissolve this compound (1 equivalent) in an aprotic solvent such as dichloromethane.

  • Add a base like triethylamine or pyridine (1.5 equivalents).

  • Cool the reaction to 0 °C and add an acylating agent, such as acetic anhydride or benzoyl chloride (1.2 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to liberate the secondary amine of the azetidine ring. This is a common step in the final stages of a synthesis to allow for further functionalization at the nitrogen atom.

Proposed Experimental Protocol for Boc Deprotection:

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting ammonium salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

Applications in Drug Discovery

Functionalized azetidines are highly sought-after building blocks in drug discovery due to their ability to impart favorable pharmacokinetic properties. This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. The ability to orthogonally functionalize the nitro and hydroxyl groups, as well as the azetidine nitrogen after deprotection, allows for the rapid generation of compound libraries for screening.

For instance, the reduction of the nitro group to an amine, followed by acylation, can lead to the synthesis of novel enzyme inhibitors or receptor ligands. The hydroxyl group can be used as a handle to attach other molecular fragments or to modulate solubility. The azetidine ring itself can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement for optimal binding to a biological target.[8]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via a Henry reaction and the presence of three distinct and reactive functional groups provide a wealth of opportunities for the creation of novel and complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and further chemical transformations, empowering researchers to leverage its potential in the pursuit of new therapeutic agents.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [No valid URL provided]
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. [Link]

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. [Link]

  • tert-Butyl 3-hydroxy-3-(nitromethyl)
  • Early Access this compound Easy Returns [3iBLuZoz]. [No valid URL provided]
  • Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride. PubChem. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram. ResearchGate. [Link]

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An In-depth Technical Guide to the Henry Reaction Mechanism for N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] First reported by Louis Henry in 1895, this base-catalyzed reaction joins a nitroalkane and a carbonyl compound (an aldehyde or ketone) to form a β-nitro alcohol.[1] The synthetic versatility of the resulting products, which can be readily transformed into other valuable intermediates like β-amino alcohols, α-nitro ketones, or nitroalkenes, makes the Henry reaction a powerful tool, particularly in the synthesis of pharmaceuticals.[1][2]

This guide focuses on the application of the Henry reaction to a specific and highly relevant substrate: N-Boc-3-azetidinone. The azetidine ring is a strained four-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[3] N-Boc-3-azetidinone, with its protected nitrogen and reactive ketone functionality, serves as a key building block for introducing this desirable motif into more complex molecular architectures.[4][5] Understanding the nuances of the Henry reaction with this substrate is therefore of significant interest to professionals in drug development and organic synthesis.

This document provides a detailed exploration of the reaction mechanism, delves into the critical experimental parameters that govern its success, offers a practical experimental protocol, and addresses potential challenges and side reactions.

The Core Mechanism: A Step-by-Step Analysis

The Henry reaction proceeds through a reversible, base-catalyzed pathway.[1] The fundamental steps involve the deprotonation of the nitroalkane to form a nucleophilic nitronate, followed by its addition to the electrophilic carbonyl carbon of N-Boc-3-azetidinone, and subsequent protonation to yield the final β-nitro alcohol product.[1][6]

Step 1: Deprotonation of the Nitroalkane

The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane. This generates a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17 in DMSO, making them accessible to a variety of bases.[1] The choice of base can range from inorganic bases like alkali metal hydroxides and carbonates to non-ionic organic bases such as triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proazaphosphatranes.[1]

Step 2: Nucleophilic Attack

The generated nitronate anion, a potent carbon-based nucleophile, then attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone.[6] The strained nature of the four-membered azetidine ring can influence the reactivity of the ketone. This nucleophilic addition leads to the formation of a β-nitro alkoxide intermediate.[1]

Step 3: Protonation

The final step involves the protonation of the β-nitro alkoxide intermediate by the conjugate acid of the base used in the first step, or another proton source in the reaction mixture.[1] This yields the desired β-nitro alcohol product, 1-Boc-3-(hydroxymethyl(nitro)methyl)azetidin-3-ol. All steps of the Henry reaction are reversible.[1]

Henry_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]⁻ Nitroalkane->Nitronate + B: Base B: Conjugate_Acid BH⁺ Azetidinone N-Boc-3-azetidinone Alkoxide β-Nitro Alkoxide Intermediate Azetidinone->Alkoxide + [R-CH-NO2]⁻ Alkoxide_2 β-Nitro Alkoxide Intermediate Nitronate_2 [R-CH-NO2]⁻ Product β-Nitro Alcohol Product Base_Regen B: Alkoxide_2->Product + BH⁺ Conjugate_Acid_2 BH⁺ caption Figure 1: Generalized Mechanism of the Henry Reaction.

Caption: Figure 1: Generalized Mechanism of the Henry Reaction.

Critical Experimental Parameters and Causality

The success and selectivity of the Henry reaction with N-Boc-3-azetidinone are highly dependent on the careful selection of experimental conditions. The interplay between the base, solvent, temperature, and reaction time dictates the yield, purity, and stereochemical outcome of the product.

ParameterCommon ChoicesRationale and Field-Proven Insights
Base Triethylamine (TEA), DBU, Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Chiral Guanidines, Metal Complexes (e.g., Cu(OAc)₂)The choice of base is critical. Weak bases like TEA are often sufficient and can minimize side reactions. Stronger bases like DBU can accelerate the reaction but may also promote elimination to form nitroalkenes.[7] For asymmetric variants, chiral bases or metal complexes with chiral ligands are employed to induce stereoselectivity.[8][9] The amount of base should be catalytic if the isolation of the β-nitro alcohol is desired, as excess base can favor the elimination product.[7]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Alcohols (e.g., Methanol, Ethanol), WaterThe solvent polarity can influence reaction rates and, in some cases, stereoselectivity.[10] Aprotic solvents like THF and DCM are common. Protic solvents like alcohols can participate in proton transfer steps. Aqueous media have also been successfully used, offering a greener alternative.
Temperature -78 °C to Room TemperatureLower temperatures are often employed to control the reaction's exothermicity and to enhance stereoselectivity by favoring the kinetically controlled product.[11] Running the reaction at elevated temperatures can lead to the formation of the thermodynamically more stable trans-isomer in related systems and may increase the rate of side reactions.[10]
Nitroalkane Nitromethane, Nitroethane, other substituted nitroalkanesNitromethane is a common choice due to its relatively high acidity and lack of steric hindrance. The use of substituted nitroalkanes can introduce additional stereocenters, making the reaction more complex but also providing access to more elaborate structures.[8] The reactivity order is generally nitroethane > nitromethane > 2-nitropropane.
Reaction Time 1 hour to 48 hoursThe reaction time should be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a typical Henry reaction involving N-Boc-3-azetidinone and nitromethane.

Materials and Reagents:
  • N-Boc-3-azetidinone (1 equivalent)

  • Nitromethane (1.5 - 3 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-azetidinone (1 eq.) and dissolve it in anhydrous THF.

  • Addition of Reagents: Add nitromethane (1.5-3 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Initiation of Reaction: Slowly add triethylamine (1.2 eq.) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-nitro alcohol product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask under N₂ - Dissolve N-Boc-3-azetidinone in THF start->setup add_reagents Reagent Addition (0 °C): - Add Nitromethane - Add Triethylamine (dropwise) setup->add_reagents monitor Reaction Monitoring: - Stir at 0 °C - Monitor by TLC add_reagents->monitor workup Aqueous Workup: - Quench with NH₄Cl (aq) - Extract with Ethyl Acetate monitor->workup purify Purification: - Combine organic layers, wash, dry - Concentrate under reduced pressure workup->purify chromatography Column Chromatography: - Purify on silica gel purify->chromatography characterize Characterization: - NMR, IR, MS chromatography->characterize end End characterize->end caption Figure 2: Experimental Workflow for the Henry Reaction.

Caption: Figure 2: Experimental Workflow for the Henry Reaction.

Potential Challenges and Troubleshooting

While the Henry reaction is robust, certain side reactions and challenges can arise. A proactive understanding of these issues is key to successful execution.

Nef Reaction

A significant potential side reaction is the Nef reaction, which involves the acid- or base-mediated hydrolysis of a primary or secondary nitroalkane's conjugate base (the nitronate) to a carbonyl compound.[12][13] If the reaction mixture becomes acidic during workup, the β-nitro alcohol product can be converted to an α-hydroxy ketone.[14] To mitigate this, a careful and mildly basic or neutral workup is crucial.

Elimination Reactions

As previously mentioned, the β-nitro alcohol product can undergo elimination of water to form a nitroalkene, especially in the presence of a strong base or at elevated temperatures.[7] Using a catalytic amount of a milder base and maintaining low reaction temperatures can help to suppress this side reaction.[15]

Stereoselectivity

When using substituted nitroalkanes or in the presence of chiral catalysts, controlling the diastereoselectivity and enantioselectivity becomes a primary objective. The stereochemical outcome is influenced by the catalyst, solvent, and temperature.[10][16] For instance, non-polar solvents may favor the formation of the cis isomer in related cycloaddition reactions.[10] Optimization of these parameters is essential to achieve the desired stereoisomer.

Conclusion

The Henry reaction of N-Boc-3-azetidinone is a valuable transformation for the synthesis of complex, biologically relevant molecules. A thorough understanding of its mechanism, the causal relationships behind experimental choices, and potential pitfalls is essential for researchers in drug development and organic synthesis. By carefully controlling the reaction conditions, this classic C-C bond-forming reaction can be a reliable and efficient method for the construction of novel azetidine-containing compounds. The insights and protocols provided in this guide are intended to serve as a strong foundation for the successful application of this important reaction.

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  • ResearchGate. (n.d.). The Nef Reaction. Retrieved January 7, 2026.
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  • PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved January 7, 2026.
  • The Pharma Innovation Journal. (2019, April 10).
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  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved January 7, 2026.
  • ChemicalBook. (2025, July 24). 1-Boc-3-azetidinone | 398489-26-4. Retrieved January 7, 2026.
  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved January 7, 2026.
  • ResearchGate. (2025, August 7). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Retrieved January 7, 2026.
  • MDPI. (n.d.). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Retrieved January 7, 2026.
  • Buchler GmbH. (n.d.). Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base. Retrieved January 7, 2026.
  • Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone 97 398489-26-4. Retrieved January 7, 2026.
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted 3-Hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational properties and ability to impart desirable physicochemical characteristics to drug candidates have led to its incorporation into a multitude of approved therapeutics and clinical-stage molecules. Among the functionalized azetidines, the 3-hydroxyazetidine core is of particular significance, serving as a versatile building block for introducing polarity, improving aqueous solubility, and providing a handle for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the discovery and evolution of synthetic routes to substituted 3-hydroxyazetidine derivatives. We will delve into the historical context of the first azetidine synthesis, explore the seminal and contemporary methods for constructing the 3-hydroxyazetidine core, and provide a comparative analysis of these routes from a process chemistry perspective. Detailed experimental protocols for key transformations and a discussion of the underlying reaction mechanisms are included to furnish researchers with a practical and intellectually robust resource for their drug discovery endeavors.

A Historical Perspective: The Genesis of the Azetidine Ring

The journey into the chemistry of azetidines began in the late 19th century. In a pioneering work, Gabriel and Weiner first reported the synthesis of the parent azetidine ring in 1888.[1][2] Their approach involved the cyclization of γ-aminopropyl bromide, establishing the fundamental principle of intramolecular nucleophilic substitution for the formation of this strained four-membered ring system. While this initial discovery laid the groundwork, the synthesis of functionalized azetidines, particularly those with a hydroxyl group at the 3-position, would take several more decades to be efficiently realized. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, presented a significant synthetic challenge, often leading to low yields and competing side reactions.[3]

The Workhorse of 3-Hydroxyazetidine Synthesis: The Epichlorohydrin Route

The most prevalent and industrially scalable approach to substituted 3-hydroxyazetidines commences with the readily available and inexpensive starting material, epichlorohydrin. This strategy hinges on a two-step sequence: the nucleophilic ring-opening of the epoxide by an amine, followed by an intramolecular cyclization to forge the azetidine ring. The choice of the amine nucleophile is critical as the substituent on the nitrogen atom dictates the properties of the resulting 3-hydroxyazetidine and often serves as a protecting group that can be removed or modified in subsequent synthetic steps.

Mechanism of the Epichlorohydrin Route

The reaction proceeds via an initial SN2 attack of the amine on the less sterically hindered terminal carbon of the epichlorohydrin epoxide. This ring-opening step generates a 1-chloro-3-amino-propan-2-ol intermediate. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the secondary amine, allowing the resulting nucleophilic nitrogen to displace the chloride leaving group in a 4-exo-tet cyclization, yielding the desired 1-substituted-3-hydroxyazetidine.

Epichlorohydrin_Route Epichlorohydrin Epichlorohydrin Intermediate 1-Chloro-3-(alkylamino)propan-2-ol Epichlorohydrin->Intermediate Amine Attack Amine R-NH2 Amine->Intermediate Azetidine 1-R-3-Hydroxyazetidine Intermediate->Azetidine Intramolecular Cyclization Base Base Base->Azetidine

Caption: General workflow for the synthesis of 1-substituted-3-hydroxyazetidines from epichlorohydrin.

Common Amine Precursors and Their Strategic Implications

Several primary amines have been extensively utilized in this synthetic approach, each offering distinct advantages in terms of cost, reactivity, and the nature of the resulting N-substituent.

Amine PrecursorN-SubstituentKey AdvantagesKey Disadvantages
Benzylamine Benzyl (Bn)Low cost, readily available. The benzyl group can be removed via hydrogenolysis.Hydrogenolysis may not be compatible with other reducible functional groups in the molecule.
Benzhydrylamine Benzhydryl (BH)The bulky benzhydryl group can be readily removed under milder hydrogenolysis conditions compared to the benzyl group.Higher cost compared to benzylamine.
tert-Butylamine tert-Butyl (t-Bu)The tert-butyl group is stable to many reaction conditions and can be removed under acidic conditions.The removal of the tert-butyl group often requires harsh acidic conditions.

Table 1: Comparison of common amine precursors for the synthesis of 3-hydroxyazetidines.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine

The following protocol is a representative example of the synthesis of a key intermediate, 1-benzyl-3-hydroxyazetidine, which can be subsequently deprotected to yield 3-hydroxyazetidine hydrochloride.[4]

Step 1: Ring Opening of Epichlorohydrin with Benzylamine

  • Dissolve benzylamine in 15 volumes of water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 12 hours at this temperature.

  • Monitor the reaction for the consumption of starting materials by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture and wash the resulting solid with water to obtain the intermediate, 1-benzylamino-3-chloropropan-2-ol.

Step 2: Intramolecular Cyclization

  • Suspend the crude 1-benzylamino-3-chloropropan-2-ol in a suitable solvent such as isopropanol.

  • Add a base, for example, an aqueous solution of sodium hydroxide, to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours until the cyclization is complete, as monitored by TLC or GC.

  • After cooling to room temperature, extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-benzyl-3-hydroxyazetidine.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection to 3-Hydroxyazetidine Hydrochloride

  • Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a solution of hydrochloric acid in methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., in a Parr shaker) for several hours.[4]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-hydroxyazetidine hydrochloride as a solid.

The N-Boc Protected Route: A Gateway to Diverse Functionality

For many applications in medicinal chemistry, the nitrogen of the azetidine ring needs to be protected with a group that is stable under a wide range of reaction conditions but can be readily removed when desired. The tert-butoxycarbonyl (Boc) group is a popular choice for this purpose. The synthesis of N-Boc-3-hydroxyazetidine is a crucial transformation that enables the subsequent derivatization of the 3-hydroxyl group or its use in peptide synthesis.

Synthesis of N-Boc-3-hydroxyazetidine

A common and efficient method for the synthesis of N-Boc-3-hydroxyazetidine involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).[5][6]

NBoc_Synthesis Start 1-Benzyl-3-hydroxyazetidine Step1 Hydrogenolysis (H₂, Pd/C) Start->Step1 Intermediate 3-Hydroxyazetidine Step1->Intermediate Step2 Boc Protection (Boc₂O) Intermediate->Step2 Product N-Boc-3-hydroxyazetidine Step2->Product

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

Detailed Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

The following protocol details the one-pot debenzylation and Boc-protection of 1-benzyl-3-hydroxyazetidine.[5][6]

  • Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a 10% palladium on carbon catalyst to the solution.

  • Carry out the catalytic hydrogenation at room temperature under a hydrogen atmosphere for approximately 3 hours.

  • After the reaction is complete, remove the catalyst by filtration through Celite.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Stereoselective Synthesis of 3-Hydroxyazetidines

Chirality is a fundamental aspect of drug design, and the stereoselective synthesis of 3-hydroxyazetidines is of paramount importance for accessing enantiomerically pure drug candidates. Several strategies have been developed to control the stereochemistry of the 3-hydroxyazetidine core.

One effective approach involves the use of chiral, non-racemic epichlorohydrin as the starting material. The stereochemistry of the epoxide is transferred to the final product, yielding an enantiomerically enriched 3-hydroxyazetidine.

Alternatively, kinetic resolution of racemic epoxides can be employed. For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes can provide both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess.[7] The enantioenriched epoxide can then be carried forward to produce the chiral 3-hydroxyazetidine.

Alternative and Modern Synthetic Approaches

While the epichlorohydrin route remains a dominant strategy, several other methods for the synthesis of 3-hydroxyazetidines have been developed, offering alternative pathways and access to diverse substitution patterns.

  • Intramolecular Aminolysis of Epoxy Amines: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields.[8] This method offers a regioselective approach to the azetidine ring system.

  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a powerful tool for the synthesis of functionalized azetidines. While its application to the direct synthesis of 3-hydroxyazetidines can be challenging, it provides a unique avenue for constructing the azetidine core with specific substitution patterns.

Conclusion

The 3-hydroxyazetidine scaffold has transitioned from a synthetic curiosity to a cornerstone in modern drug discovery. The evolution of its synthesis, from the early work of Gabriel and Weiner to the highly optimized and scalable industrial processes of today, reflects the ingenuity and persistence of synthetic chemists. The epichlorohydrin route, with its versatility and cost-effectiveness, remains the workhorse for accessing this privileged core. The development of robust protocols for the introduction of protecting groups, such as the Boc group, has further expanded the utility of 3-hydroxyazetidines as versatile building blocks. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of substituted 3-hydroxyazetidines will undoubtedly remain an active and important area of research.

References

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  • Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2009). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 109(3), 1349–1399. (URL: [Link])

  • Photochemical synthesis of enantiomerically pure azetidin-3-ols. ResearchGate. (URL: [Link])

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Introduction: The Strategic Convergence of a Strained Scaffold and a Versatile Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitroalkyl-3-hydroxyazetidine Compounds for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2][3] This four-membered saturated nitrogen heterocycle, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics, including several FDA-approved drugs.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity offer a unique three-dimensional geometry that allows for precise control over substituent vectors, enhancing binding affinity and selectivity for biological targets.[2][3][4] When incorporated into drug candidates, the azetidine motif can improve critical pharmacokinetic properties such as solubility and metabolic stability, often serving as a bioisostere for larger, more flexible piperidine or piperazine rings.[2]

This guide focuses on a specific, highly functionalized class of these compounds: 3-nitroalkyl-3-hydroxyazetidines . This architecture represents a strategic convergence of the structurally significant azetidine core with a β-nitro alcohol moiety. The synthesis of this motif is classically achieved through the Henry (nitroaldol) reaction, a reliable carbon-carbon bond-forming transformation.[5][6]

The incorporation of the nitroalkyl group is not merely a synthetic convenience; it is a tactical choice. The nitro group is a potent pharmacophore, known to impart a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[7][8][9][10] It can act as a bio-reductive "warhead," where cellular reduction generates toxic intermediates that can damage pathogen DNA.[10] Furthermore, the nitro group is an exceptionally versatile synthetic handle. Its facile reduction to a primary amine unlocks access to 1,3-amino alcohols, a critical pharmacophore in numerous bioactive molecules, thereby positioning 3-nitroalkyl-3-hydroxyazetidines as powerful intermediates for library development and lead optimization campaigns.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and strategic applications of these high-value compounds.

Part 1: Synthetic Strategies - Building the Core Structure

The construction of 3-nitroalkyl-3-hydroxyazetidines hinges on a convergent synthetic strategy. The primary disconnection, as illustrated by retrosynthetic analysis, points to two key building blocks: an appropriately N-protected azetidin-3-one and a nitroalkane.

G Target 3-Nitroalkyl-3-hydroxyazetidine Disconnect C-C Disconnection (Henry Reaction) Target->Disconnect Azetidinone N-Protected Azetidin-3-one Disconnect->Azetidinone Nitroalkane Nitroalkane Disconnect->Nitroalkane

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the N-Protected Azetidin-3-one Precursor

The synthesis of azetidin-3-ones is non-trivial due to the inherent strain of the four-membered ring.[11] While classical methods involving the cyclization of α-amino ketones or the decomposition of α-amino-α′-diazo ketones exist, they can suffer from low yields and the use of hazardous reagents.[11] A more contemporary and flexible approach involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides.[11][12] This method offers excellent stereoselectivity and avoids toxic diazo intermediates.

The causality behind this strategy is the generation of a reactive α-oxo gold carbene intermediate from the alkyne, which then undergoes a facile intramolecular N-H insertion to form the desired azetidin-3-one ring. The use of a tert-butanesulfonyl (Bus) protecting group is particularly advantageous as it can be readily installed using chiral t-butanesulfinimine chemistry and later removed under acidic conditions.[11]

G cluster_0 Azetidin-3-one Synthesis Workflow Start Chiral N-Propargylsulfonamide Step1 Intermolecular Oxidation (e.g., Pyridine N-oxide) Start->Step1 [Au] Catalyst Intermediate α-Oxo Gold Carbene (Intermediate) Step1->Intermediate Step2 Intramolecular N-H Insertion Intermediate->Step2 Product Chiral N-Protected Azetidin-3-one Step2->Product

Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.

Experimental Protocol: Gold-Catalyzed Synthesis of N-Bus-Azetidin-3-one (Adapted from Zhang, J. et al., Angew. Chem. Int. Ed. 2011)[11]

  • Catalyst Preparation: In a glovebox, add the gold(I) catalyst (e.g., BrettPhosAuNTf₂, 2 mol%) to a flame-dried Schlenk tube.

  • Reaction Setup: Remove the tube from the glovebox, and add the chiral N-propargylsulfonamide (1.0 equiv) and the oxidant (e.g., 8-methylquinoline N-oxide, 1.5 equiv) under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor for completion by TLC or LC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-protected azetidin-3-one.

The Henry (Nitroaldol) Reaction

The Henry reaction is the cornerstone for assembling the 3-nitroalkyl-3-hydroxyazetidine scaffold.[5] It is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound—in this case, the azetidin-3-one.[6]

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion.[5] This nitronate then attacks the electrophilic carbonyl carbon of the azetidin-3-one. The subsequent protonation of the resulting β-nitro alkoxide yields the final 3-nitroalkyl-3-hydroxyazetidine product.[5] All steps of the reaction are reversible.

G cluster_1 Henry Reaction Mechanism Nitroalkane R-CH₂-NO₂ Nitronate Nitronate Anion [R-CH⁻-NO₂] Nitroalkane->Nitronate + B: Base Base (B:) ConjAcid Conjugate Acid (BH⁺) Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide + Azetidin-3-one Azetidinone Azetidin-3-one Azetidinone->Alkoxide Product 3-Nitroalkyl-3-hydroxyazetidine Alkoxide->Product + BH⁺ G cluster_2 Synthetic Utility Workflow Start 3-Nitroalkyl-3-hydroxyazetidine Step1 Reduction Start->Step1 e.g., H₂, Pd/C or Zn, HCl Step2 Nef Reaction Start->Step2 Base, then Acid Step3 Dehydration Start->Step3 Acidic conditions Product1 3-(1-Aminoalkyl)-3-hydroxyazetidine (1,3-Amino Alcohol) Step1->Product1 Product2 3-(Acyl)-3-hydroxyazetidine (α-Hydroxy Ketone) Step2->Product2 Product3 3-(Nitroalkenyl)azetidine Step3->Product3

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of BOC-Protected Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety and the Double-Edged Sword of BOC Protection

The azetidine ring, a four-membered saturated heterocycle, has become an increasingly vital structural motif in modern drug discovery.[1] Its rigid, three-dimensional scaffold can impart favorable pharmacological properties, including improved potency, metabolic stability, and ligand efficiency.[1][2] Found in numerous marketed drugs and clinical candidates, the strategic incorporation of azetidines is a key tactic for medicinal chemists.[1][3]

To facilitate multi-step syntheses, the azetidine nitrogen is commonly protected, with the tert-butoxycarbonyl (BOC) group being the most prevalent choice due to its broad utility and predictable reactivity.[4][] The BOC group offers excellent stability under basic, nucleophilic, and reductive conditions, enabling a wide range of chemical transformations on other parts of the molecule.[4][] However, the very properties that make the BOC group synthetically useful—its acid lability—coincide with the inherent vulnerability of the strained azetidine ring itself. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the stability profile of BOC-protected azetidines, elucidates their primary degradation pathways, and offers field-proven methodologies for their handling and analysis.

Chapter 1: The Stability Profile of BOC-Azetidines

The stability of a BOC-protected azetidine is not a simple monolith; it is a nuanced interplay between the protecting group's lability and the inherent strain of the four-membered ring. Understanding this interplay is critical for designing robust synthetic routes and developing chemically stable active pharmaceutical ingredients (APIs).

Acidic Stability: The Primary Vulnerability

The defining characteristic of the BOC group is its sensitivity to acid.[][6] This is the most common vector for both intentional deprotection and unintentional degradation. The degradation process in acidic media is highly pH-dependent, with significantly faster decomposition observed at low pH.[1]

The core mechanism involves two key events that can occur concurrently or sequentially: cleavage of the BOC group and protonation of the azetidine ring nitrogen. The pKa of the azetidine nitrogen is a critical determinant of stability.[1] Electron-withdrawing substituents on the ring or N-aryl groups can lower the nitrogen's basicity, reducing the concentration of the protonated, activated azetidinium species at a given pH and thereby enhancing stability.[1] Conversely, electron-donating groups increase basicity and accelerate degradation.

A study on N-aryl azetidines demonstrated that N-pyridyl analogues exhibit far greater stability in acidic media (pH 1.8) than N-phenyl analogues.[1] This is attributed to the significantly lower pKa of the azetidine nitrogen in the pyridyl systems, which prevents its protonation and subsequent degradation.[1]

Table 1: Influence of N-Aryl Substituent on Azetidine Stability at pH 1.8 (Data synthesized from Butler, D. H., et al., ACS Med. Chem. Lett., 2021.[1])

Compound (N-Substituent)Azetidine Nitrogen pKa (Calculated)Half-life (T₁/₂) at pH 1.8
4-Cyano-phenyl0.5 (measured)< 10 min
4-Methoxy-phenyl3.40.5 h
Phenyl2.91.2 h
2-Pyridyl-1.1Stable (>24 h)
4-Pyridyl-0.1Stable (>24 h)
Basicity and Nucleophiles: A Realm of General Stability

A key advantage of the BOC protecting group is its robust stability under basic and nucleophilic conditions.[4][] Unlike ester groups which readily hydrolyze, the carbamate of a BOC-protected amine is significantly less electrophilic due to the resonance contribution from the nitrogen lone pair.[7] Consequently, BOC-azetidines are generally inert to common basic reagents such as hydroxide, alkoxides, and amines at moderate temperatures, making them compatible with a wide array of synthetic transformations.[]

Thermal Stability: High Temperatures Required for Cleavage

BOC-protected amines can be deprotected thermally, but this typically requires high temperatures, often in the range of 150-270°C.[8][9] Under standard laboratory conditions, including physiological temperatures (e.g., 37°C), the BOC group is thermally stable, provided the medium is not acidic.[10] This high thermal threshold means that thermal degradation is rarely a concern during synthesis, purification, or storage. However, this property can be leveraged as a "green" deprotection strategy in continuous flow chemistry, avoiding the need for acid reagents.[8][9]

Chromatographic Stability: The Hidden Acidity of Silica Gel

A common but often overlooked source of degradation is purification via standard silica gel chromatography.[11] Silica gel is inherently acidic and can be sufficient to catalyze the degradation of sensitive BOC-azetidines, leading to streaking on TLC plates, low recovery, and the isolation of ring-opened byproducts.[11]

From the Field: To circumvent this, it is best practice to use a neutralized stationary phase. This can be achieved by pre-treating the silica gel with a non-nucleophilic base or, more commonly, by incorporating a small percentage (0.1-1%) of a base like triethylamine into the eluent system. Alternatively, less acidic stationary phases such as neutral alumina can be employed.[11]

Chapter 2: The Major Degradation Pathways

Understanding the specific chemical transformations that occur during degradation is essential for troubleshooting and rational molecular design. For BOC-azetidines, these pathways are almost exclusively initiated by acid.

Pathway A: Canonical BOC Deprotection

This is the intended, and most common, acid-catalyzed pathway. It proceeds via a well-established mechanism.[12][13]

  • Protonation: An acid protonates the carbonyl oxygen of the BOC group.

  • Fragmentation: The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.

This process is efficient and is the basis for the BOC group's utility. The primary byproducts are gaseous isobutene (from deprotonation of the t-butyl cation) and carbon dioxide.[13]

BOC Deprotection Boc_Azetidine BOC-Azetidine Protonated Protonated Intermediate Boc_Azetidine->Protonated + H⁺ Carbamic_Acid Carbamic Acid + t-Butyl Cation Protonated->Carbamic_Acid Fragmentation Final_Products Free Azetidine + CO₂ + Isobutene Carbamic_Acid->Final_Products Decarboxylation

Diagram 1: Acid-catalyzed BOC deprotection mechanism.
Pathway B: Azetidine Ring Opening and Rearrangement

This pathway represents the primary degradation route for the azetidine ring itself and is a significant cause for concern in drug development.[1][14] The process is initiated by the protonation of the azetidine ring nitrogen, forming a strained azetidinium ion.[15][16] This electrophilic intermediate is now susceptible to nucleophilic attack, leading to ring cleavage.

Several outcomes are possible:

  • Intramolecular Attack: If a nucleophilic group (e.g., a pendant amide) is present elsewhere in the molecule, it can attack the activated azetidinium ring, leading to complex intramolecular rearrangements and the formation of products like lactones or lactams.[1]

  • External Nucleophile Attack: Solvent molecules (e.g., water) or other nucleophiles present in the reaction mixture can attack the azetidinium ion, resulting in acyclic amine derivatives.[14]

  • Ring Expansion: In certain structural contexts, particularly with 2-substituted azetidines, acid-mediated ring opening can form a carbocation intermediate that is trapped by the carbamate oxygen, leading to a ring expansion to form larger heterocycles like 1,3-oxazinan-2-ones.[17]

Azetidine Degradation cluster_0 Acid-Mediated Degradation Azetidine N-Substituted Azetidine Azetidinium Azetidinium Ion (Key Intermediate) Azetidine->Azetidinium + H⁺ Ring_Opened Ring-Opened Products (Acyclic Amines) Azetidinium->Ring_Opened External Nucleophile Rearranged Rearranged Products (e.g., Lactams) Azetidinium->Rearranged Intramolecular Attack Expanded Ring-Expanded Products (e.g., Oxazinanones) Azetidinium->Expanded Carbocation Rearrangement

Diagram 2: Major degradation pathways of the azetidine ring via an azetidinium ion intermediate.
Pathway C: Side Reactions from the tert-Butyl Cation

During acid-catalyzed deprotection, the liberated tert-butyl cation is a potent electrophile.[6] It can react with any nucleophilic functionality on the substrate or product molecule, leading to unwanted byproducts. Electron-rich aromatic rings (e.g., tryptophan, tyrosine) and sulfur-containing residues (e.g., methionine, cysteine) are particularly susceptible to tert-butylation.[6][18]

From the Field: The inclusion of "scavengers" in the deprotection cocktail is a critical, self-validating step to ensure reaction fidelity. Scavengers are sacrificial nucleophiles that are more reactive towards the tert-butyl cation than the substrate. Common choices include triethylsilane (TES), thioanisole, or water.[6][18] Their role is to trap the cation, preventing it from causing undesired side reactions.

Chapter 3: Practical Methodologies & Troubleshooting

A theoretical understanding of stability must be paired with robust experimental protocols to be of practical use.

Experimental Protocol 1: Forced Degradation Study for Acidic Stability Assessment

This protocol provides a standardized workflow to quantify the stability of a BOC-azetidine derivative under acidic conditions, mirroring regulatory requirements for API stability testing.

Objective: To determine the degradation kinetics (e.g., half-life) of a BOC-azetidine in a low-pH environment.

Materials:

  • BOC-azetidine test compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • HPLC or UPLC system with UV or MS detector

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 1 mg/mL) in acetonitrile.

  • Acidic Medium Preparation: Prepare the acidic aqueous medium. For example, to achieve pH 1.8, add the appropriate amount of HCl to water. Verify the final pH with a calibrated pH meter.

  • Initiation of Degradation: To a volumetric flask containing the pre-warmed (e.g., 25°C or 40°C) acidic medium, add a small aliquot of the stock solution to achieve the target final concentration (e.g., 10 µg/mL). This is T=0.

  • Time-Course Sampling: At specified time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from the reaction mixture.

  • Quenching (Optional but Recommended): Immediately neutralize the aliquot with a suitable base (e.g., ammonium hydroxide) to stop further degradation, especially for fast-degrading compounds.

  • HPLC/LC-MS Analysis: Analyze each time-point sample using a validated HPLC method capable of separating the parent compound from its degradants.

  • Data Analysis: Plot the peak area of the parent compound against time. Calculate the degradation rate constant and the half-life (T₁/₂) of the compound under the tested conditions.

Diagram 3: Experimental workflow for assessing acidic stability.
Troubleshooting Guide
SymptomPotential Root Cause(s)Recommended Solution(s)
Low yield after acidic workup Ring-opening of the azetidine.[1][14]Minimize contact time with the acidic phase. Use a milder acid (e.g., saturated NH₄Cl) or skip the acid wash if possible. Perform extractions at low temperatures.[11]
Multiple unexpected byproducts in LC-MS after deprotection 1. Ring degradation.[1] 2. tert-Butylation of the product.[6][18]1. Use milder deprotection conditions (e.g., HCl in dioxane instead of neat TFA). 2. Add scavengers (e.g., triethylsilane, water, thioanisole) to the deprotection mixture.[18]
Low product recovery after silica gel chromatography Degradation on the acidic silica surface.[11]Use silica gel neutralized with a base (e.g., 1% Et₃N in eluent). Consider using a different stationary phase like neutral alumina.[11]
Incomplete BOC deprotection Insufficient acid strength or reaction time.Increase the concentration of the acid, switch to a stronger acid (e.g., from acetic acid to TFA), or prolong the reaction time. Monitor by TLC or LC-MS.

Conclusion

The BOC-protected azetidine is a powerful tool in the arsenal of the medicinal chemist. Its stability profile is dominated by its lability to acid, a feature that is both a synthetic convenience and a potential liability. The primary degradation pathways involve not only the predictable cleavage of the BOC group but also the more complex and often detrimental acid-mediated opening of the strained azetidine ring.

By understanding the mechanisms of degradation, quantifying stability through forced degradation studies, and employing rational strategies during synthesis and purification—such as the use of scavengers and neutralized chromatography—researchers can successfully navigate the challenges associated with this valuable scaffold. This knowledge enables the design of more robust synthetic routes and the development of novel, stable azetidine-containing therapeutics with improved prospects for success.

References

  • Butler, D. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Hu, D., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Ayad, T., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Tambar, U. K., et al. (2021). Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N-Boc-2-azetines. Green Chemistry. Available at: [Link]

  • Griesbeck, A. G., et al. (2012). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. LinkedIn. Available at: [Link]

  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]

  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Available at: [Link]

  • Bohrium. (2021). degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Ask this paper. Available at: [Link]

  • Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Hoveyda, A. H., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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Methodological & Application

Navigating the Labyrinth: Strategic Deprotection of N-BOC-3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Azetidine Core and the BOC Conundrum

The 3-hydroxyazetidine scaffold is a privileged structural motif in modern medicinal chemistry.[1] Its rigid, three-dimensional framework provides an attractive vector for molecular design, enabling precise orientation of substituents in biological space. The tertiary alcohol at the C3 position, in particular, serves as a crucial synthetic handle and a key pharmacophoric element. To facilitate multi-step syntheses, the azetidine nitrogen is almost universally protected, with the tert-butyloxycarbonyl (BOC) group being a frequent choice due to its general stability.[2][3]

However, the final deprotection step to unveil the parent secondary amine can be fraught with challenges. The inherent ring strain of the azetidine and the acid-lability of the tertiary alcohol create a delicate chemical environment. Standard, aggressive BOC-deprotection conditions can readily trigger unwanted side reactions, primarily rearrangement or elimination pathways, compromising yield and purity. This guide provides a detailed exploration of the mechanistic pitfalls and offers a suite of protocols, from robust acidic methods to milder alternatives, tailored for the successful deprotection of these valuable and sensitive intermediates.

Part 1: Mechanistic Insights and Core Challenges

The Canonical Pathway: Acid-Catalyzed BOC Cleavage

The removal of a BOC group is classically achieved under acidic conditions.[3] The mechanism is a well-understood, three-step process:

  • Protonation: The strong acid protonates the carbonyl oxygen of the BOC group, activating it for cleavage.[4][5]

  • Carbocation Formation: The activated group fragments, leading to the formation of a stable tertiary butyl cation (t-Bu⁺) and an unstable carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and carbon dioxide gas.[4][6] The liberated amine is then protonated in the acidic medium, typically yielding the corresponding salt.

Caption: General mechanism of acid-catalyzed BOC-deprotection.

The Tertiary Hydroxyazetidine Dilemma: A Perfect Storm for Side Reactions

When applying acidic conditions to N-BOC-3-hydroxyazetidines, the tertiary alcohol becomes a primary point of vulnerability. The acidic medium that cleaves the BOC group can also protonate the hydroxyl group, converting it into a good leaving group (water). This initiates a cascade that can lead to undesired products.

A significant risk is the acid-catalyzed rearrangement to form a 2-oxazoline derivative.[7] This process is driven by the relief of the azetidine ring strain.

Rearrangement_Pathway start N-Boc-3-hydroxyazetidine deprotected 3-Hydroxyazetidine (protonated) start->deprotected Acidic Deprotection protonated_oh Protonated Tertiary Alcohol deprotected->protonated_oh + H⁺ carbocation Azetidin-3-yl Carbocation protonated_oh->carbocation - H₂O rearranged 2-Oxazoline (Rearranged Product) carbocation->rearranged Ring Expansion/ Rearrangement

Caption: Potential acid-catalyzed rearrangement of 3-hydroxyazetidines.

Therefore, the central challenge is to identify conditions that are sufficiently acidic to cleave the BOC group efficiently while being mild enough to leave the tertiary alcohol untouched.

Part 2: Deprotection Protocols and Strategic Selection

The choice of deprotection method is not one-size-fits-all. It requires a careful assessment of the substrate's stability, the scale of the reaction, and the desired purity of the final product.

Workflow: Selecting a Deprotection Strategy

strategy_flowchart start Start: N-Boc-3-hydroxyazetidine test_mild_acid Protocol 2: Mild Acidic Conditions (e.g., p-TSA or H₃PO₄) start->test_mild_acid check_mild Complete conversion? Minimal side products? test_mild_acid->check_mild strong_acid Protocol 1: Optimized Strong Acid (TFA/DCM at 0°C) check_mild->strong_acid No success Success: Isolated Product check_mild->success Yes check_strong Success? strong_acid->check_strong alternative Protocol 3: Alternative Methods (e.g., Thermal) check_strong->alternative No (Decomposition) check_strong->success Yes failure Re-evaluate Strategy alternative->failure

Caption: Decision workflow for selecting a BOC-deprotection method.

Protocol 1: Optimized Strong Acid Deprotection

This method remains the workhorse for its speed and efficacy but requires careful temperature control and monitoring to mitigate side reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common system.[8]

Causality & Rationale: The high acidity of TFA ensures rapid cleavage of the BOC group.[4][6] Performing the reaction at 0°C is critical; it significantly slows the rate of potential side reactions involving the tertiary alcohol, which typically have a higher activation energy than the desired deprotection.

Detailed Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-3-hydroxyazetidine substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.[5]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirring solution. A typical starting concentration is 20-25% v/v TFA in DCM.[8]

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress closely by Thin-Layer Chromatography (TLC) or LC-MS every 15-30 minutes, checking for the disappearance of the starting material.[5]

  • Work-up: Once the reaction is complete (typically 1-3 hours), carefully remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Salt Formation/Isolation: The crude product is the trifluoroacetate salt. It can often be precipitated by adding a cold non-polar solvent like diethyl ether and collecting the solid by filtration.[5]

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a suitable solvent (e.g., DCM or EtOAc) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Troubleshooting Guide for Strong Acid Method

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient acid concentration or reaction time.[5][9]Gradually increase TFA concentration to 50%. If still incomplete, allow the reaction to warm slowly to room temperature while monitoring closely.
Side Product Formation Reaction temperature is too high; substrate is highly acid-sensitive.Ensure the reaction is maintained at 0°C. If decomposition is still observed, abandon this method and proceed to Protocol 2.
t-Butylation of other groups The reactive t-butyl cation is alkylating other nucleophilic sites on the molecule.Add a scavenger like triethylsilane (TES) or anisole (1-5 equivalents) to the reaction mixture to trap the cation.[10]
Protocol 2: Mild Acidic Conditions

For particularly sensitive substrates where Protocol 1 leads to decomposition, milder Brønsted acids offer a more selective alternative. Aqueous phosphoric acid and p-toluenesulfonic acid (pTSA) are excellent choices.[2][11][12][13]

Causality & Rationale: These acids are less aggressive than TFA, providing a wider window for selective BOC removal without affecting the tertiary alcohol. The use of deep eutectic solvents (DES) with pTSA has emerged as a green and highly efficient option.[11][14]

Detailed Step-by-Step Protocol (using pTSA):

  • Preparation: Dissolve the N-Boc-3-hydroxyazetidine substrate (1 equivalent) in a suitable solvent mixture such as dichloromethane/tetrahydrofuran (DCM/THF).[11]

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (pTSA·H₂O, 1.1–1.5 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically slower than with TFA and may take several hours to overnight.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid and remove the pTSA.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 3: Thermal Deprotection (Non-Acidic)

In cases where any acidic condition is detrimental, thermal cleavage provides a completely different approach. This method avoids acidic reagents altogether, relying on heat to induce the elimination of isobutylene and CO₂.[15]

Causality & Rationale: Heating provides the energy required to overcome the activation barrier for the concerted fragmentation of the BOC group.[15] This can be highly effective but carries the risk of thermal degradation of the substrate or product if the temperature is too high or the heating is prolonged. Polar, protic solvents like water or 2,2,2-trifluoroethanol (TFE) can significantly accelerate the reaction.[16][17]

Detailed Step-by-Step Protocol (using a high-boiling solvent):

  • Preparation: Dissolve the N-Boc-3-hydroxyazetidine in a high-boiling polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or simply water.[15][18]

  • Reaction: Heat the solution to a temperature between 100°C and 150°C. The optimal temperature must be determined experimentally. Microwave irradiation can also be used to achieve high temperatures rapidly and shorten reaction times.[17][19]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Be vigilant for signs of product decomposition.

  • Work-up & Isolation: Once the starting material is consumed, cool the reaction mixture. The work-up procedure will be highly dependent on the solvent used (e.g., aqueous extraction for DMF/DMSO, or direct extraction if water was the solvent).

Comparative Summary of Deprotection Methods
MethodReagentsTemperatureSpeedSelectivity for Tertiary -OHKey Considerations
Strong Acid TFA/DCM or HCl/Dioxane0°C to RTFast (1-3 h)ModerateRequires careful temperature control and monitoring.[5][8]
Mild Acid pTSA or H₃PO₄Room TempModerate (4-24 h)Good to ExcellentSlower, but much safer for sensitive substrates.[11][12]
Thermal Heat (Solvent Optional)100-180°CSlow to ModerateExcellentAvoids acid entirely but risks thermal decomposition.[15][16][19]

Part 3: Final Considerations and Best Practices

  • Substrate-First Approach: Always begin with a small-scale test reaction using milder conditions (Protocol 2) before committing a large amount of material.

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent unforeseen oxidative side reactions, especially during thermal methods.

  • Purity of Reagents: Use anhydrous solvents and high-purity acids to ensure reproducibility and avoid introducing nucleophiles (like excess water) that could complicate the reaction.

  • Genotoxic Impurities: Be aware that methods generating the t-butyl cation can potentially form genotoxic impurities if they react with other components. Performing deprotection early in a synthetic sequence is advisable where possible.[10]

By understanding the underlying mechanisms and carefully selecting and optimizing the deprotection protocol, researchers can reliably unmask the amine of tertiary hydroxyazetidines, paving the way for the successful development of novel therapeutics.

References

  • Vertex AI Search; Grounding API Redirect. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
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  • YouTube. Boc Deprotection Mechanism | Organic Chemistry.
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  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
  • American Chemical Society. Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry.
  • Benchchem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • ResearchGate. Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
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  • Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • ResearchGate. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides | Request PDF.
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  • ResearchGate.
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  • Baxendale Group - Durham University. Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines.
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  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • PubMed. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides.
  • Organic Chemistry Portal. Azetidine synthesis.
  • PubMed. Rearrangement of 3-Hydroxyazetidines Into 2-Oxazolines.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • ResearchGate. Any suggestion on Boc deprotection without using acid?.
  • Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?
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  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • National Institutes of Health. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes.

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Application Notes: Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is a richly functionalized azetidine derivative that has emerged as a powerful and versatile intermediate in medicinal chemistry and drug development. The strained four-membered azetidine ring is a sought-after scaffold, known to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity to bioactive molecules. This intermediate uniquely combines a tertiary alcohol, a primary nitroalkane, and a Boc-protected amine within a compact framework, offering multiple, orthogonal handles for subsequent chemical elaboration.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its primary transformations, focusing on the reduction of the nitro group to a primary amine and the conversion of the nitroalkane to a carbonyl functionality via the Nef reaction. These transformations open gateways to novel 3-amino-3-(hydroxymethyl)azetidines and 3-hydroxy-3-form

Application Notes and Protocols: Derivatization of the Hydroxyl Group in tert-Butyl 3-Hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged motif in modern medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules.[1][2] Specifically, tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is a valuable building block, featuring a sterically hindered tertiary alcohol and a synthetically versatile nitromethyl group. The strategic derivatization of its hydroxyl group is a key step in structure-activity relationship (SAR) studies, enabling the modulation of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

This guide provides a comprehensive overview and detailed protocols for the derivatization of the tertiary hydroxyl group in this compound. We will explore three primary classes of derivatives: esters, ethers, and silyl ethers. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring reproducible results.

Molecular Structure and Reactivity Considerations

The central challenge in derivatizing the hydroxyl group of the title compound lies in its nature as a sterically hindered tertiary alcohol. This steric hindrance can significantly impede the approach of reagents. Furthermore, the presence of the electron-withdrawing nitromethyl group can influence the reactivity of the adjacent hydroxyl group. The Boc-protecting group on the azetidine nitrogen is relatively stable under a range of conditions but can be sensitive to strong acids.[3][4] These factors necessitate the careful selection of reagents and reaction conditions to achieve successful derivatization.

Part 1: Acylation (Ester Formation)

Acylation is a common strategy to mask a hydroxyl group and introduce a variety of functional groups.[5] For sterically hindered tertiary alcohols, standard acylation conditions are often sluggish and inefficient. Therefore, more potent catalytic systems are required.

Protocol 1.1: Bismuth(III) Triflate Catalyzed Acylation with Acid Anhydrides

Bismuth(III) triflate (Bi(OTf)₃) is a powerful Lewis acid catalyst that can activate acid anhydrides for the acylation of even sterically demanding alcohols.[6] This method is advantageous due to its operational simplicity and high efficiency.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve azetidine substrate and Bi(OTf)3 in anhydrous CH2Cl2 B Add acid anhydride (e.g., Acetic Anhydride) A->B C Stir at room temperature (monitor by TLC/LC-MS) B->C D Quench with saturated aqueous NaHCO3 C->D E Extract with CH2Cl2 D->E F Wash with brine, dry over Na2SO4, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Bi(OTf)₃ catalyzed acylation.

Step-by-Step Protocol:
  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (N₂ or Ar), add bismuth(III) triflate (0.05 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired acid anhydride (e.g., acetic anhydride, 1.5 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Reagent/ParameterConditionRationale
Catalyst Bismuth(III) TriflateA highly effective Lewis acid for activating acid anhydrides towards sterically hindered alcohols.[6]
Solvent Anhydrous CH₂Cl₂A common, inert solvent for acylation reactions. Anhydrous conditions prevent hydrolysis of the anhydride and catalyst.
Temperature Room TemperatureMild conditions are often sufficient, minimizing potential side reactions.
Work-up Saturated NaHCO₃Neutralizes the acidic catalyst and any unreacted acid anhydride.
Protocol 1.2: 1-Methylimidazole Catalyzed Acylation

1-Methylimidazole (MI) serves as an excellent nucleophilic catalyst for the acylation of sterically hindered alcohols, offering a milder alternative to strong Lewis acids.[7][8] It is particularly useful when the substrate contains acid-sensitive functional groups.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve azetidine substrate in anhydrous CH2Cl2 B Add 1-methylimidazole and acid anhydride A->B C Stir at room temperature (monitor by TLC/LC-MS) B->C D Wash with 1 M HCl (aq) C->D E Wash with saturated aqueous NaHCO3 and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for 1-methylimidazole catalyzed acylation.

Step-by-Step Protocol:
  • Dissolve this compound (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere.

  • Add 1-methylimidazole (0.2 equiv.) followed by the acid anhydride (1.5 equiv.).

  • Stir the reaction at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Reagent/ParameterConditionRationale
Catalyst 1-MethylimidazoleA nucleophilic catalyst that avoids the use of strong acids, making it compatible with acid-sensitive groups.[7][8]
Solvent Anhydrous CH₂Cl₂Provides a suitable reaction medium.
Temperature Room TemperatureSufficient for catalysis with 1-methylimidazole.
Work-up Acid/Base WashesRemoves the catalyst and unreacted reagents.

Part 2: Etherification

The formation of an ether linkage provides a stable, non-hydrolyzable derivative. For tertiary alcohols, traditional Williamson ether synthesis is often ineffective due to competing elimination reactions. Alternative methods are therefore required.

Protocol 2.1: Arylation with Diaryliodonium Salts

For the synthesis of sterically hindered alkyl aryl ethers, a transition-metal-free methodology using ortho-substituted diaryliodonium salts is effective.[9] This method is particularly useful for introducing electron-rich or sterically demanding aryl groups.

Step-by-Step Protocol:
  • To a suspension of the tertiary alcohol (1.0 equiv.) and the diaryliodonium salt (e.g., mesityl(phenyl)iodonium triflate, 1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.1 M), add a suitable non-nucleophilic base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv.).

  • Heat the reaction mixture at 60-80 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with CH₂Cl₂.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Reagent/ParameterConditionRationale
Arylating Agent Diaryliodonium SaltEffective for the arylation of sterically hindered alcohols.[9]
Base DTBMPA sterically hindered, non-nucleophilic base to facilitate the reaction without competing side reactions.
Solvent Anhydrous DCEA higher boiling point solvent suitable for elevated reaction temperatures.
Temperature 60-80 °CIncreased temperature is often necessary to overcome the activation energy for this transformation.

Part 3: Silylation (Silyl Ether Formation)

Silylation is a common method for protecting hydroxyl groups.[10] The resulting silyl ethers exhibit varying stability depending on the steric bulk of the silyl group, which can be strategically chosen for subsequent synthetic steps.

Protocol 3.1: Silylation with Silyl Triflates

For sterically hindered tertiary alcohols, highly reactive silylating agents such as silyl triflates are often necessary.[11] tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is a powerful reagent for this purpose.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve azetidine substrate in anhydrous CH2Cl2 B Add a non-nucleophilic base (e.g., 2,6-lutidine) A->B C Cool to 0 °C B->C D Add silyl triflate (e.g., TBSOTf) dropwise C->D E Stir at 0 °C to room temperature (monitor by TLC/LC-MS) D->E F Quench with saturated aqueous NH4Cl E->F G Extract with CH2Cl2 F->G H Wash with brine, dry over Na2SO4, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for silylation with silyl triflates.

Step-by-Step Protocol:
  • Dissolve this compound (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere.

  • Add a non-nucleophilic base, such as 2,6-lutidine (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the silyl triflate (e.g., TBSOTf, 1.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until complete, as indicated by TLC/LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reagent/ParameterConditionRationale
Silylating Agent Silyl Triflate (e.g., TBSOTf)Highly reactive and effective for silylating sterically hindered alcohols.[11]
Base 2,6-LutidineA non-nucleophilic base that scavenges the triflic acid byproduct without interfering with the silylating agent.
Solvent Anhydrous CH₂Cl₂An inert solvent suitable for the reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to ensure completion.

Characterization of Derivatives

The successful derivatization should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product.[12][13][14] In ¹H NMR, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced group (e.g., acetyl methyl protons, aromatic protons, or silyl methyl protons) are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the derivatized product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of new characteristic bands (e.g., a C=O stretch for esters around 1735 cm⁻¹) can confirm the reaction.

Conclusion

The derivatization of the sterically hindered tertiary hydroxyl group in this compound requires carefully selected, potent reagents and optimized reaction conditions. This guide provides robust and reproducible protocols for acylation, etherification, and silylation, enabling the synthesis of a diverse library of analogs for SAR studies. The choice of derivatization strategy will depend on the desired properties of the final compound and its intended application in drug discovery and development.

References

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Application Notes & Protocols: A Step-by-Step Guide for Nucleophilic Substitution on 3-Hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Functionalized Azetidines

The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry. Its strained four-membered ring imparts unique conformational rigidity and can improve critical drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity.[1] The C-3 position, in particular, serves as a key vector for introducing diverse functionalities to modulate biological activity and fine-tune pharmacokinetic profiles.

However, the direct functionalization of the readily available 3-hydroxyazetidine precursor via nucleophilic substitution is not straightforward. The core challenge lies in the intrinsic nature of the hydroxyl group, which is a notoriously poor leaving group because its conjugate acid (water) is not sufficiently acidic, making the hydroxide anion a strong base.[2][3][4] Therefore, a successful substitution strategy hinges on the in situ or stepwise activation of this hydroxyl moiety, converting it into a group that readily departs upon nucleophilic attack.

This guide provides a detailed exploration of the two primary, field-proven strategies for achieving nucleophilic substitution on 3-hydroxyazetidine derivatives: the classical two-step sulfonate ester activation pathway and the elegant one-pot Mitsunobu reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into troubleshooting and optimization for researchers engaged in drug discovery and chemical probe development.

Core Mechanistic Principle: The Sₙ2 Pathway

The substitution at the C-3 position of the azetidine ring predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] This pathway is characterized by a single, concerted transition state where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").

This mechanism has a critical stereochemical consequence: inversion of configuration . If the starting 3-hydroxyazetidine is chiral, the resulting product will have the opposite stereochemistry at the C-3 center. Understanding this principle is paramount for designing stereospecific syntheses.

The key to enabling this reaction is to replace the hydroxyl group (-OH) with an excellent leaving group—typically the conjugate base of a strong acid, which is stable and non-nucleophilic in solution.[4]

sub N-Protected 3-Hydroxyazetidine act Activation (Convert -OH to a Good Leaving Group) sub->act Step 1 subst Nucleophilic Substitution (Sₙ2) act->subst Step 2 prod 3-Substituted Azetidine Derivative subst->prod

Caption: General workflow for functionalizing 3-hydroxyazetidine.

Activation Strategy 1: Conversion to Sulfonate Esters

This is a robust and highly scalable two-step method that provides a stable, isolable intermediate. The hydroxyl group is first converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their anionic forms are highly stabilized by resonance.[7]

Mechanism & Rationale

The activation step involves reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl byproduct.[8] The resulting sulfonate ester can be purified and then subjected to substitution with a wide range of nucleophiles in a separate step.

G cluster_substrate cluster_product Nu Nu⁻ C3 C Nu->C3 Sₙ2 Attack LG OMs/OTs C3->LG N_prot N-PG C3->N_prot H1 H C3->H1 R1 C3->R1 R2 C3->R2 Prod_C C Prod_Nu Nu Prod_C->Prod_Nu Prod_LG ⁻OMs/⁻OTs

Caption: Sₙ2 backside attack leading to inversion of stereochemistry.

Protocol 1: Synthesis of N-Boc-3-Mesyloxyazetidine

This protocol details the activation of the common starting material, N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Activator Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, N-Boc-3-mesyloxyazetidine, is often used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Substitution with Sodium Azide

This protocol demonstrates the use of the activated mesylate to synthesize N-Boc-3-azidoazetidine.

Materials:

  • N-Boc-3-mesyloxyazetidine (crude from Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the crude N-Boc-3-mesyloxyazetidine (1.0 eq) and dissolve it in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.5-2.0 eq). Rationale: Using an excess of the nucleophile drives the reaction to completion.

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the mesylate is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-3-azidoazetidine.

Activation Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful one-pot method for directly converting an alcohol to a variety of functional groups with complete inversion of stereochemistry.[9] It is particularly valuable for sensitive substrates or when a one-step process is desired.

Mechanism & Rationale

The reaction involves an alcohol, a nucleophile with a pKa typically less than 13, triphenylphosphine (PPh₃), and an azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] The PPh₃ and DEAD first react to form a phosphonium salt, which then activates the alcohol by forming an oxyphosphonium intermediate—an excellent leaving group. The deprotonated nucleophile then displaces this group via an Sₙ2 pathway.[11]

Protocol 3: Mitsunobu Reaction with Phenol

This protocol describes the synthesis of N-Boc-3-phenoxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq). Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD (1.2 eq) dropwise to the stirred solution. Critical Insight: The order of addition is key. Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate is standard practice to ensure proper activation.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The direct purification of the crude residue by flash column chromatography is often challenging due to byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). A pre-purification workup can be beneficial.

  • Workup (Optional): Redissolve the crude oil in a solvent like diethyl ether. The triphenylphosphine oxide may precipitate and can be removed by filtration. Wash the filtrate with NaHCO₃ and brine.

  • Final Purification: Dry the organic solution over Na₂SO₄, concentrate, and purify by flash column chromatography to yield N-Boc-3-phenoxyazetidine.

Comparative Analysis and Key Considerations

The choice between the sulfonate ester pathway and the Mitsunobu reaction depends on several factors, including scale, cost, and the nature of the nucleophile.

MetricSulfonate Ester PathwayMitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, Sulfonyl Chloride, Base, NucleophileN-Boc-3-hydroxyazetidine, Nucleophile, PPh₃, DIAD/DEAD
Typical Yield 65-85% (over two steps)[12]70-90% (one step)[12]
Scalability High; amenable to large-scale synthesis.Moderate; byproduct removal can be difficult on a large scale.[12]
Nucleophile Scope Very broad; works well with a wide range of hard and soft nucleophiles.Generally limited to nucleophiles with pKa < 13.[9]
Stereochemistry Inversion at the substitution step.Inversion.
Key Advantages Reliable, scalable, avoids costly and hazardous reagents.[12]High yield in a single step, mild conditions.[12]
Key Disadvantages Two separate reaction steps are required.Difficult purification, stoichiometric phosphine oxide byproduct.

Troubleshooting and Side Reactions

  • Nitrogen Protection is Essential: The azetidine nitrogen is nucleophilic and must be protected (e.g., with Boc or Cbz groups) to prevent self-reaction or N-alkylation.[13]

  • Competing Elimination (E2): When using sterically hindered or strongly basic nucleophiles, an E2 elimination to form an enamine can compete with the desired Sₙ2 substitution. Using less hindered bases and milder conditions can mitigate this.

  • Ring-Opening: Under strongly acidic conditions or with certain nucleophiles, the strained azetidine ring can undergo nucleophilic ring-opening, especially if the nitrogen becomes quaternized to form an azetidinium ion.[14][15] It is crucial to maintain reaction conditions that are compatible with the azetidine core.

  • Mitsunobu Byproducts: Triphenylphosphine oxide and the reduced hydrazo-ester are the main byproducts. Chromatographic separation can be tedious. Using polymer-bound PPh₃ or modified reagents can simplify purification.[9]

Conclusion

The functionalization of 3-hydroxyazetidine is a cornerstone of modern synthetic and medicinal chemistry. By understanding the fundamental requirement to activate the hydroxyl group, researchers can reliably access a diverse array of 3-substituted azetidines. The two-step sulfonate ester pathway offers robustness and scalability, making it a workhorse for many applications. In contrast, the Mitsunobu reaction provides an elegant and efficient one-pot alternative, particularly for smaller-scale syntheses where stereochemical inversion is critical. The protocols and insights provided herein serve as a comprehensive guide for navigating the synthesis of these valuable building blocks.

References

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Application Notes and Protocols: Strategic Use of Building Blocks for the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant driving force. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of molecules.[1][2] Their inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat, aromatic structures.[1][3] This shift towards sp³-rich scaffolds often correlates with improved physicochemical properties, enhanced metabolic stability, and better pharmacokinetic profiles.[1][3][4] Consequently, the incorporation of spirocyclic motifs into drug candidates is an increasingly employed strategy to enhance potency, selectivity, and overall drug-like properties.[2][5][6]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of key building blocks for the synthesis of spirocyclic compounds. We will delve into the rationale behind common synthetic strategies and provide detailed, field-proven protocols for the construction of these valuable scaffolds.

Synthetic Strategies: A Multi-faceted Approach to Spirocyclization

The construction of the sterically demanding spirocyclic core necessitates a diverse and sophisticated synthetic toolkit. Several powerful strategies have been developed, each offering unique advantages in terms of scope, efficiency, and stereocontrol.

  • Cycloaddition Reactions: These are among the most efficient methods for constructing spirocycles, often proceeding with high atom economy and stereoselectivity.[7] Palladium-catalyzed [3+2] cycloadditions, for instance, have been successfully employed to synthesize spirocyclic cyclopentanes.[7]

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure spirocyclic compounds.[7][8] Organocatalysis and transition metal catalysis have both proven to be powerful tools in this regard, enabling the asymmetric synthesis of complex frameworks like spirocyclopropyl oxindoles.[8][9]

  • Rearrangement and Ring-Expansion Reactions: These reactions provide unique pathways to spirocycles by rearranging existing molecular frameworks. The semipinacol rearrangement, for example, has been utilized for the stereoselective construction of quaternary carbon stereocenters at the spiro-junction.[7]

  • N-Heterocyclic Carbene (NHC) Organocatalysis: NHC catalysis has emerged as a versatile tool for the synthesis of spiroheterocycles.[10] This methodology allows for unique modes of reactivity, enabling the construction of complex spirocyclic systems that may be difficult to access through other means.[10]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step. Microwave-assisted MCRs have been particularly effective in the rapid and selective synthesis of diverse spiro heterocyclic compounds.[11]

Key Building Block Application: The Versatility of Isatins in Spirooxindole Synthesis

Spirooxindoles are a prominent class of spirocyclic compounds found in numerous natural products and bioactive molecules. Their synthesis has been extensively studied, with isatin and its derivatives serving as a cornerstone building block. The following section details a protocol for the synthesis of spirooxindoles via a [3+2] cycloaddition reaction, a widely adopted and effective strategy.

Protocol 1: Asymmetric Synthesis of Spirooxindole-Pyrolidines via [3+2] Cycloaddition

This protocol describes the asymmetric synthesis of spirooxindole-pyrrolidines from isatin-derived imines and an α,β-unsaturated aldehyde, utilizing a chiral secondary amine catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Isatin_Imine Isatin-derived Imine Reaction_Center + Isatin_Imine->Reaction_Center Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Reaction_Center Catalyst Chiral Secondary Amine (e.g., Diphenylprolinol silyl ether) Catalyst->Reaction_Center Acid Acid Additive (e.g., Benzoic Acid) Acid->Reaction_Center Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Center Spirooxindole Spirooxindole-pyrrolidine Reaction_Center->Spirooxindole [3+2] Cycloaddition

Figure 1: General workflow for the asymmetric synthesis of spirooxindole-pyrrolidines.

Materials:

  • N-Boc-Isatin-derived ketimine (1.0 equiv)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Benzoic acid (20 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Instrumentation:

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Experimental Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-Isatin-derived ketimine (1.0 equiv), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%), and benzoic acid (20 mol%).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Aldehyde: Slowly add the α,β-unsaturated aldehyde (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.

Causality Behind Experimental Choices:

  • N-Boc-Isatin-derived ketimine: The Boc protecting group on the isatin nitrogen enhances the reactivity of the ketimine and improves solubility.

  • Chiral Secondary Amine Catalyst: The diarylprolinol silyl ether catalyst is crucial for inducing asymmetry. It reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate, which then directs the stereoselective attack on the isatin-derived ketimine.

  • Acid Additive: The benzoic acid acts as a co-catalyst, facilitating the formation of the enamine intermediate and protonating the nitrogen of the ketimine, thereby increasing its electrophilicity.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the catalyst and intermediates, leading to lower yields and enantioselectivities.

  • Low Temperature: Running the reaction at 0 °C helps to improve the stereoselectivity of the cycloaddition.

Data Presentation:

EntryAldehydeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cinnamaldehyde92>20:198
2Crotonaldehyde8515:195
3Acrolein7810:192

Table 1: Representative results for the asymmetric synthesis of spirooxindole-pyrrolidines.

Building Block Application: Cyclic Ketones as Precursors to Diverse Spirocycles

Cyclic ketones are readily available and versatile building blocks for the synthesis of a wide array of spirocyclic compounds. Their reactivity can be harnessed in various transformations, including nucleophilic additions and subsequent cyclization reactions.

Protocol 2: Synthesis of Spiro-Tetrahydrofurans from Cyclic Ketones

This protocol outlines the synthesis of spiro-tetrahydrofurans from N-Boc protected cyclic ketones, a strategy that has been used to generate libraries of spirocyclic scaffolds for biological screening.[12][13][14]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Cyclic_Ketone N-Boc-3-piperidone Step1_Center + Cyclic_Ketone->Step1_Center Grignard_Reagent Homoallyl Grignard Reagent Grignard_Reagent->Step1_Center CeCl3 CeCl₃ CeCl3->Step1_Center mCPBA m-CPBA Step2_Center + mCPBA->Step2_Center Solvent Solvent (THF, DCM) Solvent->Step1_Center Solvent->Step2_Center Tertiary_Alcohol Tertiary Alcohol Intermediate Tertiary_Alcohol->Step2_Center Spiro_THF Spiro-tetrahydrofuran Step1_Center->Tertiary_Alcohol Grignard Addition Step2_Center->Spiro_THF Epoxidation and Intramolecular Cyclization

Figure 2: Workflow for the synthesis of spiro-tetrahydrofurans from a cyclic ketone.

Materials:

  • N-Boc-3-piperidone (1.0 equiv)

  • 3-Butenylmagnesium bromide (1.2 equiv)

  • Cerium(III) chloride (CeCl₃), anhydrous (1.2 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Argon or Nitrogen atmosphere

Instrumentation:

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup

  • Reflux condenser

Experimental Procedure:

Step 1: Grignard Addition to form the Tertiary Alcohol

  • Preparation of CeCl₃ slurry: In an oven-dried flask under an inert atmosphere, add anhydrous CeCl₃ and anhydrous THF. Stir vigorously for 2 hours.

  • Cooling: Cool the CeCl₃ slurry to -78 °C.

  • Addition of Grignard Reagent: Slowly add the 3-butenylmagnesium bromide solution to the CeCl₃ slurry and stir for 1 hour at -78 °C.

  • Addition of Ketone: Add a solution of N-Boc-3-piperidone in anhydrous THF to the reaction mixture and stir for 2 hours at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the tertiary alcohol intermediate.

Step 2: Epoxidation and Intramolecular Cyclization

  • Dissolving the Alcohol: In a flask, dissolve the tertiary alcohol intermediate from Step 1 in anhydrous DCM.

  • Addition of m-CPBA: Add m-CPBA in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with DCM, dry the combined organic layers, concentrate, and purify by flash chromatography to afford the spiro-tetrahydrofuran product.

Causality Behind Experimental Choices:

  • Cerium(III) chloride: The use of CeCl₃ in the Grignard reaction (Luche reaction conditions) is critical to suppress the reduction of the ketone to the corresponding alcohol, thereby favoring the desired 1,2-addition of the Grignard reagent.[13]

  • Homoallyl Grignard Reagent: The homoallyl group (3-butenyl) is introduced to provide the necessary alkene functionality for the subsequent epoxidation and intramolecular cyclization to form the tetrahydrofuran ring.

  • m-CPBA: This reagent is a common and effective epoxidizing agent. The resulting epoxide is then opened by the neighboring hydroxyl group in an intramolecular fashion to form the spiro-tetrahydrofuran ring.

  • N-Boc Protecting Group: As in the previous protocol, the Boc group serves to protect the nitrogen and improve the handling and reactivity of the starting material.

Conclusion

The strategic use of well-chosen building blocks is paramount in the efficient and elegant synthesis of spirocyclic compounds. Isatins and cyclic ketones represent just two examples of a vast array of starting materials that can be employed to construct these architecturally complex and medicinally relevant scaffolds. By understanding the underlying principles of the synthetic methodologies and the rationale behind the experimental conditions, researchers can effectively navigate the challenges of spirocycle synthesis and unlock new avenues in drug discovery and development. The continued innovation in synthetic methods promises to further expand the accessibility and diversity of spirocyclic compounds, solidifying their important role in the future of medicinal chemistry.[4][5]

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: )
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (URL: )
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Public
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (URL: )
  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (URL: )
  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - Chemical Science (RSC Publishing). (URL: )
  • Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space - PubMed. (URL: )
  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. (URL: )
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
  • Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Str
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (URL: )
  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: Organocatalysis versus transition metal catalysis - East China Normal University. (URL: )
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Public

Sources

Application Note & Protocol: A Robust, Scalable Synthesis of N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine moieties are privileged structures in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and ligand-receptor binding geometry.[1] However, the inherent ring strain of the four-membered ring presents significant challenges for synthesis, particularly at scale.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of N-Boc-3-hydroxyazetidine, a critical building block for drug discovery and development. The described multi-kilogram scale synthesis proceeds from readily available commercial starting materials—benzylamine and epichlorohydrin—and focuses on process safety, optimization, and minimizing hazardous reagents and complex purification steps.

Introduction: The Strategic Value of Azetidines

Saturated nitrogen-containing heterocycles are cornerstones of pharmaceutical design, present in approximately 60% of FDA-approved drugs.[2] While five- and six-membered rings are common, the smaller, more rigid azetidine ring offers a unique structural and pharmacological profile. Its incorporation can lead to compounds with novel intellectual property and enhanced biological activity. Key examples of pharmaceuticals containing the azetidine motif include the anticoagulant ximelagatran and the antibiotic delafloxacin.[3]

The primary challenge in azetidine chemistry is developing synthetic routes that are not only high-yielding but also safe, economical, and scalable for industrial production.[4] Many reported lab-scale syntheses rely on expensive reagents, cryogenic conditions, or chromatographic purifications that are impractical at the kilogram scale.[5]

This guide details a proven, cost-effective process that addresses these challenges, focusing on the synthesis of 1-benzylazetidin-3-ol as a key intermediate, followed by a streamlined debenzylation and Boc-protection sequence.[4][6]

Rationale for the Selected Synthetic Route

The chosen synthetic pathway involves three main stages, as illustrated below. This route is selected for its operational simplicity, use of low-cost starting materials, and avoidance of problematic reagents.[4][6]

  • Ring Formation: Reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin) to form 1-benzyl-3-chloro-2-propanol, followed by in-situ intramolecular SN2 cyclization to yield 1-benzylazetidin-3-ol.

  • Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation.

  • Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) group to yield the stable, versatile intermediate, N-Boc-3-hydroxyazetidine.

This approach is superior to routes that start with more expensive materials like 1-amino-3-chloropropan-2-ol or require difficult-to-remove byproducts like diphenylmethane, which can complicate purification.[5][7]

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Debenzylation cluster_2 Stage 3: Boc Protection A Benzylamine + Epichlorohydrin B 1-Benzylazetidin-3-ol A->B Aqueous Cyclization C Azetidin-3-ol B->C H₂, Pd/C D N-Boc-3-hydroxyazetidine (Final Product) C->D Boc₂O

Figure 1: High-level workflow for the scalable synthesis of N-Boc-3-hydroxyazetidine.

Process Optimization & Safety Considerations

Scaling up chemical reactions requires careful consideration of parameters that may be negligible at the lab bench.

Stage 1: Ring Formation - Controlling Exotherms and Impurities

The initial reaction between benzylamine and epichlorohydrin is exothermic and must be controlled. The primary impurity concern is the formation of the di-addition product, di(3-chloro-2-hydroxypropyl)benzylamine.[4][6]

Key Optimization Parameters:

  • Temperature Control: Slow, portion-wise addition of epichlorohydrin to an aqueous solution of benzylamine at 0–5 °C is critical to dissipate the heat of reaction and minimize side product formation.[5]

  • Solvent Choice: Water is an ideal solvent for this step. It is inexpensive, non-flammable, and effectively manages the reaction exotherm. The crude product conveniently precipitates from the reaction mixture upon completion.[5]

  • Base for Cyclization: For the subsequent ring-closing step, sodium carbonate (Na₂CO₃) is an effective, inexpensive, and easy-to-handle base. The reaction is typically run under reflux in acetonitrile.[5]

Table 1: Optimized Parameters for Ring Formation

Parameter Condition Rationale & In-Process Control (IPC)
Reagent Ratio 1.15 eq. Benzylamine Slight excess of amine minimizes di-addition.
Addition Temp. 0–5 °C Controls exotherm, ensures safety. IPC: Internal temperature probe.
Reaction Time 16 hours Drives reaction to completion. IPC: HPLC or TLC analysis for consumption of epichlorohydrin.

| Cyclization Temp. | 80–90 °C (Reflux) | Ensures efficient ring closure. IPC: HPLC or TLC to monitor formation of 1-benzylazetidin-3-ol. |

Stage 2 & 3: Hydrogenation and Boc Protection

Catalytic hydrogenation is a standard industrial process, but it carries inherent risks related to the use of hydrogen gas and pyrophoric catalysts.

Safety & Handling:

  • Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing the palladium on carbon (Pd/C) catalyst to prevent ignition.

  • Catalyst Handling: The 5% Pd/C catalyst should be handled as a wet slurry to minimize the risk of dust inhalation and fire.[6]

  • Hydrogen Pressure: The reaction proceeds efficiently at moderate hydrogen pressures (e.g., 50 psi), which is manageable in standard industrial hydrogenation reactors.[6]

  • Telescoping: The crude azetidin-3-ol obtained after filtration of the catalyst can be directly "telescoped" into the next step without isolation, improving process efficiency.[8] The filtrate is concentrated and then used immediately for Boc protection.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped chemical laboratory or pilot plant. All operations should be performed in a well-ventilated fume hood or reactor bay with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Benzylazetidin-3-ol (V-3)

Materials & Equipment:

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

  • Benzylamine (30.0 kg, 324 mol)

  • 2-(chloromethyl)oxirane (Epichlorohydrin) (30.0 kg, 280 mol)

  • Deionized Water (450 L)

  • Acetonitrile (485 L)

  • Sodium Carbonate (Na₂CO₃) (42.0 kg, 396 mol)

Procedure:

  • Charge the reactor with benzylamine (30.0 kg) and water (450 L).

  • Cool the stirred solution to 0–5 °C using a chiller.

  • Slowly add 2-(chloromethyl)oxirane (30.0 kg) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.[5]

  • Stir the reaction mixture at 0–5 °C for 16 hours. A white solid will precipitate.

  • Isolate the crude product by filtration, wash the filter cake with water (60 L), and dry under vacuum.

  • Charge a clean reactor with the dried crude solid, acetonitrile (485 L), and sodium carbonate (42.0 kg).[5]

  • Heat the mixture to reflux (80–90 °C) and stir for 16 hours.

  • Monitor the reaction for completion by HPLC.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol as an oil, which is used directly in the next step.

Protocol 2: Synthesis of N-Boc-3-hydroxyazetidine (V-4)

Materials & Equipment:

  • Hydrogenation reactor (e.g., Parr reactor)

  • 5% Palladium on Carbon (Pd/C), 50% wet (approx. 1.75 kg)

  • Tetrahydrofuran (THF) (350 L)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen gas source (min. 50 psi)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the crude 1-benzylazetidin-3-ol from the previous step (assuming ~214.4 mol) in THF (350 L).[5]

  • Transfer the solution to the hydrogenation reactor.

  • Carefully add 5% Pd/C (1.75 kg) under a nitrogen atmosphere.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 psi.[6]

  • Stir the reaction at room temperature for approximately 20-24 hours, re-pressurizing with hydrogen as needed.[5][6]

  • Monitor the reaction for completion by HPLC (disappearance of starting material).

  • Once complete, vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional THF.[8]

  • To the combined filtrate, add di-tert-butyl dicarbonate (approx. 1.1 equivalents relative to the theoretical yield of azetidin-3-ol).

  • Stir the mixture at room temperature for 1-2 hours. Monitor for completion by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by crystallization or distillation. A common method involves slurrying the crude solid in a solvent like ethyl acetate to induce crystallization.[6]

G cluster_prep Protocol 1: Ring Formation cluster_main Protocol 2: Hydrogenation & Protection P1_Start Charge Benzylamine & Water to Reactor P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Add Add Epichlorohydrin (T < 5 °C) P1_Cool->P1_Add P1_React1 Stir 16h @ 0-5 °C P1_Add->P1_React1 P1_Isolate Filter & Dry Crude Intermediate P1_React1->P1_Isolate P1_Cyclize Add ACN & Na₂CO₃ Reflux 16h P1_Isolate->P1_Cyclize P1_End Filter & Concentrate -> Crude 1-benzylazetidin-3-ol P1_Cyclize->P1_End P2_Start Dissolve Crude in THF P1_End->P2_Start Telescope P2_H2 Charge Reactor Add Pd/C, Pressurize H₂ P2_Start->P2_H2 P2_React Stir 24h @ RT P2_H2->P2_React P2_Filter Filter Catalyst (via Celite) P2_React->P2_Filter P2_Boc Add Boc₂O to Filtrate P2_Filter->P2_Boc P2_React2 Stir 1-2h @ RT P2_Boc->P2_React2 P2_End Concentrate & Purify -> Final Product P2_React2->P2_End

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction or significant side-product formation.Ensure epichlorohydrin addition is slow and temperature is maintained below 5°C. Check purity of starting materials. Increase reaction time if IPC shows starting material remains.
Stalled Hydrogenation Catalyst poisoning or inactivity.Ensure starting material is free of catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality Pd/C. Increase catalyst loading or hydrogen pressure if necessary.
Incomplete Boc Protection Insufficient Boc₂O or presence of residual base/acid from previous steps.Use a slight excess (1.1-1.2 eq) of Boc₂O. If the crude azetidin-3-ol was isolated as a salt, ensure it is fully neutralized before adding Boc₂O.
Purification Difficulties Product is an oil, or impurities co-crystallize.For oily products, consider short-path distillation under high vacuum. For crystallization issues, screen various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, MTBE).

References

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • 1-N-Boc-3-hydroxyazetidine synthesis.ChemicalBook.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.

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Application Notes & Protocols: Strategic Functionalization of the Azetidine Ring in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functionalization of the azetidine ring, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from a niche curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique combination of conformational rigidity, high sp³-character, and inherent ring strain confers favorable pharmacokinetic properties, including improved solubility, metabolic stability, and receptor affinity.[2] These attributes have led to the incorporation of the azetidine motif into several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib .[1] The functionalization of the azetidine core is a critical step in drug development, allowing for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides a detailed overview of key functionalization strategies, complete with field-proven protocols and the scientific rationale behind them.

The Azetidine Scaffold: A Privileged Motif

Historically overshadowed by its five- and six-membered counterparts, the azetidine ring's value is now widely recognized.[1] Its non-planar, puckered conformation provides a rigid three-dimensional structure that can effectively orient substituents into desired vectors for optimal interaction with biological targets.[2] The ring strain energy (approx. 25.4 kcal/mol) makes the scaffold significantly more stable and easier to handle than highly reactive aziridines, yet reactive enough for unique chemical transformations like ring-opening reactions.[3][4] This tunable reactivity is a key asset for synthetic chemists.

The strategic placement of functional groups on the azetidine ring—at the nitrogen atom or at the C2 or C3 positions—is paramount for exploring structure-activity relationships (SAR). The nitrogen atom, in particular, influences critical physicochemical properties such as basicity (pKa), solubility, and lipophilicity.[1]

cluster_Azetidine Azetidine Core cluster_Properties Key Physicochemical Properties cluster_Functionalization Functionalization Sites Azetidine Azetidine Ring Prop1 Metabolic Stability Azetidine->Prop1 imparts Prop2 Solubility Azetidine->Prop2 imparts Prop3 Receptor Affinity Azetidine->Prop3 imparts Prop4 Conformational Rigidity Azetidine->Prop4 imparts N_Func N-Functionalization (pKa, Lipophilicity) Azetidine->N_Func enables C3_Func C3-Functionalization (Vector Control) Azetidine->C3_Func enables C2_Func C2-Functionalization (Chirality) Azetidine->C2_Func enables

Caption: Logical relationship between the azetidine core, its properties, and functionalization sites.

Key Strategies for Azetidine Functionalization

The successful incorporation and modification of the azetidine ring rely on a robust toolkit of synthetic methodologies. This section details several authoritative and widely adopted strategies.

N-Functionalization: Modulating Core Physicochemical Properties

Modification of the ring nitrogen is often the most direct method to alter a compound's properties. N-alkylation, N-acylation, and N-arylation are fundamental transformations for building molecular diversity.

cluster_methods N-Functionalization Methods cluster_products Products start Azetidine Substrate (e.g., 3-substituted) reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) start->reductive_amination acylation Acylation (Acyl Chloride/Anhydride + Base) start->acylation arylation Arylation (Aryl Halide/Boronic Acid + Catalyst) start->arylation n_alkyl N-Alkyl Azetidine reductive_amination->n_alkyl n_acyl N-Acyl Azetidine acylation->n_acyl n_aryl N-Aryl Azetidine arylation->n_aryl

Caption: General workflow for the N-functionalization of the azetidine ring.

This protocol provides a reliable method for introducing alkyl groups to the azetidine nitrogen. The reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a preferred reducing agent due to its mild nature and tolerance of slightly acidic conditions which can facilitate imine formation.[5]

Materials:

  • Azetidine starting material (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • To a round-bottom flask, add the azetidine starting material (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq).

  • Dissolve the components in anhydrous DCM or DCE. A catalytic amount of acetic acid may be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

N-acylation converts the basic nitrogen into a neutral amide, which can act as a hydrogen bond acceptor and introduce larger structural motifs. This is a straightforward and high-yielding reaction.[5]

Materials:

  • Azetidine starting material (1.0 eq)

  • Acylating agent (e.g., acyl chloride, anhydride) (1.1 eq)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Round-bottom flask, ice bath

Procedure:

  • Dissolve the azetidine starting material (1.0 eq) and base (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 1-4 hours).

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl (if using a non-pyridine base), saturated aqueous NaHCO₃ solution, and brine.[5]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[5]

C3-Functionalization via Strain-Release of Bicyclic Precursors

Direct functionalization of the azetidine C-H bonds can be challenging. A modern and powerful alternative involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained precursors react readily with a wide range of nucleophiles and electrophiles to generate densely functionalized C3-substituted azetidines.[1][6] This strategy has significantly expanded the accessibility of diverse azetidine scaffolds.[1]

cluster_activation Activation cluster_reagents Reagents abb 1-Azabicyclo[1.1.0]butane (ABB) lewis_acid Lewis Acid or Brønsted Acid abb->lewis_acid 1. electrophile Electrophile (E⁺) (after deprotonation) abb->electrophile via C3-lithiation activated_complex Activated Intermediate (Strained Cation) lewis_acid->activated_complex 2. nucleophile Nucleophile (Nu⁻) activated_complex->nucleophile 3. Ring Opening product C3-Functionalized Azetidine nucleophile->product electrophile->product

Caption: Conceptual workflow for C3-functionalization via strain-release of ABBs.

This protocol describes a representative procedure for the ring-opening of an ABB with an organometallic nucleophile, a common method for creating C-C bonds at the C3 position.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative (e.g., N-Boc-ABB) (1.0 eq)

  • Organometallic reagent (e.g., Aryl Grignard or Aryl lithium) (1.2 eq)

  • Lewis Acid (e.g., BF₃·OEt₂) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, syringe, inert atmosphere (N₂ or Ar)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Dissolve the ABB derivative (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 eq) to the solution and stir for 15 minutes.

  • In a separate flask, prepare the organometallic reagent or use a commercially available solution.

  • Add the organometallic reagent (1.2 eq) dropwise to the cold ABB/Lewis acid mixture.

  • Maintain the reaction at -78 °C and monitor by TLC. The reaction is often rapid (30-60 minutes).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the C3-arylated azetidine.

Palladium-Catalyzed C-H Functionalization

Late-stage C-H functionalization is a highly sought-after strategy in drug discovery as it allows for the modification of complex molecules without the need for de novo synthesis. Palladium-catalyzed C(sp³)-H arylation, often using a directing group, has been successfully applied to azetidine scaffolds.[7][8] This method enables the installation of aryl or heteroaryl groups at specific C-H bonds, typically at the C3 position.

Picolinamide is an effective directing group that forms a stable 5-membered palladacycle intermediate, directing C-H activation to the C3 position of the azetidine ring.[7]

Materials:

  • N-picolinoyl-azetidine substrate (1.0 eq)

  • Aryl iodide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Copper(II) bromide (CuBr₂) (2.0 eq)

  • Cesium acetate (CsOAc) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube, add the N-picolinoyl-azetidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), CuBr₂ (2.0 eq), and CsOAc (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the C3-arylated product.

  • The picolinamide directing group can be subsequently cleaved under acidic or basic conditions if the free amine is desired.

Functionalization Method Key Reagents Typical Position Key Advantage
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-1Mild conditions, broad substrate scope.[5]
N-AcylationAcyl Chloride, BaseN-1High yield, simple procedure.[5]
Strain-Release of ABBABB, Nucleophile, Lewis AcidC-3Access to densely functionalized scaffolds.[1][6]
Directed C-H ArylationPd(OAc)₂, Directing Group, Ar-IC-3Powerful for late-stage functionalization.[7]
Table 1: Comparison of Key Azetidine Functionalization Strategies.

Trustworthiness and Validation

The protocols described herein are based on established and peer-reviewed methodologies. For any novel compound, thorough characterization is essential for validating the outcome.

  • Reaction Monitoring: TLC and LC-MS are critical for tracking reaction progress and identifying the formation of byproducts.

  • Structural Confirmation: The structure of the final, purified product must be unambiguously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

  • Stereochemistry: For reactions involving chiral centers, the stereochemical outcome should be determined using techniques such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Conclusion and Future Directions

The functionalization of the azetidine ring is a dynamic and evolving field that is central to the design of next-generation therapeutics. The methods outlined in this guide—from classical N-functionalizations to modern C-H activation and strain-release strategies—provide a robust foundation for medicinal chemists. Future advancements will likely focus on developing even more selective, efficient, and sustainable methods, including enantioselective catalysis, biocatalytic routes, and novel photochemical transformations, further expanding the chemical space accessible to drug discovery professionals.[1][9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (n.d.). Synthetic methods to access azetidines.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Synfacts. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.
  • Schindler Group, University of Michigan. (2020, September 23). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Wiley Online Library. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (2025, August 6). Ring-opening of azetidines.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • PubMed Central. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • ChemRxiv. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
  • National Institutes of Health. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane....
  • ResearchGate. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Royal Society of Chemistry. (2021, December 21). Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • ACS Publications. (n.d.). Organic Letters Ahead of Print.
  • American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety.
  • National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Royal Society of Chemistry. (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation.
  • Wiley Online Library. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.

Sources

Application Notes and Protocols: Strategic Incorporation of 3-Aminoazetidine Moieties into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Aminoazetidine Scaffold - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the myriad of scaffolds available to medicinal chemists, saturated heterocycles have gained prominence for their ability to impart three-dimensionality, a key feature for enhancing target engagement and improving physicochemical properties. The 3-aminoazetidine moiety, a four-membered nitrogen-containing ring with an exocyclic amine, has emerged as a particularly valuable building block.[1][2]

This guide provides an in-depth exploration of the strategic incorporation of 3-aminoazetidine moieties into bioactive molecules. We will delve into the rationale behind its use as a strategic bioisostere, provide detailed, field-proven protocols for its synthesis and functionalization, and discuss its impact on the properties of the parent molecule.

The "Why": Rationale for Employing the 3-Aminoazetidine Moiety

The decision to incorporate a 3-aminoazetidine scaffold is driven by its potential to confer a range of desirable attributes to a lead compound. Its inherent structural and electronic features can be leveraged to overcome common challenges in drug development.

  • Bioisosteric Replacement and Physicochemical Modulation: The 3-aminoazetidine moiety serves as an effective bioisostere for a variety of common structural motifs, including piperidines, piperazines, and other amino-containing rings.[3][4] This replacement can lead to significant improvements in key drug-like properties:

    • Enhanced Aqueous Solubility: The presence of the additional nitrogen atom can increase polarity and hydrogen bonding capacity, often leading to improved solubility.[1]

    • Reduced Lipophilicity (logP): Replacing larger, more lipophilic rings with the compact azetidine scaffold can help to lower logP, which is often beneficial for oral absorption and reducing off-target effects.[5]

    • Modulation of Basicity (pKa): The constrained nature of the azetidine ring influences the basicity of the nitrogen atoms, providing an opportunity to fine-tune the pKa of the molecule to optimize target engagement and pharmacokinetic properties.[6]

  • Structural Rigidity and Conformational Constraint: The inherent ring strain of the azetidine scaffold imparts a degree of rigidity to the molecule.[1][5] This can be advantageous in pre-organizing the conformation of a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.

  • Improved Metabolic Stability: The azetidine ring can enhance metabolic stability by blocking sites of metabolism on a parent molecule.[1] For instance, replacing a metabolically labile group with the more robust azetidine scaffold can lead to a longer half-life and improved bioavailability.

  • Vectorial Diversity for Exploring Chemical Space: The 3-aminoazetidine scaffold provides unique exit vectors for substituents compared to more traditional ring systems.[1] This allows for a more thorough exploration of the chemical space around a core scaffold, facilitating the optimization of structure-activity relationships (SAR).

  • Elimination of Chirality: In certain applications, the 3-aminoazetidine moiety can be used to replace a chiral center, simplifying synthesis and downstream development by avoiding the complexities of dealing with stereoisomers.[3][7]

Visualizing the Synthetic Strategy: From Precursor to Functionalized Molecule

The following workflow outlines the general strategy for incorporating a 3-aminoazetidine moiety, starting from a common commercially available precursor.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: N-Functionalization cluster_2 Phase 3: Deprotection A Boc-protected 3-Azetidinone C Reductive Amination A->C B Primary Amine (R1-NH2) B->C D N-Boc-3-(alkylamino)azetidine Intermediate C->D F N-Alkylation or N-Acylation D->F E Alkylating/Acylating Agent (e.g., R2-X, R2-COCl) E->F G Fully Protected 3-Aminoazetidine Derivative F->G H Acidic Conditions (e.g., TFA, HCl) G->H I Final Bioactive Molecule with 3-Aminoazetidine Moiety H->I

Caption: General workflow for the synthesis and functionalization of 3-aminoazetidine derivatives.

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key synthetic transformations involved in the incorporation of 3-aminoazetidine moieties. These protocols are based on established and reliable procedures reported in the literature.[7][8]

Protocol 1: Reductive Amination of N-Boc-3-Azetidinone

This protocol describes the formation of the core N-Boc-3-(alkylamino)azetidine intermediate.

Materials:

  • N-Boc-3-azetidinone

  • Primary amine (R¹-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added if the reaction is sluggish.[8]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material.[7]

  • Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • The aqueous workup with sodium bicarbonate is crucial for neutralizing any remaining acid and quenching the excess reducing agent.

Protocol 2: N-Functionalization of the Azetidine Ring Nitrogen

This protocol details the introduction of a second substituent onto the azetidine ring nitrogen.

Method A: N-Alkylation with an Alkyl Halide

Materials:

  • N-Boc-3-(alkylamino)azetidine intermediate from Protocol 1

  • Alkyl halide (R²-X, where X = Br, I)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of the N-Boc-3-(alkylamino)azetidine intermediate (1.0 eq) in DMF or MeCN, add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product. Purify by flash chromatography if necessary.

Method B: N-Acylation with an Acyl Chloride

Materials:

  • N-Boc-3-(alkylamino)azetidine intermediate from Protocol 1

  • Acyl chloride (R²-COCl)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-3-(alkylamino)azetidine intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[8]

Protocol 3: Boc-Deprotection to Yield the Final Amine

This final step unmasks the secondary amine on the azetidine ring.

Materials:

  • Fully protected 3-aminoazetidine derivative

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected azetidine derivative in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) or 4 M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

  • Collect the solid by filtration and dry under vacuum. The product can be converted to the free base by treatment with a suitable base if required.[7]

Data Presentation: Impact on Physicochemical Properties

The following table provides representative data on how the incorporation of a 3-aminoazetidine moiety can influence key physicochemical properties, based on published studies.

Parent Moiety3-Aminoazetidine AnalogueChange in logPChange in pKaChange in SolubilityReference
Piperidine3-AminoazetidineDecreaseModulatedIncrease[1][5]
Pyrrolidine3-AminoazetidineDecreaseModulatedIncrease[1]
Morpholine3-AminoazetidineDecreaseIncreaseIncrease[6]
Acyclic Amine3-AminoazetidineVariableIncreaseVariable[7]

Case Study: 3-Aminoazetidines as Triple Reuptake Inhibitors

A compelling example of the successful application of the 3-aminoazetidine scaffold is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[7][9] In a study by Hahn et al., a lead compound containing a 3-α-oxyazetidine moiety, which possessed a chiral center, was modified by replacing the chiral carbon with a nitrogen atom, leading to a series of 3-aminoazetidine derivatives.[7]

This bioisosteric replacement successfully eliminated the chiral center, simplifying the synthesis and downstream development.[3][7] The resulting 3-aminoazetidine analogues were screened for their inhibitory activity against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Several compounds demonstrated high potency, particularly against SERT and NET, with moderate activity against DAT.[7] Further optimization of the substituents on the 3-aminoazetidine scaffold led to the identification of a clinical candidate with a favorable overall pharmacological profile.[9]

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Analogue cluster_3 Pharmacological Profile A 3-α-Oxyazetidine Derivative (Chiral) B => A->B C 3-Aminoazetidine Derivative (Achiral) B->C D Triple Reuptake Inhibitor (SERT, NET, DAT) C->D E Improved PK/PD Properties D->E

Caption: Bioisosteric replacement strategy in the development of triple reuptake inhibitors.

Conclusion

The 3-aminoazetidine moiety is a powerful tool in the medicinal chemist's arsenal. Its unique combination of structural rigidity, modulated basicity, and vectorial diversity makes it an attractive scaffold for addressing a range of challenges in drug design. The protocols and rationale presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to strategically incorporate this valuable building block into their bioactive molecules, paving the way for the discovery of next-generation therapeutics.

References

  • Hahn, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Drug Discovery Resources. [Link]

  • Mackenzie, A.R., et al. (2000). Synthesis of azetidine derivatives.
  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. [Link]

  • Hahn, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed, 25221656. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Taylor & Francis Online. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Examples of biologically active drug leads containing azetidine. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central, PMC9862800. [Link]

  • ResearchGate. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48887–48909. [Link]

  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100124. [Link]

  • Warrier, T., et al. (2013). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Chemical Biology, 8(8), 1847–1856. [Link]

  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(48), 10899–10904. [Link]

  • MDPI. (2022). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate. This valuable azetidine building block, crucial for developing novel therapeutics, is synthesized via a nitroaldol (Henry) reaction.[1][2] While elegant, this reaction between 1-Boc-3-azetidinone and nitromethane is frequently plagued by low and inconsistent yields. The reduced electrophilicity of the ketone starting material compared to an aldehyde, coupled with the reversibility of the reaction, presents a significant synthetic challenge.[3][4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and field-proven insights to overcome these hurdles. We will delve into the causality behind common failures and provide actionable, validated protocols to optimize your reaction outcomes.

Reaction Overview: The Henry-Nitroaldol Condensation

The core transformation is a base-catalyzed carbon-carbon bond formation. The mechanism proceeds in three key, reversible steps:

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Boc-3-azetidinone.

  • Protonation: The resulting tertiary alkoxide is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final β-nitro alcohol product.[4][5]

Henry_Mechanism Start Nitromethane + 1-Boc-3-azetidinone Nitronate Nitronate Anion (Nucleophile) Start->Nitronate 1. Base-mediated Deprotonation Nitronate->Start Reversible p1 Nitronate->p1 Alkoxide Tertiary Alkoxide Intermediate Alkoxide->p1 Reversible p2 Alkoxide->p2 Product Target Product: Tert-butyl 3-hydroxy-3- (nitromethyl)azetidine- 1-carboxylate p1->Alkoxide 2. Nucleophilic Attack p2->Product 3. Protonation (Workup)

Caption: The reversible mechanism of the Henry-Nitroaldol reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting ketone. What are the primary causes?

This is the most frequent issue, often stemming from an unfavorable reaction equilibrium or insufficient activation.[4] Ketones are inherently less reactive than aldehydes, and this specific substrate has moderate steric bulk.[3]

Possible Causes & Solutions:

  • Ineffective Base: The base may be too weak to efficiently generate the nitronate anion in sufficient concentration. The pKa of nitromethane is approximately 10.2 in water, requiring a reasonably strong base to initiate the reaction.

    • Actionable Advice: Switch to a stronger base. While common inorganic bases like NaOH or K₂CO₃ can work, organic bases often provide better solubility and performance. Consider using an alkoxide like potassium tert-butoxide (t-BuOK) or a non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Use only a catalytic amount (5-20 mol%) to minimize side reactions.[5]

  • Low Temperature: While intended to prevent side reactions, excessively low temperatures (e.g., < 0 °C) may completely stall the reaction, preventing it from reaching equilibrium.

    • Actionable Advice: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC or LCMS every 2-4 hours. A gentle warming may be necessary to overcome the activation energy.

  • Poor Starting Material Quality: The starting material, 1-Boc-3-azetidinone, is a powder that can be sensitive to moisture and may degrade over time.[6]

    • Actionable Advice: Ensure the ketone is pure (assay >97%) and dry.[7] If necessary, dry the material under high vacuum before use. Check the purity by ¹H NMR to ensure the absence of decomposition products.

Q2: I'm observing significant side products and a complex mixture during workup. How can I improve selectivity?

The primary side product in a Henry reaction is typically the result of dehydration of the desired β-nitro alcohol to form a nitroalkene.[8] This is especially favored by elevated temperatures or strongly acidic/basic conditions during workup.

Possible Causes & Solutions:

  • Product Dehydration: The tertiary alcohol product can eliminate water to form tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. This process is often irreversible and drives the equilibrium away from your desired product.

    • Actionable Advice: Maintain strict temperature control, keeping the reaction at or below room temperature. During workup, avoid strong acids. Quench the reaction by adding a buffered solution (e.g., saturated aqueous NH₄Cl) or a weak acid like acetic acid to neutralize the base before extraction.

  • Retro-Henry Reaction: Because all steps are reversible, the product can decompose back to the starting materials during workup or purification if conditions are not carefully controlled.[9]

    • Actionable Advice: Perform the workup at a low temperature (e.g., in an ice bath). When performing chromatography, consider using a neutral solvent system and silica gel that has been flushed with a small amount of a neutral agent like triethylamine in the eluent mixture to prevent on-column degradation.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LCMS) Start->Check_Conversion Low_Conversion Low Conversion: Mainly Starting Material Check_Conversion->Low_Conversion Complex_Mixture High Conversion: Complex Mixture Check_Conversion->Complex_Mixture Base 1. Increase Base Strength (e.g., t-BuOK, DBU) Low_Conversion->Base Is base strong enough? Control_Temp 1. Maintain Low Temp (≤ RT) Complex_Mixture->Control_Temp Is dehydration occurring? Temp 2. Increase Temperature (0 °C to RT) Base->Temp Reagent 3. Verify Reagent Quality (Dry & Pure) Temp->Reagent Workup 2. Use Buffered Quench (e.g., sat. NH4Cl) Control_Temp->Workup Purify 3. Neutralize Silica Gel for Chromatography Workup->Purify

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this specific transformation, and why?

The choice of base is critical. It must be strong enough to deprotonate nitromethane but should not introduce competing side reactions.

Base TypeExample(s)StrengthProsCons
Inorganic NaOH, K₂CO₃Moderate-StrongInexpensive, readily available.Often have poor solubility in organic solvents, can be heterogeneous.
Amine Triethylamine (TEA)WeakGood solubility, homogenous reaction.May be too weak for efficient deprotonation of nitromethane with a ketone substrate.
Amidine DBU, DBNStrong, Non-NucleophilicExcellent solubility, highly efficient for deprotonation.More expensive, hygroscopic.
Alkoxide t-BuOK, NaOEtVery StrongVery effective at deprotonation.Can act as a nucleophile, potentially leading to side reactions if not used carefully.

Recommendation: For this ketone-based Henry reaction, a strong, non-nucleophilic organic base like DBU is often an excellent starting point due to its high efficacy and solubility.

Q2: How can I accurately monitor the reaction progress?

Standard thin-layer chromatography (TLC) is effective. Use a moderately polar eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The starting ketone is less polar than the hydroxyl-containing product. Staining with potassium permanganate (KMnO₄) is effective for visualizing both the ketone and the alcohol product, which will appear as yellow spots.

Q3: Can I use nitromethane as the solvent?

Yes, using nitromethane as both a reactant and the solvent is a common strategy to drive the reaction equilibrium toward the product side, according to Le Châtelier's principle.[10] This can be particularly effective when dealing with sluggish reactions. However, this complicates removal during workup. It can be removed under reduced pressure, but care must be taken due to its high boiling point and potential instability.

Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting analysis. It serves as a robust, self-validating starting point for your experiments.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-3-azetidinone (1.0 eq, e.g., 1.00 g, 5.84 mmol).

  • Dissolution: Dissolve the ketone in anhydrous Tetrahydrofuran (THF, 10 mL). Add nitromethane (3.0 eq, e.g., 1.07 g, 17.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add potassium tert-butoxide (t-BuOK, 0.2 eq, e.g., 131 mg, 1.17 mmol) portion-wise over 5 minutes. Note: The reaction is often exothermic.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (40% EtOAc/Hexanes, KMnO₄ stain).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to afford the pure this compound.

By systematically addressing the key parameters of base selection, temperature control, and workup conditions, you can transform this challenging synthesis into a reliable and high-yielding step in your research workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Henry Condensation for Nitrostyrene Synthesis.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Sciencemadness Discussion Board. (2019). Failed nitro-aldol reaction. Possible cause and fix?.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis.
  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
  • Wikipedia. (n.d.). Henry reaction.
  • MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.
  • YouTube. (2022). Henry Reaction.
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
  • MySkinRecipes. (n.d.). This compound.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ChemicalBook. (2025). 1-Boc-3-azetidinone.
  • Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone 97.

Sources

Technical Support Center: Nitromethane Addition to 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Henry (nitroaldol) reaction involving 1-Boc-3-azetidinone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important C-C bond-forming reaction. 1-Boc-3-azetidinone is a critical building block in pharmaceutical synthesis, notably for Janus kinase (JAK) inhibitors like Baricitinib[1]. The addition of nitromethane furnishes a versatile intermediate, tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate, which contains synthetically valuable hydroxyl and nitro functionalities[2][3].

However, the reaction is not without its challenges. The use of a ketone electrophile, particularly a strained cyclic ketone, introduces specific complexities, including lower reactivity compared to aldehydes and a higher propensity for side reactions[4][5]. This guide provides in-depth, troubleshooting-focused answers to common problems encountered during this synthesis, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions & Troubleshooting
Q1: What are the primary side products I should be aware of when running the nitromethane addition to 1-Boc-3-azetidinone?

A1: While the goal is to synthesize the β-nitroalcohol, several competing pathways can reduce your yield and complicate purification. Understanding these side products is the first step in mitigating their formation.

  • Dehydration Product (Nitroalkene): The most common side product is the α,β-unsaturated nitro compound, tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. This is formed by the elimination of water from the desired β-nitroalcohol adduct. This pathway is often favored by stronger bases, higher temperatures, and prolonged reaction times[6][7].

  • Retro-Henry Product (Starting Material): The Henry reaction, especially with ketones, is reversible[4]. Under the basic reaction conditions, the β-nitroalcohol product can decompose back into 1-Boc-3-azetidinone and the nitronate anion. This equilibrium shift is a frequent cause of low conversions and recovery of starting material.

  • Oligomeric Byproducts: The nitroalkene dehydration product is a potent Michael acceptor. It can react with the nitronate anion (the nucleophile in the primary reaction) or other nucleophiles present, leading to higher molecular weight impurities and a complex reaction mixture[4].

  • Double Addition (Bis-Adduct): Although less common with sterically hindered ketones, it is possible for the initially formed β-nitroalcohol to be deprotonated at the α-nitro carbon, creating a new nucleophile that could potentially react with a second molecule of 1-Boc-3-azetidinone. This is more likely if the azetidinone is used in large excess.

Below is a diagram illustrating the main reaction pathways.

G SM 1-Boc-3-azetidinone + CH3NO2 Nitronate Nitronate Anion (CH2NO2-) SM->Nitronate Base Adduct Desired Product (β-Nitroalcohol) Nitronate->Adduct C-C Bond Formation (Reversible) Adduct->SM Retro-Henry (Reversibility Issue) Nitroalkene Side Product 1 (Dehydration) Adduct->Nitroalkene - H2O (Elimination) Oligomer Side Product 2 (Oligomerization) Nitroalkene->Oligomer + Nitronate Anion (Michael Addition)

Caption: Reaction pathways in the Henry addition to 1-Boc-3-azetidinone.

Q2: My main impurity is the dehydrated nitroalkene. How can I suppress its formation?

A2: The formation of the nitroalkene is a classic issue in Henry reactions. Since elimination is base- and temperature-dependent, optimizing these two parameters is critical.

  • Mechanism Insight: Strong bases readily deprotonate the α-carbon of the nitroalcohol product, forming an intermediate that can easily eliminate the β-hydroxyl group. Higher temperatures provide the activation energy needed for this elimination pathway to compete with the desired addition.

Troubleshooting Strategies:

  • Modify Base and Solvent: Switch from strong bases like alkoxides (e.g., NaOEt, t-BuOK) to milder or more sterically hindered options. Catalytic amounts of base are often sufficient and preferable[7]. Tetrabutylammonium fluoride (TBAF) is often effective for ketone Henry reactions, providing a good balance of basicity while minimizing elimination.

  • Control Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid any external heating. Low temperatures thermodynamically favor the addition product over the elimination product.

  • Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Allowing the mixture to stir for extended periods, even at room temperature, gives the elimination reaction more time to occur.

  • Careful Work-up: Quench the reaction with a mild acidic solution (e.g., saturated aqueous NH₄Cl) to neutralize the base before concentration and extraction. This prevents base-catalyzed dehydration during the work-up and purification stages.

Base CatalystTypical TemperatureOutcome
NaOH, KOHRoom Temp to 40 °CHigh risk of dehydration and other side reactions. Not recommended.
K₂CO₃Room TempModerate. Can still lead to elimination, but better than hydroxides[4].
Et₃NRoom TempMild conditions, but can be slow. Lower risk of dehydration[2].
TBAF0 °C to Room TempOften provides good yields of the desired alcohol with ketones[4].
DBURoom TempStrong, non-nucleophilic base. High risk of promoting elimination[6].
Q3: My conversion is low, and I'm recovering a lot of 1-Boc-3-azetidinone. What is causing this, and how can I drive the reaction to completion?

A3: This is a hallmark of the Retro-Henry reaction, where the equilibrium favors the starting materials over the product. The lower electrophilicity of ketones compared to aldehydes makes this reversibility a significant challenge[4].

Troubleshooting Strategies:

  • Adjust Stoichiometry: Use nitromethane as both a reactant and the solvent, or use a large excess (5-10 equivalents). Le Châtelier's principle dictates that increasing the concentration of one reactant will push the equilibrium toward the products.

  • Temperature Optimization: While low temperatures prevent dehydration, they can also slow the forward reaction and may not provide enough energy to overcome the activation barrier. A careful balance is needed. A common strategy is to initiate the reaction at 0 °C and then let it stir at ambient temperature (20-25 °C) for a defined period.

  • Choice of Catalyst System: While Brønsted bases are common, consider a Lewis acid catalyst system. Lewis acids can coordinate to the carbonyl oxygen of the azetidinone, increasing its electrophilicity and promoting the forward nucleophilic attack[2]. Copper(II) acetate with a suitable chiral ligand, for instance, has been shown to be effective in Henry reactions[8].

  • Immediate Work-up: As mentioned previously, the equilibrium can shift back during work-up. Once TLC analysis shows maximum product formation (even if starting material remains), proceed immediately to a careful, mildly acidic quench and extraction to isolate the kinetic product before it reverts.

G Start Low Conversion Observed Cause1 Is Reaction Reversible? (Retro-Henry) Start->Cause1 Sol1 Increase Nitromethane (5-10 equiv) Cause1->Sol1 Yes Sol2 Optimize Temperature (e.g., 0°C to RT) Cause1->Sol2 Yes Sol3 Consider Lewis Acid Catalyst Cause1->Sol3 Yes End Improved Yield Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for low reaction conversion.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing side product formation.

Materials:

  • 1-Boc-3-azetidinone (CAS: 398489-26-4)[9]

  • Nitromethane (CH₃NO₂), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-azetidinone (1.0 equiv).

  • Reagent Addition: Dissolve the azetidinone in anhydrous THF (approx. 0.2 M concentration). Add nitromethane (3.0 equiv).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add TBAF (1.0 M in THF, 0.1 equiv) dropwise to the stirred solution over 10 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product should be more polar than the starting ketone.

  • Quenching: Once the reaction has reached optimal conversion (typically 4-8 hours), cool the flask back to 0 °C and quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

Caption: Step-by-step experimental workflow for the Henry reaction.

References
  • Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. SciELO. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]

  • Azetidinones (~-Lactams). [Source document, specific publisher not identified, link is to a PDF]. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. PubMed Central. [Link]

  • The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • (PDF) HENRY REACTION (Mini-review). ResearchGate. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

Sources

Technical Support Center: Diastereoselective Henry Reactions for Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals focused on the stereoselective synthesis of β-lactam derivatives. The Henry (nitroaldol) reaction is a powerful C-C bond-forming tool for installing functionalized side chains onto azetidinone scaffolds. However, controlling the diastereoselectivity at the newly formed stereocenters is a common and critical challenge.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Henry reaction is complete, but the diastereomeric ratio (d.r.) is poor (approaching 1:1). What are the primary factors to investigate?

A low diastereomeric ratio is the most common issue and typically points to an insufficiently organized transition state. The stereochemical outcome is a direct consequence of the energy difference between the diastereomeric transition states. Your goal is to maximize this difference. Here’s where to focus your efforts:

  • Temperature Control: This is the most critical and simplest parameter to adjust. The Henry reaction is reversible, and higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric pathways, leading to thermodynamic equilibration and poor selectivity.[1]

    • Expert Insight: Always start your optimization at a low temperature (e.g., -78 °C) and slowly warm the reaction only if the rate is prohibitively slow. A difference of 20-30°C can be the deciding factor between a 1:1 and a >10:1 d.r.

  • Catalyst & Ligand Choice: For non-trivial substrates like functionalized azetidinones, an achiral base (e.g., Et₃N, DBU) will rarely provide adequate stereocontrol. A chiral catalyst is essential to create a rigid, asymmetric environment.

    • Chiral Metal Complexes (e.g., Copper-Bisoxazoline [Box]): These are highly effective as they act as Lewis acids. The metal coordinates to both the aldehyde's carbonyl oxygen and the nitronate's oxygen atoms, forming a well-defined, rigid six-membered ring-like transition state.[2] The chiral ligand's steric bulk then dictates the facial approach of the nucleophile, favoring one diastereomer.

    • Organocatalysts (e.g., Bifunctional Thioureas/Guanidines): These catalysts work through a network of hydrogen bonds.[3] The thiourea moiety activates the aldehyde electrophile, while a basic site (e.g., a tertiary amine) deprotonates the nitroalkane. This dual activation brings the reactants together in a specific orientation, inducing stereoselectivity.

  • Solvent Polarity: The solvent influences the aggregation state of the catalyst and the tightness of the transition state assembly.

    • Expert Insight: Non-polar solvents like toluene or dichloromethane (DCM) often favor more organized, compact transition states, leading to higher selectivity. Polar, coordinating solvents like THF can sometimes compete for coordination sites on a metal catalyst, disrupting the catalytic cycle and reducing the d.r. A full solvent screen (Toluene, DCM, THF, Et₂O) is a standard part of optimization.

Q2: My reaction has a low yield, and I'm recovering starting material along with some unexpected byproducts. What's happening?

Low yield in a Henry reaction often points to competing side reactions, primarily the retro-Henry reaction.

  • The Retro-Henry Reaction: All steps of the Henry reaction are reversible.[2] The C-C bond in your β-nitro alcohol product can cleave under the basic reaction conditions, reverting to the starting aldehyde and nitroalkane. This is especially problematic if the product is sterically congested or if the reaction is run for too long at elevated temperatures.[1]

    • Solution:

      • Lower the Temperature: The retro-Henry reaction has a higher activation energy than the forward reaction; running the reaction at 0 °C or below significantly suppresses it.[1]

      • Use a Milder Base/Catalyst: Employ the mildest effective base in catalytic amounts. Stoichiometric or excess strong bases dramatically increase the rate of the reverse reaction.[1]

      • Quench Promptly: As soon as TLC or LCMS shows consumption of the starting material, quench the reaction with a weak acid (e.g., saturated NH₄Cl solution) to neutralize the base and prevent product degradation during workup.

  • Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene. This is favored by strong bases and high temperatures.[2][4]

    • Solution: The same conditions that suppress the retro-Henry reaction (low temperature, mild catalytic base) will also minimize dehydration.[4] Certain catalyst systems are designed to favor one pathway; ensure your chosen catalyst is known to produce the nitroalcohol, not the nitroalkene.[4]

  • Cannizzaro Reaction: If you are using a sterically hindered azetidinone aldehyde that lacks α-protons, a strong base can promote a self-condensation (disproportionation) of the aldehyde, which is a known side reaction.[2]

    • Solution: This is another reason to avoid strong, stoichiometric bases and opt for catalytic systems.

Q3: My diastereoselectivity is good, but the reaction is impractically slow at -78 °C. How can I increase the rate without compromising the d.r.?

Balancing rate and selectivity is a classic optimization problem.

  • Increase Catalyst Loading: This is often the first step. Increasing the catalyst from 1-2 mol% to 5 or even 10 mol% can significantly accelerate the reaction without altering the stereochemical pathway.

  • Screen Additives: Sometimes, co-catalysts or additives can enhance the rate. For example, in some copper-catalyzed systems, a silver salt (like Ag₂O) can act as a co-catalyst to improve efficiency.[4]

  • Solvent Tuning: While non-polar solvents are often best for selectivity, a slightly more polar solvent might increase the rate. A systematic screen is necessary. For example, a mixture of Toluene/DCM might offer a better compromise than either solvent alone. The nature of the solvent plays a crucial role and can significantly influence the reaction's outcome.[4]

  • Gradual Temperature Increase: If the reaction is stalled at -78 °C after several hours, allow it to warm slowly to -40 °C or -20 °C while carefully monitoring both conversion and d.r. by taking aliquots. You may find an optimal temperature that provides an acceptable rate and maintains high selectivity.

Experimental Protocols & Data

Protocol: General Procedure for a Copper(II)-Bisoxazoline Catalyzed Diastereoselective Henry Reaction

This is a representative protocol and must be optimized for specific substrates.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.02 mmol, 2 mol%) and the chiral bis(oxazoline) ligand (0.022 mmol, 2.2 mol%).

  • Complexation: Add 2.0 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours. A color change (e.g., to a light blue/green solution) typically indicates complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Substrate Addition: Add the azetidinone aldehyde (1.0 mmol, 1.0 equiv) dissolved in 1.0 mL of anhydrous DCM.

  • Base Addition: Add a mild, non-coordinating base such as N,N-diisopropylethylamine (DIPEA) (0.12 mmol, 12 mol%).

  • Nucleophile Addition: Slowly add the nitroalkane (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LCMS.

  • Workup: Once the aldehyde is consumed, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Table: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes typical outcomes when optimizing a Henry reaction between an azetidinone-4-carboxaldehyde and nitroethane. (Data is representative and compiled for illustrative purposes).

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
1NoneEt₃N (110)THF2549555:45
2Cu(OAc)₂-Box (10)DIPEA (12)DCM0128885:15
3Cu(OAc)₂-Box (10)DIPEA (12)DCM-40248592:8
4Cu(OAc)₂-Box (10) DIPEA (12) DCM -78 48 82 >95:5
5Cu(OAc)₂-Box (10)DIPEA (12)THF-78487070:30
6Guanidine Org. (10)-Toluene-20249090:10 (anti)

This table illustrates that lower temperatures and non-coordinating solvents (DCM, Toluene) in conjunction with a chiral catalyst are key to achieving high diastereoselectivity.

Visualizing the Process: Diagrams and Workflows

Troubleshooting Workflow for Poor Diastereoselectivity

G start Low d.r. (<5:1) temp Is Temperature <= -20°C? start->temp lower_temp Action: Lower Temp (e.g., -78°C) temp->lower_temp No catalyst Is a Chiral Catalyst Used? temp->catalyst Yes lower_temp->temp add_catalyst Action: Screen Chiral Catalysts (e.g., Cu-Box, Organocatalysts) catalyst->add_catalyst No solvent Solvent Optimization catalyst->solvent Yes add_catalyst->catalyst solvent_action Action: Screen Solvents (Toluene, DCM, Et2O) solvent->solvent_action base Base Optimization solvent->base success High d.r. Achieved solvent_action->success base_action Action: Use Mild, Catalytic Base (e.g., DIPEA, Proton Sponge) base->base_action base_action->success G cluster_favored Favored Transition State (syn) cluster_disfavored Disfavored Transition State (anti) fav_ts [Catalyst Complex] fav_product syn-Product fav_ts->fav_product Facial attack guided by chiral ligand's steric bulk (Low Energy Pathway) fav_nitro Nitronate fav_nitro->fav_ts fav_ald Azetidinone Aldehyde fav_ald->fav_ts Coordination dis_ts [Catalyst Complex] dis_product anti-Product dis_ts->dis_product Steric clash between ligand and substrate's R group (High Energy Pathway) dis_nitro Nitronate dis_nitro->dis_ts dis_ald Azetidinone Aldehyde dis_ald->dis_ts Coordination

Caption: Origin of diastereoselectivity via catalyst-controlled transition states.

References

  • Benchchem. (n.d.). Technical Support Center: 2-Nitropentane Adducts & Retro-Henry Reaction.
  • Wikipedia. (2023). Henry reaction. Retrieved January 7, 2026, from [Link]

  • Benchchem. (2025). Optimization of reaction conditions for asymmetric nitroaldol reactions.
  • Góra, R., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 27(16), 5207. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 7, 2026, from [Link]

  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]

  • Marques, M. M. B. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-249. [Link]

Sources

Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. Azetidines are critical scaffolds in modern drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] However, the same features that make them attractive—high polarity, basicity, and a strained ring system—also present significant purification hurdles.[2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind the challenges and solutions. Our goal is to empower you to develop robust and efficient purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my polar azetidine derivatives so difficult to purify using standard silica gel chromatography?

A: The primary difficulty arises from strong, often irreversible, interactions between the basic nitrogen atom of the azetidine ring and the acidic silanol (Si-O-H) groups on the surface of standard silica gel.[3][4] This leads to significant streaking, poor resolution, and in many cases, complete retention of the compound on the stationary phase.

Q2: My azetidine derivative stays at the baseline on my silica TLC plate, even in highly polar solvent systems like 10% MeOH/DCM. What should I do?

A: This is a classic sign of strong interaction with the silica. The compound is effectively "stuck." Before abandoning normal-phase chromatography, try adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent. This will competitively block the acidic silanol sites, allowing your basic azetidine to migrate.[5] If this fails, you will need to consider alternative techniques such as HILIC, ion-exchange, or reversed-phase chromatography.[6]

Q3: I'm observing significant peak tailing in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like azetidines in RP-HPLC is typically caused by secondary ionic interactions with residual, un-capped silanol groups on the C18 stationary phase.[5] These silanols can become deprotonated and interact with your protonated amine. To resolve this, you should:

  • Lower the mobile phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (target pH 2.5-4). This ensures your azetidine is consistently protonated and suppresses the ionization of the silanols.[5]

  • Use a modern, end-capped column: These columns have fewer free silanol groups, minimizing the potential for these secondary interactions.[5]

Q4: Can I use reversed-phase (RP) chromatography for highly polar azetidines? They often elute in the solvent front.

A: Yes, but it can be challenging. Standard C18 columns may not provide sufficient retention for very polar molecules, causing them to elute in the void volume.[6][7] For these cases, consider:

  • Columns designed for highly aqueous mobile phases: Some RP columns are engineered to prevent "phase collapse" in 100% aqueous conditions, which can improve retention of polar analytes.[8]

  • Embedded Polar Group (EPG) columns: These columns have a polar functional group embedded within the alkyl chain, which can provide an alternative retention mechanism for polar compounds.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If RP strategies fail, HILIC is the logical next step as it is specifically designed for retaining and separating highly polar compounds.[6][9][10]

Q5: Is crystallization a viable purification method for these compounds?

A: While direct crystallization of the free base can be difficult due to high polarity and potential for oiling out, it is often highly effective after salt formation. Converting the basic azetidine to a salt (e.g., hydrochloride, tartrate, or mesylate) significantly alters its crystal lattice energy, often leading to a highly crystalline solid that can be purified through recrystallization.[11]

Troubleshooting and Optimization Guides

This section provides detailed, workflow-based solutions to common purification problems.

Method Selection Workflow

Before beginning purification, it's crucial to select the right technique. This decision tree outlines a logical approach based on the properties of your azetidine derivative.

G start Crude Polar Azetidine Derivative check_polarity Assess Polarity (TLC / Analytical HPLC) start->check_polarity check_crystallinity Is Compound Crystalline or can form a salt? start->check_crystallinity check_stability Silica Stable? (Run 2D TLC) check_polarity->check_stability Moderate Polarity (Moves on silica TLC) check_retention_rp Retained on RP-HPLC? (k' > 1.5) check_polarity->check_retention_rp High Polarity (Stuck on silica TLC) check_stability->check_retention_rp No (Decomposes) npc Normal-Phase Chromatography (with basic modifier) check_stability->npc Yes hilic HILIC check_retention_rp->hilic No rpc Reversed-Phase Chromatography (low pH, end-capped column) check_retention_rp->rpc Yes check_crystallinity->check_polarity No / For final polish crystallization Crystallization / Salt Formation check_crystallinity->crystallization Yes sfc SFC (chiral or achiral) hilic->sfc Alternative ion_exchange Ion-Exchange Chromatography hilic->ion_exchange If Ionic

Caption: Workflow for selecting a purification method.

Guide 1: Normal-Phase Chromatography (NPC)

Issue: Strong retention, streaking, or no elution from silica gel columns.

This is the most common issue. The basic azetidine nitrogen binds tenaciously to acidic silanol groups on the silica surface.

Solutions & Protocols:

  • Use a Basic Modifier: This is the first and simplest solution. The modifier neutralizes the active sites on the silica.

    • Choice of Modifier: Triethylamine (TEA) is common for flash chromatography. For HPLC, a volatile base like ammonium hydroxide is preferable, especially if MS detection is used.

    • Concentration: Start with 0.5% (v/v) of the modifier in your eluent and increase to 2% if needed.

  • Deactivate the Stationary Phase: If a modifier in the mobile phase is insufficient or undesirable, you can pre-treat the silica gel.[5]

    Protocol: Deactivating Silica Gel for Flash Chromatography

    • Dry pack your column with the required amount of silica gel.

    • Prepare a solvent mixture of your least polar eluent (e.g., 98:2 Hexane/Ethyl Acetate) containing 2-3% triethylamine.

    • Flush the packed column with 3-5 column volumes (CV) of this deactivating solvent mixture.

    • Flush the column with 2-3 CV of your initial elution solvent (without the extra TEA) to remove excess base.

    • Load your sample and begin the chromatography.

  • Use Alternative Stationary Phases:

    • Alumina (Basic or Neutral): An excellent alternative for acid-sensitive compounds.[5]

    • Bonded Phases: Amino (NH2) or Diol columns can offer different selectivity and reduce the strong acidic interactions.[5][12]

Guide 2: Advanced Chromatographic Techniques

When NPC and standard RPC fail, more advanced techniques are required.

HILIC is the premier technique for separating highly polar compounds that are not retained in reversed-phase.[6][10] It utilizes a polar stationary phase (like silica) but with a mobile phase typical of reversed-phase (e.g., high acetonitrile content with a small amount of water/buffer).[13][14]

  • Mechanism: Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[14] Water acts as the strong, eluting solvent.[9]

  • When to Use: When your azetidine derivative elutes in the void volume of a C18 column even with 100% aqueous mobile phase.

  • Common Pitfall: The sample diluent is critical. Dissolving a sample in a strong solvent like pure water can cause severe peak distortion.[14] Always try to dissolve the sample in your initial mobile phase (high organic content).

Protocol: Starting a HILIC Method

  • Column: Use a bare silica, amide, or diol column.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate (pH ~3).

  • Gradient: Start with 100% A for 2 minutes, then run a gradient to 60% B over 10-15 minutes.

  • Equilibration: HILIC requires longer equilibration times than RP. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection.

SFC is an increasingly popular "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, modified with a polar co-solvent like methanol.[15][16] It is exceptionally fast and efficient for both chiral and achiral separations of polar compounds.[15][17]

  • Advantages: Reduced solvent consumption, faster separations due to low viscosity of the mobile phase, and compatibility with a wide range of detectors.[15][16]

  • Application: Excellent for separating diastereomers or enantiomers of azetidine derivatives, which is often a requirement in medicinal chemistry.[18][19] It is also highly effective for purifying polar free bases.

Guide 3: Crystallization via Salt Formation

For bulk purification, crystallization is often preferred. Highly polar azetidines are frequently amorphous or oily as free bases but can form stable, highly crystalline salts.

Issue: Compound oils out or will not precipitate from solution.

Solution: Convert the azetidine to a crystalline salt.

Protocol: HCl Salt Formation for Crystallization

  • Dissolve the purified (or semi-pure) azetidine free base in a suitable solvent in which the HCl salt is insoluble. Good starting points are diethyl ether, MTBE, or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • Observe for precipitation. If the solution becomes cloudy, a precipitate should form.

  • If it becomes oily, the concentration may be too high, or the solvent may be inappropriate. Try diluting or switching to a different anti-solvent.

  • Once precipitation is complete, stir the slurry for 30 minutes to an hour at room temperature or cooled in an ice bath.

  • Collect the solid by filtration, wash with the anti-solvent (e.g., diethyl ether), and dry under vacuum.

  • The resulting crystalline salt can then be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether, Methanol/Acetone).[20]

Data Summary Tables

Table 1: Troubleshooting Chromatographic Issues

IssueProbable Cause(s)Recommended Solutions
No Elution / Streaking (NPC) Strong interaction of basic amine with acidic silica.Add TEA or NH4OH to eluent; use deactivated silica; switch to alumina or a bonded phase (amino, diol).
Poor Retention (RPC) Compound is too polar for the non-polar stationary phase.Use a highly aqueous-compatible column; try an embedded polar group (EPG) column; switch to HILIC.
Peak Tailing (RPC) Secondary interactions with residual silanols.Lower mobile phase pH (2.5-4) with formic acid/TFA; use a high-quality, end-capped column.
Poor Peak Shape (HILIC) Sample dissolved in a strong solvent (e.g., water).Dissolve sample in the initial mobile phase (high organic); minimize injection volume if sample must be in water.
Long Equilibration (HILIC) Slow hydration of the stationary phase.Ensure a minimum of 10-15 column volumes for re-equilibration between gradient runs.

Table 2: Common Impurities and Removal Strategies

Impurity TypeExampleDetection MethodRecommended Purification Strategy
Unreacted Starting Materials N-Boc-3-hydroxyazetidineHPLC, GC-MSFlash chromatography (NPC or RPC); Crystallization.[21]
Reagent Byproducts tert-Butyl cations (from Boc deprotection)NMR, GC-MSAqueous workup; Volatilized under vacuum.[21]
Elimination Byproducts Alkenes from dehydrohalogenationGC-MS, NMRFlash chromatography (typically much less polar).[21]
Residual Solvents DMF, THFNMR, GCHigh vacuum drying; Lyophilization if compound is water-soluble.
Inorganic Salts Sodium salts, etc.Conductivity, Ash testAqueous extraction/wash; Reversed-phase or HILIC chromatography.
Visualizing Analyte-Stationary Phase Interactions

The diagram below illustrates why different chromatographic modes are required for polar azetidines.

Sources

Technical Support Center: Column Chromatography of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the column chromatography of this specific molecule. The unique structural features of this compound—a polar tertiary alcohol, a nitro group, and an N-Boc protecting group—present specific purification challenges that this guide will address in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should consider for column chromatography?

A: Understanding the molecule's structure is critical for developing a successful purification strategy. Key features include:

  • Tertiary Alcohol and Nitro Group: Both are highly polar functional groups, which will dominate the molecule's interaction with the stationary phase. This suggests that a relatively polar mobile phase will be required for elution.

  • N-Boc Protecting Group: This group is moderately polar and provides some non-polar character, aiding in solubility in common organic solvents used for chromatography.[1]

  • Azetidine Ring: This strained four-membered ring can be susceptible to ring-opening under harsh acidic or basic conditions. Therefore, care should be taken to avoid aggressive mobile phase modifiers.

  • Potential for Instability: Compounds with nitro groups and strained rings can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[2]

Q2: What is a good starting point for a solvent system (mobile phase) for this compound?

A: A logical starting point for a polar compound like this is a mixture of a non-polar and a polar solvent. For most applications, mixtures of hexanes and ethyl acetate are a good first choice.[3] Given the high polarity of your target molecule, you will likely need a higher proportion of the polar component.

A systematic approach to developing your mobile phase using Thin Layer Chromatography (TLC) is highly recommended.[4][5] Aim for an Rf value of approximately 0.3 for the target compound, as this generally provides the best separation in flash chromatography.[3]

Recommended Starting Solvent Systems for TLC Analysis:

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes (or Heptane)Ethyl Acetate70:30A standard starting point for many organic compounds.[5]
Hexanes (or Heptane)Ethyl Acetate50:50A likely more suitable starting point given the compound's polarity.
DichloromethaneMethanol95:5A good alternative if separation is poor in hexane/ethyl acetate.[6]

Q3: Should I use a gradient or isocratic elution for my column?

A: For a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. Start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound and then more polar byproducts.[1]

If your TLC analysis shows that your target compound is well-separated from all impurities in a single solvent system, an isocratic (constant solvent composition) elution can be used. However, a gradient often provides better resolution and faster purification times.

Troubleshooting Guide

This section addresses common problems encountered during the purification of polar, potentially sensitive molecules like this compound.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: My TLC shows spots that are very close together or overlapping. How can I improve the separation?

A:

  • Optimize the Solvent System: If the Rf values are too high (spots run too fast), decrease the proportion of the polar solvent (e.g., ethyl acetate). If the Rf values are too low (spots are near the baseline), increase the polar solvent proportion.[5]

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, switch to a different solvent combination. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol. Different solvents can alter the selectivity of the separation.[5]

  • Consider a Different Stationary Phase: If all else fails on silica gel, consider using a different stationary phase. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) might be an option, though this requires different solvent systems (e.g., water/acetonitrile or water/methanol).[2][7]

Issue 2: The Compound is Not Eluting from the Column

Q: I've run a large volume of my mobile phase, but my compound is not coming off the column. What should I do?

A:

  • Increase Mobile Phase Polarity: Your solvent system is likely not polar enough. Gradually increase the percentage of the polar solvent in your mobile phase. If you are already at 100% ethyl acetate, you may need to add a small amount of a stronger solvent like methanol (e.g., 1-5% methanol in ethyl acetate or dichloromethane).[5]

  • Check for Compound Precipitation: If the compound is not very soluble in the initial, less polar mobile phase of a gradient, it may have precipitated at the top of the column.[8] Ensure the sample is fully dissolved when loaded.

  • Consider Compound Degradation: It's possible the compound has decomposed on the silica gel. To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if new spots have appeared.[2]

Issue 3: The Compound Appears to be Decomposing on the Column

Q: I'm seeing multiple new spots on my TLC analysis of the collected fractions, and my yield is very low. I suspect the compound is not stable on silica gel.

A:

  • Deactivate the Silica Gel: The acidic nature of silica can be problematic. You can deactivate the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your mobile phase.[3] This is particularly useful for nitrogen-containing compounds.

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2]

  • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through the column faster.[9] This reduces the time your compound spends in contact with the stationary phase.

Issue 4: Difficulty Loading a Sparingly Soluble Sample

Q: My crude product is not very soluble in the mobile phase. How should I load it onto the column?

A:

  • Use a Stronger, Minimal Volume Solvent: Dissolve your sample in the minimum amount of a stronger solvent (like dichloromethane) than your starting mobile phase.[8] Load this solution carefully onto the top of the column.

  • Dry Loading: This is often the best method for poorly soluble samples. Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (roughly 5-10 times the mass of your sample), and then remove the solvent under reduced pressure until you have a dry, free-flowing powder.[3][8] This powder can then be carefully added to the top of your packed column.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound.

1. TLC Method Development:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
  • Spot the mixture on a silica gel TLC plate.
  • Develop the plate in various solvent systems (see table above) to find a system that gives your target compound an Rf of ~0.3 and good separation from impurities.[3]

2. Column Packing:

  • Select an appropriate size flash chromatography column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase).[8] Carefully pipette this solution onto the top of the silica bed.
  • Dry Loading: Follow the procedure described in "Issue 4" above.[8]

4. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good starting point).[3][9]
  • If using a gradient, start with the low-polarity mobile phase and gradually increase the proportion of the polar solvent.

5. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visual Workflow and Troubleshooting

Below is a diagram illustrating the general workflow and key troubleshooting decision points.

Chromatography_Workflow Chromatography Workflow & Troubleshooting A 1. Develop TLC Method (Aim for Rf ≈ 0.3) B 2. Pack Column (Slurry Pack) A->B C 3. Load Sample (Wet or Dry Load) B->C D 4. Run Column & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E T1 Poor Separation? E->T1 T2 Compound Not Eluting? E->T2 T3 Compound Degrading? E->T3 F 6. Combine Pure Fractions & Evaporate T1->F No T1_Sol Adjust or Change Mobile Phase T1->T1_Sol Yes T1_Sol->A T2->F No T2_Sol Increase Mobile Phase Polarity T2->T2_Sol Yes T2_Sol->D T3->F No T3_Sol Deactivate Silica (add Et3N) or Change Stationary Phase T3->T3_Sol Yes T3_Sol->B

Caption: A flowchart of the column chromatography process with integrated troubleshooting steps.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025 | Flash-Chromatography. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Published August 7, 2012. Available at: [Link]

  • ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available at: [Link]

  • uHPLCs.com. 5 Troubleshooting Common HPLC Column Problems and Solutions. Published May 5, 2024. Available at: [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Chem-Space. This compound. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. Published June 6, 2025. Available at: [Link]

  • Sciencemadness.org. Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Published April 21, 2010. Available at: [Link]

Sources

Technical Support Center: Preventing Decomposition of Nitro Compounds During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for handling one of the most versatile yet challenging functional groups in organic synthesis: the nitro group. Its powerful electron-withdrawing nature makes it an invaluable synthetic handle, but also confers significant instability. This resource is designed to help you navigate the complexities of reaction workups involving nitro compounds, ensuring the integrity and yield of your target molecules.

Part 1: Core Principles of Nitro Compound Stability

Understanding the inherent reactivity of nitro compounds is the first step toward preventing their decomposition. The stability of these molecules is not absolute and is critically influenced by the experimental conditions of your workup.

1.1 The Acidic α-Proton: The Root of Reactivity

For primary and secondary aliphatic nitro compounds, the most significant factor governing their stability is the acidity of the protons on the carbon adjacent to the nitro group (the α-carbon). The potent electron-withdrawing effect of the -NO₂ group makes these protons susceptible to abstraction by bases.[1][2] Deprotonation results in a resonance-stabilized carbanion known as a nitronate (or the aci-form), which is the starting point for several major decomposition and side-reaction pathways.[3][4]

1.2 pH Sensitivity: The Nef Reaction and Base-Mediated Side Reactions

Controlling the pH during workup is the most critical parameter for preserving nitroalkanes.

  • Acid-Catalyzed Decomposition (The Nef Reaction): When a nitronate salt is exposed to strong acid (typically pH < 1), it undergoes hydrolysis to form a ketone or an aldehyde, a transformation known as the Nef Reaction.[5][6] This is a common cause of complete product loss if a reaction mixture containing a deprotonated nitroalkane is quenched directly into a strong acid. The mechanism involves protonation of the nitronate to its aci-form, which is then hydrolyzed.[6][7]

  • Base-Catalyzed Side Reactions: While base is required to form the nucleophilic nitronate for many synthetic steps, its continued presence during workup can be detrimental. Excess base can promote side reactions, especially if unreacted starting materials are present. These include:

    • Henry Reaction (Nitroaldol): Nitronates can react with aldehydes or ketones, leading to β-nitro alcohols. This is a particularly problematic side reaction if your target product is an aldehyde.[8][9]

    • Michael Addition: Nitronates can act as nucleophiles in conjugate additions to α,β-unsaturated systems.[3]

1.3 Thermal Instability

Many nitro compounds, especially polynitrated aromatic compounds, are thermally sensitive and can decompose, sometimes explosively, upon heating.[1][10] During a workup, the primary risk comes from concentrating the product solution. Excessive heat during solvent removal via rotary evaporation can lead to the formation of colored impurities or significant product loss.[11]

1.4 Photochemical Sensitivity

Exposure to light, particularly in the UV spectrum, can induce decomposition of nitro compounds.[12] Aromatic nitro compounds can undergo photoreduction or rearrangement, leading to the formation of nitrosocompounds and nitrophenols, which are often highly colored.[12][13][14] This sensitivity necessitates precautions during the workup and storage phases.

Part 2: Troubleshooting Guide for Workup Issues

This table provides quick solutions to common problems encountered during the workup of reactions involving nitro compounds.

Symptom / ObservationProbable Cause(s)Recommended Solution(s)Underlying Principle
Low or zero yield of aliphatic nitro compound after acidic quench. Nef Reaction. The intermediate nitronate was hydrolyzed by strong acid.[5][15]Quench the reaction by pouring it into cold, saturated ammonium chloride (NH₄Cl) or a buffered phosphate solution (pH ~7) instead of strong acid.Maintaining a neutral or weakly acidic pH prevents the hydrolysis of the nitronate/aci-form.
Product develops a dark color (yellow, brown, or red) during workup or concentration. 1. Photochemical decomposition. [12][13] 2. Thermal decomposition. [10][11] 3. Formation of nitroolefin impurities. [16]1. Protect the reaction from light by using amber glassware or wrapping the flask in aluminum foil. 2. Remove solvent under reduced pressure at low temperature (<40°C). 3. Ensure complete neutralization of any base used in the reaction.Minimizing exposure to energy (light, heat) and reactive species prevents degradation pathways from being initiated.
An emulsion forms during extraction that is difficult to break. The aqueous layer has a similar density to the organic layer, often due to dissolved salts or acidic/basic species.Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity and density of the aqueous layer.[17]The "salting out" effect decreases the solubility of organic compounds in the aqueous layer and helps to break emulsions by altering the physical properties of the aqueous phase.[17]
Product degrades on silica gel during column chromatography. Residual acid or base in the crude material is reacting with the product on the acidic silica surface.Neutralize the crude product solution thoroughly before concentration. Wash with saturated sodium bicarbonate, followed by water and brine.[18] Consider flushing the column with a solvent containing a small amount of a neutralizer (e.g., 0.1-1% triethylamine) if the product is acid-sensitive.Silica gel is acidic and can catalyze decomposition. Ensuring the crude material is neutral is crucial for successful chromatographic purification.
Part 3: In-Depth Frequently Asked Questions (FAQs)

Q1: My reaction involves forming a nitronate with a strong base. After the reaction, I quenched it by pouring it into 1M HCl to neutralize the base, but my product yield was negligible. What happened? A1: You have likely encountered the classic Nef Reaction.[6] When you added your reaction mixture containing the nitronate salt into a strong acid like HCl, you created the perfect conditions for hydrolysis. The nitronate was protonated to its aci-form, which rapidly hydrolyzed to the corresponding aldehyde or ketone, destroying your desired nitro compound.[7] To prevent this, the quench must be performed under conditions that neutralize the base without creating a strongly acidic environment. A quench into a buffered solution like saturated aqueous ammonium chloride (pH ~5-6) or a phosphate buffer (pH 7) is a much safer alternative.

Q2: Why is a mild base like sodium bicarbonate (NaHCO₃) recommended for neutralization washes instead of a stronger base like sodium hydroxide (NaOH)? A2: The choice of base is critical due to the acidity of the α-protons on primary and secondary nitroalkanes.[1][3] A strong base like NaOH can readily deprotonate your product, reforming the reactive nitronate anion. This can lead to unwanted side reactions like the Henry reaction or other condensations, especially if impurities are present.[9] Sodium bicarbonate is a weak base, sufficient to neutralize strong mineral acids (e.g., H₂SO₄, HNO₃) used in the reaction, but generally not strong enough to deprotonate the nitroalkane product, thus keeping it in its more stable neutral form.[18]

Q3: How can I safely remove the solvent after extraction without decomposing my thermally sensitive nitroaromatic product? A3: The key is to use low temperatures and reduced pressure. A rotary evaporator is the ideal tool for this.[19] Ensure your water bath is set to a low temperature (typically ≤ 40°C). Applying a vacuum allows the solvent to evaporate at a much lower temperature than its atmospheric boiling point, minimizing the risk of thermal decomposition.[11] Never heat a polynitrated aromatic compound to dryness on a rotary evaporator at high temperatures, as this can pose a significant safety hazard.[4]

Q4: My nitro-compound product is an oil and does not precipitate when I quench the reaction in water. What is the best workup strategy? A4: When the product is a liquid or is soluble in the aqueous quench medium, the standard procedure is a liquid-liquid extraction.[18] After quenching, transfer the entire mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[18] Combine the organic extracts and proceed with the standard washing sequence: a wash with a mild base (if acid is present), a water wash, and finally a brine wash to help remove dissolved water before drying.[17][18]

Part 4: Visualizing the Challenges

To effectively troubleshoot, it is essential to visualize the competing chemical pathways and the logical flow of a proper workup.

NC Nitro Compound (Primary or Secondary) Nitronate Nitronate Anion (aci-form) NC->Nitronate  Base (e.g., NaOH, DBU) Thermal Thermal Degradation (Colored Byproducts) NC->Thermal  Heat (>40°C) Photo Photochemical Products (Nitrosocompounds, etc.) NC->Photo  UV/Visible Light Nitronate->NC  Weak Acid (e.g., NH4Cl) Nef Nef Reaction Product (Aldehyde/Ketone) Nitronate->Nef  Strong Acid (e.g., H2SO4, HCl) Henry Henry Reaction Product (β-Nitro Alcohol) Nitronate->Henry  + Aldehyde/Ketone

Figure 1: Key decomposition and side-reaction pathways for nitro compounds.

Figure 2: Decision-making workflow for a robust nitro compound workup.

Part 5: Validated Workup Protocols
Protocol 1: General Workup for a Stable, Solid Aromatic Nitro Compound (e.g., from Nitration)

This protocol is designed for products that are expected to be stable solids and precipitate upon quenching.

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This serves to cool the mixture, stop the reaction, and precipitate the crude product.[18]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing (Solid): Wash the solid cake in the funnel with several portions of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual mineral acids.[18]

  • Dissolution & Neutralization: Transfer the crude solid to a separatory funnel and dissolve it in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash this organic solution once with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent the funnel frequently to release CO₂ gas.[18]

  • Final Washes: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to remove bulk water from the organic layer.[17]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator with a bath temperature below 40°C. Purify the resulting solid by recrystallization.

Protocol 2: Workup for a pH- and Thermo-Sensitive Aliphatic Nitro Compound (Liquid)

This protocol is designed to avoid the Nef reaction and thermal decomposition for sensitive liquid products.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Do not use strong acid.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers sequentially with water and then with saturated brine. Avoid basic washes unless necessary to remove acidic reagents, in which case use saturated NaHCO₃ carefully and follow with a water wash.

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Concentration: Filter away the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. It is often better to leave a small amount of solvent than to risk product decomposition by heating too aggressively.

  • Purification: Purify the crude liquid product by flash column chromatography on silica gel.

By understanding the fundamental principles of nitro compound stability and applying these robust troubleshooting and workup protocols, you can significantly improve the outcome of your synthetic efforts, ensuring higher yields and purity for your target molecules.

References
  • Defense Technical Information Center. (1967). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3643. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Ojima, I., et al. (2021). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 23(9), 3375–3380. Retrieved from [Link]

  • Chem-Station. (2025). Nef Reaction: Mechanism, Examples, Limitations. Chem-Station. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Google Patents.
  • E. I. Du Pont De Nemours and Company. (2016). WO Patent No. 2016198921A1. Google Patents.
  • ResearchGate. (n.d.). Photochemistry of Nitro and Nitroso Compounds. Request PDF. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Wang, Z., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. PNAS, 121(30), e2405623121. Retrieved from [Link]

  • Barltrop, J. A., & Bunce, N. J. (1968). Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds. Journal of the Chemical Society C: Organic, 1467-1474. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 251, 112702. Retrieved from [Link]

  • Unacademy. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Hansraj College. (n.d.). Nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533. Retrieved from [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Rajasthan Public Service Commission, Ajmer. (2026). Syllabus of competitive examination for the post. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Sw.ern Oxidation of 1-Boc-3-hydroxymethylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Swern oxidation of 1-Boc-3-hydroxymethylazetidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently and reliably synthesize 1-Boc-3-azetidinecarboxaldehyde, a critical building block in modern medicinal chemistry. Here, we will delve into the nuances of this transformation, providing practical, field-tested advice to overcome common challenges and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation and why is it preferred for sensitive substrates like 1-Boc-3-hydroxymethylazetidine?

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (typically -78 °C).[4] A hindered organic base, such as triethylamine (Et₃N), is then used to facilitate the elimination reaction that forms the carbonyl group.[2][4]

For a substrate like 1-Boc-3-hydroxymethylazetidine, the Swern oxidation is particularly advantageous due to its exceptionally mild reaction conditions.[2][3] The low temperature (-78 °C) helps to preserve sensitive functional groups, such as the Boc-protecting group and the strained azetidine ring, which might not be stable under harsher oxidative conditions.[4] Furthermore, the Swern oxidation is highly selective for the formation of the aldehyde, preventing over-oxidation to the corresponding carboxylic acid.[3][5]

Q2: What are the key reagents and their roles in the Swern oxidation?

The Swern oxidation involves a synergistic interplay of several reagents:

  • Dimethyl Sulfoxide (DMSO): The primary oxidant in the reaction.[6]

  • Oxalyl Chloride ((COCl)₂): The activator for DMSO. It reacts with DMSO to form the highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride.[2][7]

  • 1-Boc-3-hydroxymethylazetidine: The substrate, a primary alcohol that will be oxidized.

  • Triethylamine (Et₃N) or another hindered base: A non-nucleophilic base that facilitates the final elimination step to form the aldehyde and neutralizes the acid generated during the reaction.[1][2]

  • Anhydrous Dichloromethane (DCM): The typical solvent of choice, as it is inert under the reaction conditions and has a low freezing point.[8]

Q3: What are the primary byproducts of the Swern oxidation and how should they be handled?

The main byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) when triethylamine is used as the base.[2][5]

  • Dimethyl Sulfide (DMS): This is responsible for the notoriously unpleasant odor of the reaction, often described as rotten cabbage.[1][2] It is volatile (boiling point 37 °C) and can be detected at very low concentrations.[2]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are gases generated from the decomposition of the intermediate formed between DMSO and oxalyl chloride.[1][2] Carbon monoxide is highly toxic.[5]

Handling and Safety: Due to the formation of toxic CO and foul-smelling DMS, the Swern oxidation must be performed in a well-ventilated fume hood.[2][5] To neutralize the odor of DMS in glassware after the reaction, it is recommended to rinse it with a bleach (sodium hypochlorite) solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2]

Q4: Why is it critical to maintain a low temperature throughout the initial stages of the reaction?

Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons:

  • Stability of the Activating Agent: The reactive intermediate, chloro(dimethyl)sulfonium chloride, is unstable at higher temperatures and will rapidly decompose.[9][10]

  • Prevention of Side Reactions: If the temperature rises above approximately -60 °C, a significant side reaction, the Pummerer rearrangement, can occur, leading to the formation of a methylthiomethyl (MTM) ether byproduct and reducing the yield of the desired aldehyde.[9]

  • Control of Gas Evolution: The decomposition of the intermediate from DMSO and oxalyl chloride generates CO and CO₂ gas.[1] At low temperatures, this gas evolution is slow and controlled. If the reaction is allowed to warm prematurely, the rapid release of gas can cause the reaction mixture to be violently expelled from the flask.[1]

Troubleshooting Guide

This section addresses common issues encountered during the Swern oxidation of 1-Boc-3-hydroxymethylazetidine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Wet Reagents or Glassware: The active electrophile is highly sensitive to moisture.[9]* Ensure all glassware is flame-dried or oven-dried before use.
  • Use anhydrous solvents and reagents. Consider using freshly distilled dichloromethane and triethylamine. DMSO should be stored over molecular sieves. | | | 2. Improper Reagent Addition Order: Adding the triethylamine before the alcohol will quench the active electrophile.[1] | * Strictly follow the correct order of addition: 1) DMSO and oxalyl chloride, 2) alcohol, 3) triethylamine. | | | 3. Insufficient Reagent Stoichiometry: Using too little of the activating agent or base will result in incomplete reaction. | * Use a slight excess of oxalyl chloride (1.1-1.5 eq) and DMSO (2-3 eq). A larger excess of triethylamine (3-5 eq) is typically required to drive the reaction to completion and neutralize generated HCl. | | Formation of Significant Byproducts | 1. Methylthiomethyl (MTM) Ether Formation: The reaction temperature was too high during the activation or alcohol addition steps.[9] | * Maintain a strict temperature of -78 °C until after the addition of triethylamine.

  • Ensure the alcohol is added slowly to the activated DMSO solution to prevent localized warming. | | | 2. Epimerization at α-Carbon (if applicable to other substrates): The base used can cause epimerization of stereocenters adjacent to the newly formed carbonyl. | * While not directly applicable to 1-Boc-3-hydroxymethylazetidine, for other substrates, consider using a bulkier base like diisopropylethylamine (DIPEA) to minimize this side reaction.[2][8] | | Low Isolated Yield After Workup | 1. Product Volatility: The target aldehyde may have some volatility, leading to loss during solvent removal. | * Use a rotary evaporator at low temperature and pressure. Avoid prolonged exposure to high vacuum. | | | 2. Emulsion Formation During Aqueous Workup: The presence of triethylammonium salts can lead to emulsions, making layer separation difficult. | * Add a small amount of brine to the aqueous layer to help break the emulsion.

  • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). | | | 3. Product Instability: Aldehydes can be prone to oxidation or polymerization, especially if impure. | * Purify the aldehyde promptly after workup, for example, by flash column chromatography.

  • Store the purified product under an inert atmosphere (nitrogen or argon) at low temperature. |

Visual Troubleshooting Workflow

Swern_Troubleshooting Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture (Reagents/Glassware) Start->Check_Moisture Check_Temp Verify Temperature Control (-78°C) Start->Check_Temp Check_Order Confirm Reagent Addition Order Start->Check_Order Check_Stoich Review Reagent Stoichiometry Start->Check_Stoich Dry_System Action: Use Anhydrous Conditions Check_Moisture->Dry_System Moisture Suspected Maintain_Temp Action: Ensure Strict -78°C Control Check_Temp->Maintain_Temp Temp Fluctuations Noted Correct_Order Action: Follow Correct Addition Sequence Check_Order->Correct_Order Incorrect Order Used Adjust_Stoich Action: Use Appropriate Excess of Reagents Check_Stoich->Adjust_Stoich Stoichiometry Incorrect Success Successful Oxidation Dry_System->Success Maintain_Temp->Success Correct_Order->Success Adjust_Stoich->Success

Caption: A workflow for troubleshooting common issues in Swern oxidations.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the Swern oxidation of 1-Boc-3-hydroxymethylazetidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
1-Boc-3-hydroxymethylazetidine187.24[11]1.01.87 g
Oxalyl chloride126.931.21.0 mL
Dimethyl sulfoxide (DMSO)78.132.41.7 mL
Triethylamine (Et₃N)101.195.07.0 mL
Anhydrous Dichloromethane (DCM)--~100 mL

Procedure:

  • Setup:

    • Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (50 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO:

    • To the cold DCM, add oxalyl chloride (1.2 eq) dropwise via syringe.

    • Slowly add DMSO (2.4 eq) dropwise to the reaction mixture. Caution: Gas evolution (CO and CO₂) will occur.

    • Stir the resulting solution at -78 °C for 15-20 minutes.

  • Addition of Alcohol:

    • Dissolve 1-Boc-3-hydroxymethylazetidine (1.0 eq) in a minimal amount of anhydrous DCM (~10 mL).

    • Add the alcohol solution dropwise to the activated DMSO mixture over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Elimination:

    • Slowly add triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding water (~50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with a cold, dilute acid solution (e.g., 1 M HCl or 5% citric acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

    • The crude aldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Representation of the Swern Oxidation Mechanism

Swern_Mechanism DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium Chloride DMSO->ActiveSpecies + Oxalyl Chloride (-78°C) OxalylCl Oxalyl Chloride Alcohol 1-Boc-3-hydroxymethylazetidine AlkoxySulfonium Alkoxysulfonium Salt Base Triethylamine Ylide Sulfur Ylide Aldehyde 1-Boc-3-azetidinecarboxaldehyde ActiveSpecies->AlkoxySulfonium + Alcohol AlkoxySulfonium->Ylide + Base Ylide->Aldehyde Elimination

Caption: The mechanistic pathway of the Swern oxidation.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • WordPress. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Chem-Station. Swern Oxidation. [Link]

  • Common Organic Chemistry. Alcohol to Aldehyde - Swern Oxidation. [Link]

  • ResearchGate. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. [Link]

  • Common Organic Chemistry. Alcohol to Aldehyde - Common Conditions. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Journal of Chemical and Pharmaceutical Research. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • YouTube. Swern oxidation of primary and secondary alcohols. [Link]

  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • Organic-Chemistry.org. Swern Oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

Sources

How to remove residual starting material from azetidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for azetidine reaction purification. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in isolating your target azetidine compounds. We understand that the unique properties of the strained four-membered ring can present purification hurdles. This resource is structured to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

The Challenge of Azetidine Purification

Azetidines are a valuable class of N-heterocycles in medicinal chemistry.[1][2][3] However, their purification is often non-trivial. The basicity of the azetidine nitrogen and the inherent ring strain can lead to challenges such as product decomposition on silica gel and difficulty in separating the product from structurally similar starting materials or byproducts.[4] This guide will walk you through a systematic approach to tackling these issues.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture shows a significant amount of unreacted starting amine. What's the most efficient way to remove it?

This is a very common scenario. The most effective method will depend on the properties of your azetidine product and the starting amine.

A1: Acid-Base Extraction is Your First Line of Defense.

Given that azetidines are basic, much like the starting amines they are often derived from, a simple acid-base extraction is a highly effective and scalable purification technique.[5][6][7][8] This method leverages the differential solubility of the basic compounds in acidic aqueous solutions versus neutral or acidic impurities in an organic solvent.

Here's the core principle: by washing your crude organic solution with an aqueous acid (like 1 M HCl), you protonate both your azetidine product and the unreacted starting amine, pulling them into the aqueous layer as their respective ammonium salts. Neutral impurities will remain in the organic layer, which can then be discarded. Subsequently, basifying the aqueous layer will deprotonate your azetidine and the starting amine, allowing them to be extracted back into a fresh organic layer.

While this initial step will remove neutral impurities, it will not separate your azetidine product from the unreacted starting amine. For that, you'll likely need to turn to chromatography. However, this initial acid-base wash is an invaluable step for simplifying your crude mixture before chromatography.

Troubleshooting Guide: Purification Issues

Scenario 1: My azetidine product is decomposing on the silica gel column.

This is a frequent and frustrating problem, often indicated by streaking on your TLC plates or the appearance of new, lower Rf spots during column chromatography.

Root Cause Analysis:

Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[4] The strained four-membered ring of azetidine can be susceptible to ring-opening under acidic conditions.[4][9] The protonation of the azetidine nitrogen by the acidic silica gel can make the ring more electrophilic and prone to nucleophilic attack by solvents (e.g., methanol, water) or other nucleophiles present in the reaction mixture, leading to decomposition.[4]

Solutions:

  • Neutralize Your Silica Gel: Before running your column, you can deactivate the acidic sites on the silica gel. This is typically done by preparing a slurry of the silica gel in your starting eluent and adding a small amount of a tertiary amine base, such as triethylamine (typically 1-2% by volume).[4] Let this slurry stir for about 30 minutes before packing your column. This will create a more neutral environment for your azetidine to pass through.

  • Switch to a Different Stationary Phase: If neutralization of silica gel is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative.[4] Reversed-phase chromatography on C18 silica can also be effective, especially if your impurities have significantly different polarities from your product.[5]

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose. Try to run your column as quickly as possible while still achieving good separation. This might involve using a slightly more polar solvent system than you would for a less sensitive compound.

Scenario 2: I'm struggling to separate my azetidine product from a non-polar starting material (e.g., an alkyl halide).

In this case, the polarity difference between your product and the starting material may not be large enough for easy separation by standard normal-phase chromatography.

Solutions:

  • Acid-Base Extraction: This is the ideal first step. Your basic azetidine product will be extracted into an aqueous acid phase, while the neutral alkyl halide will remain in the organic layer.[5][10]

  • Chromatography Strategy: If some starting material remains after extraction, optimize your chromatography conditions.

    • Normal Phase Chromatography: Use a shallow solvent gradient to maximize the separation between your product and the non-polar impurity.

    • Reversed-Phase Chromatography: If your azetidine is sufficiently polar, reversed-phase HPLC can be very effective. The non-polar starting material will be strongly retained on the C18 column, while your more polar product will elute earlier.[5]

Scenario 3: My azetidine product and starting material have very similar polarities.

This is a common challenge, especially when the starting material is also a nitrogen-containing compound.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than standard flash column chromatography and is often necessary for separating compounds with very similar polarities.[11][12] Both normal-phase and reversed-phase HPLC can be explored.

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating closely related compounds and is often used for chiral separations of azetidines.

  • Crystallization: If your azetidine product is a solid, crystallization can be a powerful purification technique.[13][14] This method relies on differences in solubility between your product and impurities. You may need to screen several solvents to find one that provides good differential solubility.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Azetidine Purification

This protocol is designed to separate a basic azetidine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all the acidic aqueous extracts. The azetidine product is now in the aqueous phase as its hydrochloride salt.

  • Back-Washing (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any residual neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the pH is >12. This will deprotonate the azetidinium salt, regenerating the free base.

  • Back-Extraction: Extract the now basic aqueous layer with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified azetidine product.

Protocol 2: Flash Column Chromatography with Neutralized Silica Gel

This protocol is for the purification of acid-sensitive azetidines.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Add triethylamine to a final concentration of 1-2% (v/v). Stir the slurry for 30 minutes.

  • Column Packing: Carefully pour the slurry into your chromatography column and use positive pressure (air or nitrogen) to pack the column bed. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent to elute your product.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for Common Scenarios

ScenarioPrimary Recommended TechniqueSecondary/Alternative TechniquesKey Considerations
Acid-Sensitive Product Chromatography on neutralized silica or aluminaCrystallization, Reversed-phase HPLCAvoid prolonged exposure to acidic conditions.[4]
Non-polar Starting Material Acid-Base ExtractionNormal or Reversed-Phase ChromatographyExploit the basicity of the azetidine for efficient separation.
Polar Starting Material Normal Phase ChromatographyReversed-Phase HPLC, CrystallizationOptimize the solvent system for maximum resolution.
Similar Polarity Impurities HPLC or SFCCrystallizationHigh-resolution techniques are often necessary.[12]

Visualization

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification method for your azetidine reaction.

Purification_Workflow start Crude Reaction Mixture check_solubility Is the product soluble in a common organic solvent? start->check_solubility acid_base_extraction Perform Acid-Base Extraction check_solubility->acid_base_extraction Yes crystallization Attempt Crystallization check_solubility->crystallization No analyze_purity Analyze Purity (TLC, NMR, LCMS) acid_base_extraction->analyze_purity product_pure Product is Pure analyze_purity->product_pure Yes needs_chromatography Further Purification Needed analyze_purity->needs_chromatography No check_acid_sensitivity Is the azetidine acid-sensitive? needs_chromatography->check_acid_sensitivity needs_chromatography->crystallization If product is solid neutralized_silica Column Chromatography (Neutralized Silica/Alumina) check_acid_sensitivity->neutralized_silica Yes standard_silica Column Chromatography (Standard Silica) check_acid_sensitivity->standard_silica No hplc_sfc Consider HPLC or SFC neutralized_silica->hplc_sfc If separation is poor standard_silica->hplc_sfc If separation is poor

Caption: A decision tree for selecting the appropriate purification strategy for azetidine-containing reaction mixtures.

References

  • PubMed. (n.d.). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]

  • MacMillan, D. W. C., & Austin, J. F. (2006). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Frink, L. A., Weatherly, C. A., & Armstrong, D. W. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Retrieved from [Link]

  • Schreiber, S. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Sharma, S., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • Antonchick, A. P., & Waldmann, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-base extraction flow chart. Retrieved from [Link]

  • Rowe, M. K., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Retrieved from [Link]

  • Bacon, J., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 63(19), 11218-11234. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2), 1-8. Retrieved from [Link]

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Navigating the Labyrinth of BOC Deprotection: A Technical Support Guide for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for BOC-deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when removing the tert-butyloxycarbonyl (BOC) protecting group, especially from molecules laden with sensitive functional groups. Here, we move beyond simple protocols to explore the causality behind common issues and provide robust, field-proven solutions.

The Double-Edged Sword of Acidic Deprotection

The BOC group is a workhorse in organic synthesis, prized for its stability under a wide range of conditions and its generally straightforward removal with acid.[1] However, the very mechanism of its cleavage—acid-catalyzed elimination—unleashes a reactive intermediate that can wreak havoc on delicate substrates.[2][3]

The process begins with the protonation of the BOC group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a transient carbamic acid, which then rapidly decomposes to the desired free amine and carbon dioxide.[4][5][6]

It is the electrophilic tert-butyl cation that is the primary culprit in many undesired side reactions.[2][6] This cation eagerly seeks out nucleophiles, leading to unwanted alkylation of sensitive residues within your molecule.[2][6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during BOC-deprotection in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: My deprotection is incomplete, with significant starting material remaining.

Q: I've followed the standard protocol (e.g., 20-50% TFA in DCM), but my TLC/LC-MS analysis shows a large amount of my BOC-protected starting material. What's going wrong?

A: Incomplete deprotection is a common hurdle that can stem from several factors. Understanding the kinetics and steric environment of your substrate is key to resolving this issue.

  • Insufficient Acid Strength or Concentration: The rate of BOC cleavage is highly dependent on the acid's concentration, often exhibiting a second-order dependence.[7][8] A seemingly minor decrease in acid strength can dramatically slow the reaction.

    • Solution: Gradually increase the acid concentration (e.g., from 25% to 50% TFA in DCM).[9] For particularly stubborn substrates, switching to a stronger acidic system, such as 4M HCl in dioxane, may be necessary.[4][9][10]

  • Steric Hindrance: If the BOC-protected amine is situated in a sterically congested environment, the acid may have difficulty accessing the protonation site.[7][11]

    • Solution: Increase the reaction time and monitor progress closely.[9] Gentle heating (e.g., to 30-40 °C) can also be effective, but this may increase the risk of side reactions, making the use of scavengers crucial.[9][11]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Some substrates simply require more time or energy to reach completion.[7][11]

    • Solution: Allow the reaction to stir for a longer period, taking aliquots periodically to monitor by TLC or LC-MS.[11]

Issue 2: My mass spectrometry results show unexpected peaks, suggesting side product formation.

Q: My desired product is present, but I'm also seeing significant side products, particularly alkylation of sensitive residues. How can I prevent this?

A: The formation of side products is almost always due to the reactivity of the tert-butyl cation generated during deprotection. The solution lies in effectively trapping this electrophile before it can react with your molecule.

This is where scavengers become indispensable. Scavengers are nucleophilic compounds added to the reaction mixture to quench the tert-butyl cation.[6]

  • Commonly Affected Residues:

    • Tryptophan (Trp): The nucleophilic indole ring is highly susceptible to tert-butylation.[6]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]

    • Cysteine (Cys): The free thiol group is a prime target for alkylation.[6]

    • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[6]

Below is a troubleshooting workflow to guide your scavenger selection:

BOC_Deprotection_Troubleshooting start BOC Deprotection Issue incomplete Incomplete Deprotection start->incomplete Check Completion side_products Side Product Formation start->side_products Analyze Purity increase_acid Increase Acid Conc. / Strength incomplete->increase_acid increase_time_temp Increase Time / Temp incomplete->increase_time_temp add_scavengers Add Scavengers side_products->add_scavengers success Successful Deprotection increase_acid->success increase_time_temp->success add_scavengers->success

Caption: Troubleshooting workflow for BOC deprotection.

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)General Carbocation Scavenger2.5-5% (v/v)Highly effective and widely used.[6]
Triethylsilane (TES)General Carbocation Scavenger5-10% (v/v)Another common silane scavenger.[10]
ThioanisoleMethionine, Tryptophan5% (v/v)Particularly useful for sulfur-containing residues.[10]
Ethanedithiol (EDT)Cysteine2.5% (v/v)Effective for protecting free thiols.[6]
WaterGeneral2.5-5% (v/v)Can act as a scavenger and helps with solubility.[6]

Often, a "scavenger cocktail" is employed to protect against a variety of potential side reactions. A standard and highly effective cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[6]

Issue 3: My substrate contains other acid-labile groups that are being cleaved along with the BOC group.

Q: I'm trying to selectively remove a BOC group in the presence of other acid-sensitive functionalities (e.g., tert-butyl esters, silyl ethers), but I'm observing cleavage of these groups as well. Are there milder alternatives to TFA?

A: Absolutely. When TFA or strong HCl is too harsh, a range of milder acidic and non-acidic methods can be employed for selective BOC deprotection.

Table 2: Mild and Alternative BOC Deprotection Reagents

Reagent/MethodConditionsAdvantagesDisadvantages
4M HCl in Dioxane/Ethyl AcetateRoom Temp, 1-12 hCost-effective, readily available.[4]Can be less selective than TFA.[4]
p-Toluenesulfonic Acid (p-TSA)2 equiv. in CH₃CN, 10 min - 1 hSolid, easy to handle, "greener" alternative.[4]May require heat, can be slower in solution.[4]
Aqueous Phosphoric AcidTHFMild and selective.[4]Slower reaction times, more complex workup.[4]
Oxalyl Chloride in MethanolRoom Temp, 1-4 hMild, tolerates many functional groups.[12][13]Reagent is moisture-sensitive.
Thermal Deprotection150-240 °C in various solvents (e.g., TFE, MeOH)Acid-free, allows for selective deprotection based on steric/electronic differences.[14][15]Requires high temperatures, not suitable for thermally labile compounds.
Zinc Bromide (ZnBr₂) in DCMRoom TempMild Lewis acid condition.[16]Sensitive to moisture levels.[17]

The choice of a milder reagent will depend on the specific sensitivities of your substrate. It is often necessary to screen a few conditions to find the optimal balance between BOC cleavage and the preservation of other functional groups. For instance, thermal deprotection in a continuous flow reactor has shown promise for selectively deprotecting aryl N-BOC groups in the presence of alkyl N-BOC groups by carefully controlling the temperature.[15]

Experimental Protocols

Protocol 1: Standard BOC Deprotection with TFA and Scavengers
  • Dissolution: Dissolve the BOC-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid/Scavenger Addition: Slowly add a pre-mixed solution of TFA/TIS/H₂O (final concentrations of 95%/2.5%/2.5% v/v relative to the total deprotection cocktail volume). A common approach is to add an equal volume of the TFA cocktail to the DCM solution of the substrate.[8]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).[9][11] The resulting amine TFA salt can often be used directly in the next step or neutralized with a saturated aqueous solution of sodium bicarbonate.[4][11]

Caption: Standard BOC deprotection workflow.

Protocol 2: Mild BOC Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from a reported mild deprotection method.[12][13]

  • Dissolution: Dissolve the N-BOC protected substrate (1.0 equiv.) in methanol.

  • Reagent Addition: At room temperature, add oxalyl chloride (1-3 equivalents) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, add deionized water slowly to the flask. Extract the crude material with dichloromethane. Wash the organic layer twice with deionized water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Further purification by flash column chromatography may be required.[12]

Concluding Remarks

Troubleshooting BOC-deprotection requires a nuanced understanding of the reaction mechanism and the specific sensitivities of your substrate. By anticipating potential side reactions and employing the appropriate scavengers or milder deprotection conditions, you can navigate the complexities of this common transformation and achieve high yields of your desired product. This guide serves as a starting point; meticulous reaction monitoring and a willingness to screen various conditions are the hallmarks of a successful synthetic campaign.

References

  • Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side product formation.
  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • ElectronicsAndBooks. (n.d.). A mild and selective method for N-Boc deprotection.
  • Benchchem. (n.d.). Chemoselective Boc deprotection in the presence of other protecting groups.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
  • Wordpress. (n.d.). Specific solvent issues with BOC deprotection.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Benchchem. (n.d.). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?
  • Reddit. (2023). Boc De-protection.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Semantic Scholar.
  • Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). The Royal Society of Chemistry.
  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Reddit. (2014). Removal of Boc protecting group as workup?
  • Reddit. (2023). I have a boc group i need to remove without touching the TBS in my molecule...

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Technical Support Center: Managing Azetidine Ring Strain Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine chemistry. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by the ring strain of azetidines in synthetic applications. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Controlling Ring-Opening vs. Ring-Retention

    • Side Reactions and Impurity Profiling

    • Protecting Group Strategies

    • Activation of the Azetidine Ring

  • Troubleshooting Guides

    • Problem: Low Yield of Desired Azetidine Product with Significant Ring-Opened Byproducts

    • Problem: Uncontrolled Polymerization of Azetidine Starting Material

    • Problem: Poor Regio- or Stereoselectivity in Azetidine Functionalization

  • Key Experimental Protocols

    • Protocol 1: Lewis Acid-Catalyzed Ring Opening of an N-Tosylazetidine

    • Protocol 2: C-H Functionalization of an N-Protected Azetidine via Photoredox Catalysis

  • References

Frequently Asked Questions (FAQs)

Controlling Ring-Opening vs. Ring-Retention

Q1: My azetidine unexpectedly undergoes ring-opening under conditions I thought were mild. What are the key factors that govern this reactivity?

A1: The propensity for ring-opening is a direct consequence of the inherent ring strain in the four-membered azetidine ring.[1][2] Several factors dictate whether the ring will open or remain intact:

  • Electronic Effects: The nature of substituents on both the nitrogen and carbon atoms of the ring plays a crucial role. Electron-withdrawing groups on the nitrogen (e.g., tosyl, Boc) can stabilize the ring to some extent but also activate it for nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents can influence the accessibility of the ring carbons to nucleophiles, sometimes favoring attack at a less substituted position, which can lead to regioselectivity issues.[4]

  • Reaction Conditions (pH): Azetidines are susceptible to cleavage under both strongly acidic and basic conditions.[2] Lewis acids and Brønsted acids are commonly used to intentionally activate the ring for nucleophilic attack.[5][6][7]

  • Nucleophile Strength: Strong nucleophiles are more likely to induce ring-opening, even without significant activation of the azetidine.[7]

Side Reactions and Impurity Profiling

Q2: Besides ring-opening, what are the most common side reactions I should be aware of when working with azetidines?

A2: Due to their high reactivity, azetidines are prone to several side reactions:

  • Dimerization and Polymerization: This is a significant issue, especially under cationic conditions, such as in the presence of acid initiators.[1][8] The azetidinium ion formed can be attacked by another neutral azetidine molecule, initiating a chain reaction.[9]

  • Rearrangements: Under certain conditions, particularly with Lewis acid activation, azetidines can undergo rearrangements to form other cyclic or acyclic structures, such as chiral allylamines.[10]

  • Formation of Regioisomers: During intramolecular cyclizations to form azetidines, competing ring-closure pathways can lead to the formation of more stable five-membered rings (pyrrolidines) as byproducts.[11]

Protecting Group Strategies

Q3: What is the best N-protecting group for my azetidine synthesis to balance stability and ease of removal?

A3: The choice of a nitrogen protecting group is critical and depends on the downstream reaction conditions.

  • tert-Butoxycarbonyl (Boc): A common choice, offering good stability under many conditions but can be removed with moderate to strong acids, which might also promote ring-opening.[12] In some cases, the Boc group on an azetidine can be surprisingly stable to strong acid during post-cyclization deprotection of other functionalities.[13]

  • p-Toluenesulfonyl (Tos): Provides a very stable azetidine ring but requires harsh conditions for removal, which may not be compatible with complex molecules.[12]

  • tert-Butoxythiocarbonyl (Botc): This group has been shown to be effective for α-lithiation and subsequent electrophilic trapping of azetidines. It can be removed under milder acidic or thermal conditions compared to the thiopivaloyl group and can be selectively removed in the presence of a Boc group.[14]

  • Benzyl (Bn): Removable by hydrogenolysis, which is generally a mild method that preserves the azetidine ring.

Activation of the Azetidine Ring

Q4: I need to perform a nucleophilic addition to my azetidine. How can I activate the ring to facilitate this reaction?

A4: Activation is often necessary to overcome the relative stability of the azetidine ring and promote nucleophilic attack.[7]

  • Lewis Acid Catalysis: Lewis acids like lanthanide triflates (e.g., La(OTf)₃) or copper triflate (Cu(OTf)₂) can coordinate to the nitrogen atom, making the ring more electrophilic and susceptible to nucleophilic attack.[5][7][10][15] This is a common strategy for regioselective ring-opening reactions.[16]

  • Brønsted Acid Catalysis: Protic acids can protonate the nitrogen, forming an azetidinium ion, which is highly reactive towards nucleophiles.[17] The choice between Lewis and Brønsted acid can even lead to different stereochemical outcomes.[5]

  • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen with reagents like methyl trifluoromethanesulfonate creates a highly reactive azetidinium ion that readily undergoes ring-opening.[7]

Troubleshooting Guides

Problem: Low Yield of Desired Azetidine Product with Significant Ring-Opened Byproducts
Potential Cause Troubleshooting Steps & Explanation
Excessive Ring Strain Activation If using Lewis or Brønsted acids, reduce the catalyst loading or switch to a milder acid. The goal is to activate the ring just enough for the desired reaction without promoting excessive cleavage. For instance, some reactions proceed well with catalytic amounts of a lanthanide triflate, which is less harsh than stoichiometric amounts of a stronger Lewis acid.[15][16]
High Reaction Temperature Elevated temperatures can provide the activation energy needed for undesired ring-opening pathways.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Inappropriate Solvent Choice The solvent can significantly influence reaction pathways. Highly polar solvents might stabilize charged intermediates that lead to ring-opening.[18] Screen a range of solvents with varying polarities. For example, ethereal solvents like 2-MeTHF have been found to be optimal for some enantioselective ring-opening reactions, improving selectivity compared to more polar options.[18]
Strong Nucleophile/Base If the reaction involves a nucleophile or base, its strength might be sufficient to open the ring directly. Consider using a weaker or more sterically hindered nucleophile/base. Alternatively, if the nucleophile is the desired reactant, focus on optimizing the other reaction parameters (temperature, catalyst) to favor the intended transformation.
Problem: Uncontrolled Polymerization of Azetidine Starting Material
Potential Cause Troubleshooting Steps & Explanation
Acidic Impurities Trace amounts of acid can initiate cationic ring-opening polymerization.[8] Ensure all glassware is thoroughly dried and free of acidic residue. Purify solvents and reagents to remove any acidic impurities. Consider adding a non-nucleophilic base, such as proton sponge, to scavenge trace acid.
High Monomer Concentration A high concentration of the azetidine monomer can favor intermolecular reactions leading to polymerization. Run the reaction at a higher dilution. If the reaction is an intramolecular cyclization, high dilution conditions are standard practice to favor the desired ring formation over intermolecular side reactions.
Reaction Temperature Higher temperatures can accelerate the rate of polymerization. Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation.
Inherent Substrate Reactivity Some azetidine derivatives are inherently more prone to polymerization.[9] If possible, modify the N-substituent to a more electron-withdrawing group to reduce the nucleophilicity of the nitrogen atom, which can temper the rate of polymerization.
Problem: Poor Regio- or Stereoselectivity in Azetidine Functionalization
Potential Cause Troubleshooting Steps & Explanation
Incorrect Catalyst Choice The catalyst can have a profound effect on selectivity. For ring-opening reactions, the choice between a Brønsted and a Lewis acid can invert the stereochemical outcome.[5] For functionalization reactions, specific catalysts are designed to direct substitution to a particular position.
Steric and Electronic Control The regioselectivity of nucleophilic attack is governed by a balance of steric and electronic factors.[4] Analyze the substrate: electron-withdrawing groups can direct attack to the adjacent carbon, while bulky groups can hinder attack at that position. Modifying substituents on the azetidine ring can help steer the reaction towards the desired regioisomer.
Solvent Effects The solvent can influence the transition state geometry and thus the stereoselectivity of a reaction. Screen different solvents to find one that enhances the desired selectivity. Ethereal solvents have been shown to provide better selectivity in some cases compared to highly polar solvents.[18]
Chiral Catalyst/Auxiliary For enantioselective transformations, the choice of chiral catalyst or auxiliary is paramount. If enantioselectivity is low, screen a library of related chiral ligands or catalysts. Small changes in the catalyst structure can have a large impact on the enantiomeric excess of the product.

Key Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring Opening of an N-Tosylazetidine

This protocol describes a general procedure for the ring-opening of a 2-aryl-N-tosylazetidine with a nucleophile, using a Lewis acid catalyst. This method is based on principles described in the literature where Lewis acids activate the azetidine ring towards nucleophilic attack.[5][10]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add N-Tosylazetidine and solvent to a dry flask B 2. Add Nucleophile A->B C 3. Add Lewis Acid Catalyst (e.g., Cu(OTf)2) B->C D 4. Heat the reaction mixture (e.g., reflux in THF) C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench the reaction E->F G 7. Perform aqueous workup F->G H 8. Purify by column chromatography G->H

Caption: Workflow for Lewis acid-catalyzed azetidine ring-opening.

Materials:

  • 2-Aryl-N-tosylazetidine (1.0 equiv)

  • Nucleophile (e.g., organotrifluoroborate salt, 1.2 equiv)[5]

  • Lewis Acid Catalyst (e.g., Cu(OTf)₂, 1.0 equiv)[10]

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the 2-aryl-N-tosylazetidine (1.0 equiv) and anhydrous THF.

  • Add the nucleophile (1.2 equiv) to the solution.

  • Add the Lewis acid catalyst (1.0 equiv) in one portion.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

Protocol 2: C-H Functionalization of an N-Protected Azetidine via Photoredox Catalysis

This protocol outlines a method for the functionalization of azetidines via visible-light photoredox catalysis, a modern technique for forming C-C bonds under mild conditions.[19][20] This specific example is adapted from the concept of decarboxylative alkylation.[20]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Workup & Purification A 1. Combine azetidine carboxylic acid, activated alkene, and photocatalyst B 2. Add solvent and degas the mixture A->B C 3. Irradiate with visible light (e.g., blue LED) at RT B->C D 4. Stir for specified time C->D E 5. Concentrate the reaction mixture D->E F 6. Purify by column chromatography E->F

Caption: Workflow for photoredox-catalyzed azetidine functionalization.

Materials:

  • 3-Aryl-3-azetidinecarboxylic acid (1.0 equiv)

  • Activated alkene (e.g., Michael acceptor, 1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Visible light source (e.g., blue LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine the 3-aryl-3-azetidinecarboxylic acid (1.0 equiv), the activated alkene (1.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and place it under an inert atmosphere.

  • Stir the reaction mixture and irradiate with a blue LED lamp at room temperature.

  • Continue stirring and irradiation for 12-24 hours, or until the reaction is complete as determined by LC-MS analysis.

  • Once complete, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the functionalized azetidine product.

References

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

  • Smith, C. R., & Njardarson, J. T. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8844–8855. [Link]

  • Douglas, J. J., & Martin, R. (2019). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Catalysis, 9(11), 10485–10495. [Link]

  • Douglas, J., & Martin, R. (2019). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. Abstracts of Papers of the American Chemical Society, 258. [Link]

  • Kumar, R., et al. (2021). Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. Organic & Biomolecular Chemistry, 19(3), 555-559. [Link]

  • Various Authors. (2022). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

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  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2845. [Link]

  • Reddy, C. R., et al. (2015). Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry. [Link]

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  • Stokes, L. M., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114–117. [Link]

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  • Wang, Z., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(15), 5262–5270. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2] This guide offers an in-depth analysis and spectral assignment for tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate, a substituted azetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.[3][4]

This guide will not only present a detailed assignment of the ¹H and ¹³C NMR spectra for the title compound but also provide a comparative analysis with the structurally simpler analogue, tert-butyl 3-hydroxyazetidine-1-carboxylate. This comparison will illuminate the influence of the nitromethyl substituent on the magnetic environment of the azetidine ring, offering valuable insights for researchers working with similarly functionalized small molecules.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][5] For small molecules in drug development, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for unambiguous structure verification.[6][7]

¹H NMR Spectral Assignment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

Analysis of this compound

The introduction of the nitromethyl group at the C3 position significantly alters the ¹H NMR spectrum compared to its simpler hydroxy-azetidine counterpart. The C3 position becomes a quaternary center, meaning there is no proton directly attached to it.

  • Azetidine Ring Protons (H-2 and H-4): The four protons on the azetidine ring are diastereotopic. The two protons at C2 (adjacent to the nitrogen of the Boc group) and the two protons at C4 will each be chemically non-equivalent. This will result in two pairs of signals. Due to the geminal and vicinal couplings, these signals are expected to appear as complex multiplets or as distinct doublets of doublets. The electron-withdrawing effect of the neighboring nitrogen and the influence of the substituents at C3 will shift these protons downfield.

  • Nitromethyl Protons (-CH₂NO₂): The two protons of the nitromethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift for these protons.

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield region, typically around 1.4-1.5 ppm.[8]

Comparative Analysis with Tert-butyl 3-hydroxyazetidine-1-carboxylate

In the absence of the nitromethyl group, the C3 position in tert-butyl 3-hydroxyazetidine-1-carboxylate bears a proton. This leads to a different spectral pattern:

  • Azetidine Ring Protons (H-2, H-3, and H-4): The proton at C3 (H-3) will typically appear as a multiplet due to coupling with the protons at C2 and C4. The protons at C2 and C4 will also show coupling to H-3.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Tert-butyl 3-hydroxyazetidine-1-carboxylate Rationale for Shift Difference
H-2, H-4~3.8 - 4.2 (multiplets)~3.6 - 4.1 (multiplets)The electron-withdrawing nitro group at C3 deshields the adjacent ring protons, causing a slight downfield shift.
H-3N/A~4.5 (multiplet)Substitution at C3 removes this proton.
-CH₂NO₂~4.5 - 4.8 (singlet)N/AThe nitro group is strongly electron-withdrawing, leading to a significant downfield shift.
-OHVariable (broad singlet)Variable (broad singlet)The chemical environment is similar.
-C(CH₃)₃~1.45 (singlet)~1.44 (singlet)This group is distant from the C3 substituents, so its chemical shift is largely unaffected.[8]

¹³C NMR Spectral Assignment

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule.

Analysis of this compound
  • Azetidine Ring Carbons (C2, C3, and C4): The C2 and C4 carbons are expected to be in the range of 50-65 ppm. The C3 carbon, being a quaternary carbon attached to an oxygen and a nitromethyl group, will be significantly deshielded and shifted downfield.

  • Nitromethyl Carbon (-CH₂NO₂): The carbon of the nitromethyl group will also be deshielded due to the attached nitro group.

  • Tert-butyl Carbons (-C(CH₃)₃ and -C(CH₃)₃): The quaternary carbon of the Boc group will appear around 80 ppm, and the three equivalent methyl carbons will be found in the upfield aliphatic region (~28 ppm).[9]

  • Carbamat Carbonyl (C=O): The carbonyl carbon of the Boc protecting group will be observed significantly downfield, typically in the 155-160 ppm region.[9]

Comparative Analysis with Tert-butyl 3-hydroxyazetidine-1-carboxylate
Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Tert-butyl 3-hydroxyazetidine-1-carboxylate Rationale for Shift Difference
C2, C4~55 - 65~58The electronic environment is similar.
C3~70 - 80~65The additional electron-withdrawing nitromethyl group causes a downfield shift.
-CH₂NO₂~75 - 85N/AThe nitro group strongly deshields this carbon.
-C(CH₃)₃~80~79Minimal change due to distance from C3.
-C(CH₃)₃~28~28Minimal change due to distance from C3.
C=O~157~157The electronic environment of the carbonyl group is largely unchanged.

Visualizing Molecular Connectivity

To confirm the proposed assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. The following diagram illustrates the key HMBC correlations that would be expected.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for azetidine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.

  • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

  • Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

3. ¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: A wider spectral width of approximately 200-240 ppm is required for ¹³C NMR.[10]

  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 to 4096) is necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Conclusion

The detailed analysis and comparison presented in this guide demonstrate the predictable and rational influence of substituents on the NMR spectra of the azetidine ring system. By understanding these fundamental principles, researchers can confidently assign the structures of novel, more complex azetidine derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is the essential first step in any structural elucidation endeavor. The combination of predictive analysis based on known substituent effects and confirmatory 2D NMR techniques provides a powerful and self-validating system for structural verification in the field of drug discovery.

References

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available from: [Link]

  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • PubMed. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. Available from: [Link]

  • SpringerLink. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Available from: [Link]

  • Appretech Scientific Limited. Tert-butyl 3-hydroxyazetidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • Medwin Publishers. Current and Future Prospects of Azetidine Derivatives an Overview. Available from: [Link]

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Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation of BOC-Protected Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, N-BOC-protected azetidines are invaluable building blocks. Their inherent ring strain and three-dimensional character offer unique conformational constraints, often leading to improved potency and desirable physicochemical properties in drug candidates.[1] However, this same ring strain, coupled with the labile nature of the tert-butoxycarbonyl (BOC) protecting group, presents a unique challenge during structural characterization by mass spectrometry (MS). Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in reaction monitoring, purity assessment, and metabolite identification.

This guide provides an in-depth analysis of the characteristic fragmentation pathways of BOC-protected azetidines under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will dissect the fragmentation of the BOC group itself, explore the influence of the strained azetidine ring, and draw comparisons with the more common five- and six-membered N-BOC-protected pyrrolidines and piperidines. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the mass spectra of these vital synthetic intermediates.

The Signature Fragmentation of the BOC Group: A Predictable Cascade

The fragmentation of the BOC group is a well-understood process, largely independent of the amine to which it is attached. Under typical collision-induced dissociation (CID) conditions in positive ion mode, the protonated BOC-protected amine undergoes a series of characteristic neutral losses and generates signature fragment ions. These pathways are dominated by the lability of the tert-butyl group and the carbamate linkage.

The most common fragmentation pathways for the BOC group are:

  • Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway and proceeds via a McLafferty-like rearrangement, resulting in a fragment ion at [M+H-56]⁺.[2]

  • Loss of the Entire BOC Group (C₅H₈O₂, 100 Da): This results in the formation of the protonated amine, [M+H-100]⁺.

  • Formation of the tert-Butyl Cation (C₄H₉⁺, m/z 57): The stable tert-butyl carbocation is a hallmark of BOC group fragmentation and is frequently observed as a prominent peak in the low mass region of the spectrum.

  • Loss of tert-Butanol (C₄H₁₀O, 74 Da): This pathway is also possible, leading to a fragment at [M+H-74]⁺.

These fragmentation patterns provide a clear signature for the presence of a BOC group on a molecule.

The Influence of the Azetidine Ring: Strain-Induced Fragmentation

Beyond the predictable fragmentation of the BOC group, the four-membered azetidine ring introduces its own set of fragmentation pathways, largely driven by its inherent ring strain.[1] Compared to its larger homologues, pyrrolidine and piperidine, the C-N and C-C bonds within the azetidine ring are weaker and more susceptible to cleavage.

Upon CID, after the initial fragmentation of the BOC group, the deprotected azetidinium ion can undergo ring opening. The mass spectrum of unprotected azetidine shows characteristic fragments resulting from the loss of ethylene (C₂H₄) and other small neutral molecules, and similar fragmentation can be expected for the deprotected azetidine core in MS/MS experiments.[3]

The key fragmentation pathways influenced by the azetidine ring include:

  • Ring Opening: The strained four-membered ring can cleave to form acyclic iminium ions.

  • Loss of Ethylene (C₂H₄, 28 Da): Following ring opening, the loss of an ethylene molecule is a common fragmentation pathway for the azetidine core.

The increased ring strain in azetidines can also lead to a higher propensity for intramolecular rearrangement reactions compared to larger, more flexible ring systems.[1]

A Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine

To truly appreciate the unique fragmentation of BOC-protected azetidines, a comparison with their five- and six-membered counterparts is essential. While the fragmentation of the BOC group remains consistent across these N-heterocycles, the fragmentation of the ring itself shows distinct differences.

CharacteristicN-BOC-AzetidineN-BOC-PyrrolidineN-BOC-Piperidine
BOC Group Fragmentation Prominent loss of C₄H₈ (56 Da), C₅H₈O₂ (100 Da), and formation of C₄H₉⁺ (m/z 57)Prominent loss of C₄H₈ (56 Da), C₅H₈O₂ (100 Da), and formation of C₄H₉⁺ (m/z 57)Prominent loss of C₄H₈ (56 Da), C₅H₈O₂ (100 Da), and formation of C₄H₉⁺ (m/z 57)
Ring Fragmentation Prone to ring opening and subsequent loss of ethylene (28 Da) due to high ring strain.More stable ring; fragmentation often involves α-cleavage to the nitrogen.Stable ring; fragmentation dominated by α-cleavage and loss of alkyl radicals from the ring.[4]
Relative Abundance of [M+H-56]⁺ vs. Ring Fragments The [M+H-56]⁺ ion is typically very abundant. Ring fragmentation products are also readily observed.The [M+H-56]⁺ ion is the base peak in many cases. Ring fragmentation is less pronounced than in azetidines.The [M+H-56]⁺ ion is a major fragment. Ring fragmentation is the least pronounced of the three.

This comparison highlights that while the initial fragmentation is dictated by the BOC group, the subsequent fragmentation cascade is heavily influenced by the stability of the heterocyclic ring. The higher ring strain of azetidine makes its ring more susceptible to fragmentation compared to the more stable pyrrolidine and piperidine rings.

Experimental Protocol for LC-MS/MS Analysis

To obtain high-quality and reproducible fragmentation data for BOC-protected azetidines, a well-defined experimental protocol is crucial. The following provides a general framework that can be adapted to specific instruments and compounds.

1. Sample Preparation:

  • Dissolve the BOC-protected azetidine derivative in a suitable solvent, such as methanol or acetonitrile, to a stock concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated molecule [M+H]⁺ and any common adducts (e.g., [M+Na]⁺).

  • MS/MS (Tandem MS):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Use Collision-Induced Dissociation (CID) as the fragmentation method.

    • Optimize the collision energy to achieve a good balance between the precursor ion and a rich fragmentation spectrum. A stepped collision energy experiment can be useful to observe the evolution of fragment ions.

Rationale Behind Experimental Choices:

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.

  • Reversed-Phase Chromatography: C18 columns are versatile and provide good retention for a wide range of small organic molecules, including BOC-protected azetidines.

  • ESI Positive Mode: The basic nitrogen atom in the azetidine ring is readily protonated, making positive ion mode the preferred method for detection.

  • CID: CID is a robust and widely available fragmentation technique that provides reproducible fragmentation patterns for small molecules.

Visualizing the Fragmentation Pathways

To further clarify the fragmentation processes, the following diagrams illustrate the key pathways for a generic N-BOC-azetidine.

BOC_Fragmentation M_H [M+H]⁺ (Protonated N-BOC-Azetidine) M_H_56 [M+H-56]⁺ M_H->M_H_56 - C₄H₈ (56 Da) (McLafferty-like) M_H_100 [M+H-100]⁺ (Protonated Azetidine) M_H->M_H_100 - C₅H₈O₂ (100 Da) tert_butyl m/z 57 (tert-Butyl Cation) M_H->tert_butyl

Caption: Primary fragmentation pathways of the BOC group.

Azetidine_Fragmentation Protonated_Azetidine [M+H-100]⁺ (Protonated Azetidine) Ring_Opened Ring-Opened Iminium Ion Protonated_Azetidine->Ring_Opened Ring Opening Fragment_28 [M+H-100-28]⁺ Ring_Opened->Fragment_28 - C₂H₄ (28 Da)

Caption: Fragmentation of the azetidine ring.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometric fragmentation of BOC-protected azetidines is a predictable process governed by the interplay between the labile BOC group and the strained four-membered ring. The characteristic losses of 56 and 100 Da, along with the tell-tale tert-butyl cation at m/z 57, provide unequivocal evidence for the presence of the BOC protecting group. The subsequent fragmentation of the azetidine ring, often involving ring opening and the loss of ethylene, offers further structural confirmation and distinguishes it from its less strained five- and six-membered counterparts.

By understanding these fundamental fragmentation pathways and employing a robust analytical methodology, researchers can confidently utilize mass spectrometry for the routine characterization of this important class of molecules, thereby accelerating the pace of drug discovery and development.

References

  • Couch, K. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kaiser, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2647. [Link]

  • de la Torre, D., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(84), 15411-15414. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized 3-Hydroxyazetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 3-Hydroxyazetidine Scaffold in Medicinal Chemistry

To the researchers, scientists, and drug development professionals navigating the intricate landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of clinical success. Among the saturated heterocycles, the 3-hydroxyazetidine motif has emerged as a particularly valuable building block.[1] Its rigid, three-dimensional structure imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and reduced lipophilicity, when compared to more traditional five- and six-membered ring systems.[2] These attributes can significantly enhance the pharmacokinetic profile of a drug candidate. However, the inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges.[2][3] This guide provides an in-depth, comparative analysis of the principal synthetic routes to functionalized 3-hydroxyazetidines, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology for your specific research and development needs.

I. The Workhorse of Industrial Synthesis: Epoxide Ring-Opening and Intramolecular Cyclization

The synthesis of 3-hydroxyazetidines commencing from epichlorohydrin is a well-established and industrially scalable route.[4][5] This method relies on a two-step sequence: the nucleophilic ring-opening of the epoxide by a primary amine, followed by an intramolecular cyclization to form the azetidine ring. The choice of the primary amine is critical as the substituent on the amine will ultimately be the protecting group on the azetidine nitrogen. Benzylamine and tert-butylamine are commonly employed due to their low cost and the relative ease of subsequent deprotection.[6][7]

Causality Behind Experimental Choices

The initial ring-opening of the epoxide is typically conducted at low temperatures (0-5 °C) to control the exothermicity of the reaction and minimize the formation of side products.[6] The subsequent cyclization is base-mediated; an inorganic base such as sodium carbonate or sodium hydroxide is used to deprotonate the secondary amine, which then acts as an intramolecular nucleophile to displace the chloride, forming the strained four-membered ring.[3][6] The choice of solvent is also crucial; protic solvents like water or isopropanol are often used for the initial ring-opening, while the cyclization may be performed in the same solvent or a different one depending on the specific substrate and base used.[6][7]

Self-Validating System: A Step-by-Step Protocol

The following protocol is a representative example of the synthesis of 3-hydroxyazetidine hydrochloride from epichlorohydrin and benzylamine, a common precursor for further functionalization.[6]

Step 1: Ring-Opening of Epichlorohydrin with Benzylamine

  • Dissolve benzylamine (1.0 eq) in 15 volumes of water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.3 eq) to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction for 12 hours at this temperature. Monitor the reaction for the consumption of starting materials by gas chromatography (GC).

  • Upon completion, filter the reaction mixture and wash the resulting solid cake twice with 2 volumes of water.

  • Further wash the solid with an organic solvent mixture (e.g., ethyl acetate:petroleum ether = 1:20) to remove non-polar impurities.

  • Air-dry the solid to obtain the intermediate, 1-(benzylamino)-3-chloropropan-2-ol. Expected purity: >96%; Expected yield: >89%.[6]

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 in 10 volumes of toluene.

  • Add sodium carbonate (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 48 hours. Monitor the reaction by GC.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine. Expected purity: >95%; Expected yield: >86%.[6]

Step 3: Deprotection

  • Dissolve the 1-benzyl-3-hydroxyazetidine in 5 volumes of methanol.

  • Add 1 equivalent of 4M HCl solution.

  • Add palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at a suitable pressure for 8 hours.

  • Filter the reaction mixture to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

  • Combine the filtrates and evaporate the methanol under reduced pressure to precipitate the product.

  • Add ethyl acetate to the concentrate, stir, and filter to obtain the white solid product, 3-hydroxyazetidine hydrochloride. Expected purity: >98%; Expected yield: >90%.[6]

II. Harnessing the Power of Light: Photochemical Approaches

Photochemical reactions offer unique pathways to construct the azetidine ring with high atom economy. Two prominent methods in this category are the aza Paternò-Büchi reaction and the Norrish-Yang cyclization.

A. The Aza Paternò-Büchi Reaction: A [2+2] Photocycloaddition

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. This method is highly efficient for rapidly assembling the four-membered ring.[8] However, its application has been historically challenged by the inherent photophysical properties of imines, which can lead to competing unproductive pathways upon photoexcitation. Recent advances, particularly the use of visible-light photocatalysis, have overcome many of these limitations, making it a more viable and attractive synthetic strategy.[8][9]

The reaction can proceed through either the singlet or triplet excited state of the imine or alkene, depending on the specific substrates and reaction conditions (e.g., direct irradiation vs. photosensitization). Visible-light-mediated approaches often utilize a photocatalyst that absorbs visible light and then transfers its energy to one of the reactants, generating a triplet excited state that undergoes the [2+2] cycloaddition.[8][10] This strategy avoids the direct excitation of the imine, thus minimizing side reactions.[10]

Figure 1: Simplified mechanism of a visible-light-mediated aza Paternò-Büchi reaction.

The following is a general procedure for an intramolecular reaction, which often exhibits higher efficiency and diastereoselectivity.[8]

  • In a reaction vessel, dissolve the substrate containing both the imine (as an oxime ether or similar precursor) and alkene moieties (0.25 mmol) in anhydrous tetrahydrofuran (THF) to a concentration of 0.01 M.

  • Add the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (0.5-1.0 mol%).

  • Degas the solution by sparging with argon for 15-20 minutes.

  • Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) at ambient temperature, using a fan for cooling.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the functionalized bicyclic azetidine. Yields can range from moderate to excellent (e.g., 54-99%), often with high diastereoselectivity.[8]

B. The Norrish-Yang Reaction: Intramolecular Hydrogen Abstraction and Cyclization

The Norrish-Yang reaction is a photochemical process involving the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate that can then cyclize to form a cyclobutanol.[11][12] When an α-amino ketone is used as the substrate, this reaction provides a direct route to 3-hydroxyazetidines.[1][13] This method has been significantly enhanced by the use of continuous-flow photochemical reactors, which allow for improved irradiation efficiency, better temperature control, and enhanced scalability.[1][14]

The starting α-aminoacetophenones are readily accessible. The choice of the nitrogen protecting group is important, as it can influence the efficiency of the cyclization. The reaction is typically carried out in a solvent like acetonitrile or acetone at a specific concentration, and the solution is pumped through a photoreactor with a defined residence time.[1]

Norrish_Yang_Workflow Start α-Aminoacetophenone Solution (e.g., 0.15 M in MeCN) Pump Syringe Pump Start->Pump Photoreactor Flow Photoreactor (e.g., UV lamp, defined residence time) Pump->Photoreactor Flow Rate (e.g., 1 mL/min) Collection Product Collection Photoreactor->Collection Workup Solvent Evaporation & Purification Collection->Workup Product 3-Hydroxyazetidine Workup->Product

Figure 2: Experimental workflow for a photo-flow Norrish-Yang cyclization.

This protocol is adapted from a multi-gram scale synthesis of 3-hydroxyazetidines.[1]

  • Prepare a 0.15 M solution of the α-aminoacetophenone starting material in acetonitrile.

  • Set up a continuous-flow photoreactor (e.g., a commercially available or custom-built system with a suitable UV lamp).

  • Pump the solution through the photoreactor at a flow rate that provides the optimized residence time (e.g., 1 mL/min for a 10 mL reactor volume gives a 10-minute residence time).

  • Maintain the reactor temperature at or below 25 °C using a cooling system.

  • Collect the output from the reactor.

  • Once all the starting material has been processed, concentrate the collected solution under reduced pressure.

  • Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the 3-hydroxyazetidine. Isolated yields are typically in the range of 40-70%.[1]

III. Titanium-Mediated Approaches: The Kulinkovich-Type Reaction

The Kulinkovich reaction and its variants offer a powerful method for the construction of cyclic structures.[15][16][17] A notable adaptation of this chemistry, developed by Kürti and coworkers, allows for the synthesis of spirocyclic NH-azetidines from oxime ethers.[1][18] This titanium(IV)-mediated coupling reaction utilizes a Grignard reagent to generate a titanacyclopropane intermediate in situ, which then acts as a 1,2-dianion equivalent.[8][19]

Mechanistic Rationale

The proposed mechanism involves the formation of a titanacyclopropane from the reaction of Ti(Oi-Pr)₄ with an alkyl Grignard reagent (e.g., EtMgBr or cyclopentylmagnesium bromide).[19] This highly reactive intermediate then inserts into the C=N bond of the oxime ether, followed by an intramolecular cyclization that displaces the O-alkyl group to form the azetidine ring.[8][19] This method is particularly valuable for creating densely functionalized and sterically hindered azetidines that are difficult to access via other routes.[1]

Kulinkovich_Type_Mechanism Grignard 2 R-MgX Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Ti_isopropoxide Ti(OiPr)4 Ti_isopropoxide->Titanacyclopropane Intermediate Insertion Intermediate Titanacyclopropane->Intermediate Insertion Oxime_ether Oxime Ether Oxime_ether->Intermediate Azetidine Spirocyclic NH-Azetidine Intermediate->Azetidine Cyclization

Figure 3: Proposed Kulinkovich-type mechanism for spirocyclic NH-azetidine synthesis.

Representative Experimental Protocol: Ti(IV)-Mediated Synthesis of a Spirocyclic NH-Azetidine

This general procedure is based on the work of Kürti and coworkers.[13][19]

  • To a dry flask under an argon atmosphere, add the oxime ether (1.0 mmol), Ti(Oi-Pr)₄ (1.0 mmol), and anhydrous diethyl ether (to a concentration of 0.2 M).

  • Slowly add the alkyl Grignard reagent (e.g., cyclopentylmagnesium bromide, 2.5 mmol) dropwise over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the consumption of the oxime ether by TLC (typically ~6 hours).

  • Upon completion, quench the reaction by adding a 15% aqueous citric acid solution (30 mL) and stir the mixture overnight at room temperature until it becomes colorless.

  • Wash the aqueous layer with hexanes (5 mL) and then basify with 2 M NaOH to a pH of 12.

  • Extract the basic aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes with 2% of 7 N NH₃ in methanol) to afford the pure spirocyclic NH-azetidine. Yields are typically in the moderate range (e.g., 30-60%).[13]

IV. The Green Chemistry Frontier: Biocatalytic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules.[3][20] For the preparation of chiral 3-hydroxyazetidines, the asymmetric reduction of a corresponding N-protected azetidin-3-one using a ketoreductase (KRED) is a promising chemoenzymatic approach.[21][22] While literature specifically detailing the reduction of azetidin-3-ones is emerging, the analogous reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine is well-documented and serves as an excellent model for the potential of this technology.[21][23]

The Power of Enzymatic Selectivity

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH).[24] A co-substrate, typically isopropanol or glucose, is used in conjunction with a second enzyme (e.g., glucose dehydrogenase) to regenerate the expensive NADPH cofactor in situ, allowing it to be used in catalytic amounts.[21] The key advantage of this method is the ability to achieve very high enantiomeric excess (ee) of the desired alcohol stereoisomer.[22]

Biocatalytic_Reduction_Cycle Substrate N-Boc-azetidin-3-one Product (S)-N-Boc-3-hydroxyazetidine Substrate->Product KRED KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADP->NADPH GDH GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 4: Biocatalytic cycle for the asymmetric reduction of a ketone using a KRED and a cofactor regeneration system.

Representative Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

This protocol is adapted from procedures for the synthesis of (S)-1-Boc-3-hydroxypiperidine and can be used as a starting point for the reduction of N-Boc-azetidin-3-one.[23]

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 200 mM triethanolamine HCl, pH 7.5).

  • Add the N-Boc-azetidin-3-one substrate (e.g., 10 g/L) dissolved in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Add the ketoreductase (KRED) as a lyophilized powder or whole-cell preparation (e.g., 3% w/w relative to substrate).

  • Add the cofactor NAD⁺ (e.g., 10 mM).

  • If using a glucose/glucose dehydrogenase (GDH) regeneration system, add D-glucose and GDH. If using isopropanol as the co-substrate, the KRED may also be able to directly utilize it for cofactor regeneration.

  • Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) and monitor the conversion by HPLC or GC.

  • Upon completion (typically 3-4 hours), work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the product as needed. High conversions (>99%) and excellent enantioselectivity (>99% ee) are achievable.[21][23]

V. Comparative Analysis of Synthesis Routes

The optimal choice of synthetic route depends on several factors, including the desired substitution pattern, scalability, stereochemical requirements, and available equipment.

Synthesis Route Starting Materials Key Reagents/Conditions Typical Yield Stereocontrol Advantages Disadvantages
Epoxide Ring-Opening Epichlorohydrin, primary amineBase (e.g., Na₂CO₃, NaOH)High (80-95%)Generally racemic unless chiral starting materials are usedScalable, uses inexpensive starting materials, well-established.[5][6]Limited functional group tolerance, often requires protection/deprotection steps.
Aza Paternò-Büchi Imine, alkeneUV light or visible light + photocatalystModerate to High (40-99%)Can be highly diastereoselective, especially in intramolecular versions.[8] Enantioselective variants exist.High atom economy, rapid access to complex scaffolds.[8]Can have substrate scope limitations, requires specialized photochemical equipment.
Norrish-Yang Cyclization α-Amino ketoneUV light, often in a flow reactorModerate (40-70%)Can be diastereoselectiveDirect route to 3-hydroxyazetidines, amenable to flow chemistry for scalability.[1]Requires photochemical setup, yields can be moderate.
Kulinkovich-Type Oxime ether, Grignard reagentTi(Oi-Pr)₄Moderate (30-60%)Can be diastereoselectiveAccess to sterically hindered and spirocyclic azetidines.[1][19]Requires stoichiometric titanium reagent, moderate yields.
Biocatalytic Reduction N-Protected azetidin-3-oneKetoreductase, NADPH, cofactor regeneration systemHigh (>99% conversion)Excellent enantioselectivity (>99% ee).[21][22]"Green" process, exceptional stereocontrol, mild reaction conditions.Requires specific enzymes, substrate scope can be limited to the enzyme's activity.

Conclusion and Future Outlook

The synthesis of functionalized 3-hydroxyazetidines is a dynamic field with a range of powerful methodologies at the disposal of the modern chemist. The classical epoxide ring-opening strategy remains the go-to method for large-scale, cost-effective production of simple 3-hydroxyazetidine precursors. For the rapid construction of complex and diverse azetidine scaffolds, photochemical methods like the aza Paternò-Büchi and Norrish-Yang reactions, especially when implemented in continuous-flow systems, offer unparalleled efficiency and atom economy. The Kulinkovich-type reaction provides a niche but powerful tool for accessing unique spirocyclic systems that are otherwise difficult to synthesize. Looking forward, biocatalysis represents the frontier of green and highly selective synthesis. As more ketoreductases and other enzymes are discovered and engineered, their application in the asymmetric synthesis of complex chiral 3-hydroxyazetidines will undoubtedly expand, providing sustainable and highly efficient routes to these valuable building blocks for the next generation of therapeutics. The judicious selection of one or a combination of these synthetic strategies, guided by the principles and data presented herein, will empower researchers to efficiently access the novel functionalized 3-hydroxyazetidines required to drive innovation in drug discovery.

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Comparative Guide to the Biological Activity of Aminomethyl-azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is perpetual. Among these, small, strained heterocyles have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in drug design.[1][2][3] Its inherent ring strain and non-planar, puckered conformation provide a three-dimensional character that is highly sought after to improve target binding and pharmacokinetic profiles.[1] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers a superior balance of synthetic accessibility and chemical stability.[1][4]

The strategic incorporation of azetidine scaffolds into drug candidates can lead to marked improvements in properties such as solubility, metabolic stability, and receptor selectivity.[1][2] This is evidenced by its presence in several FDA-approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine.[2][3] This guide focuses specifically on derivatives of the aminomethyl-azetidin-3-ol core, a versatile platform for generating diverse biological activities by leveraging its unique trifunctional nature. The hydroxyl and aminomethyl groups at the C3 position provide key hydrogen bonding sites and opportunities for further derivatization, making this scaffold a compelling starting point for library synthesis and lead optimization campaigns.[1]

The Aminomethyl-azetidin-3-ol Core: A Structural Rationale

The potential of the aminomethyl-azetidin-3-ol scaffold lies in the strategic placement of its functional groups. The tertiary alcohol at C3 and the adjacent primary amine on the methyl substituent create a dense hydrophilic region capable of forming multiple hydrogen bonds with biological targets like enzymes and receptors. This bifunctional arrangement is a key feature for molecular recognition. Furthermore, the azetidine nitrogen (N1) serves as a critical handle for introducing a wide array of substituents to modulate lipophilicity, steric bulk, and basicity, thereby fine-tuning the molecule's overall pharmacological profile.[1]

The general synthetic approach to these scaffolds often involves multi-step sequences, starting from precursors like epichlorohydrin and proceeding through intramolecular cyclization to form the strained four-membered ring.[1] More advanced photochemical methods, such as the Norrish-Yang cyclization, are also being explored to access substituted azetidinols.[5]

Comparative Analysis of Biological Activities

While direct studies on a broad library of aminomethyl-azetidin-3-ol derivatives are emergent, we can infer their potential and compare related azetidine classes that share key structural features. The following sections compare the biological activities of various azetidine derivatives, providing a framework for understanding how modifications to the core structure influence function.

Central Nervous System (CNS) Activity: GABA Uptake Inhibition

The γ-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the CNS and a key target for anxiolytic and anticonvulsant drugs. Azetidine derivatives have been successfully developed as GABA uptake inhibitors, effectively increasing GABAergic tone.

A study on conformationally constrained GABA analogs demonstrated that azetidine-3-carboxylic acid derivatives show significant affinity for GABA transporters (GATs).[6] For instance, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid emerged as a potent GAT-3 inhibitor with an IC50 value of 15.3 µM.[6] Furthermore, 3-hydroxy-3-aryl azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3.[6]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic N-Substituent: Large, lipophilic groups on the azetidine nitrogen, such as the 4,4-diphenylbutenyl moiety, are crucial for high-potency GAT-1 inhibition.[6]

  • Acidic Moiety: A carboxylic acid or a bioisosteric equivalent is essential for mimicking the GABA structure.

  • 3-Position Substitution: The presence of a hydroxyl group at the C3 position, as seen in the aminomethyl-azetidin-3-ol core, is compatible with GAT binding.[6]

This suggests that an aminomethyl-azetidin-3-ol scaffold, with an appropriate N-substituent, could be a promising starting point for novel CNS-active agents, where the aminomethyl group could interact with secondary binding pockets.

Enzyme Inhibition: Serine Proteases and Kinases

The rigid azetidine framework is ideal for positioning functional groups to interact with the active sites of enzymes.

  • Thrombin Inhibitors: A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were evaluated as inhibitors of the serine protease thrombin.[7] The study revealed that a substituent at the C4 position was essential for good inhibitory activity, and a trans relationship between the C3 and C4 substituents was superior.[7] Acetylation of the azetidine nitrogen significantly increased potency, yielding effective, time-dependent inhibitors.[7]

  • Monoamine Oxidase (MAO) Inhibitors: MAOs are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[8][9] While direct examples of aminomethyl-azetidin-3-ol derivatives as MAOIs are not prevalent in the initial literature search, the general scaffold of a small heterocyclic ring with an amino group is a common feature in many MAOIs. The aminomethyl group could potentially interact with the active site in a similar manner to the primary amine of neurotransmitter substrates.

Anticancer and Antimicrobial Activity

The β-lactam ring (azetidin-2-one) is the cornerstone of a major class of antibiotics.[10][11] While the aminomethyl-azetidin-3-ol core is not a β-lactam, its derivatives have shown potential in other areas of antimicrobial and anticancer research.

  • Antiproliferative Activity: Synthetic analogs of resveratrol incorporating a 3-chloro-azetidin-2-one nucleus have demonstrated potent antiproliferative activity against human breast cancer cell lines (MCF-7 and SKBR3).[12] This highlights the utility of the azetidine ring as a central scaffold for connecting pharmacophoric groups.

  • Antibacterial Activity: Various N-substituted-3-chloro-2-azetidinones have been synthesized and shown to possess good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

The aminomethyl-azetidin-3-ol scaffold can be envisioned as a non-lactam core for developing novel anticancer or antibacterial agents, where the substituents on the nitrogen and the aminomethyl group can be varied to optimize activity and selectivity.

Data Summary: Comparative Biological Activities
Derivative ClassTarget/ActivityKey Compound ExamplePotency (IC50)Reference
Azetidine-3-carboxylic AcidsGAT-3 Inhibition1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid15.3 µM[6]
Azetidin-2-ylacetic AcidsGAT-1 InhibitionN-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]azetidin-2-ylacetic acid2.01 µM[6]
3-Hydroxy-3-arylazetidinesGAT-1 Inhibition3-(4-methoxyphenyl)-N-{[tris(4-methoxyphenyl)methyl]}azetidin-3-ol26.6 µM[6]
3-(Guanidinopropyl)-azetidin-2-onesThrombin InhibitionN-acetyl, 4-phenethyl derivativeTime-dependent inhibition[7]
3-Chloro-azetidin-2-onesAnticancerResveratrol-based derivativePotent antiproliferative activity[12]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, detailed and robust experimental protocols are essential. Below is a representative protocol for evaluating the inhibitory activity of novel aminomethyl-azetidin-3-ol derivatives against a model enzyme, such as Monoamine Oxidase-B (MAO-B).

Protocol: In Vitro MAO-B Inhibition Assay

This protocol is based on the principle of measuring the production of hydrogen peroxide from the oxidative deamination of a substrate by MAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Test compounds (aminomethyl-azetidin-3-ol derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Selegiline)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 1 µL of test compound dilution (or DMSO for control wells).

    • 20 µL of human recombinant MAO-B enzyme solution (pre-diluted in assay buffer to the desired concentration).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare a substrate/detection solution containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer. Add 20 µL of this solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a high concentration of the positive control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each test compound.

Visualizing Workflows and Relationships

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel aminomethyl-azetidin-3-ol derivatives.

G cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Precursor Selection s2 Azetidine Ring Formation s1->s2 s3 Derivatization (N1, Aminomethyl) s2->s3 s4 Purification & Characterization (HPLC, NMR, MS) s3->s4 b1 Primary Assay (e.g., Enzyme Inhibition) s4->b1 Compound Library b2 IC50 Determination b1->b2 b3 Selectivity Profiling b2->b3 b4 Hit Identification b3->b4 o1 Structure-Activity Relationship (SAR) Analysis b4->o1 Active Hits o1->s3 Design New Derivatives o2 In Silico Modeling (Docking) o1->o2 o3 ADME/Tox Profiling o2->o3 o4 Optimized Lead Compound o3->o4

Caption: High-level workflow for drug discovery using aminomethyl-azetidin-3-ol derivatives.

Structure-Activity Relationship Logic Diagram

This diagram illustrates the logical relationships in optimizing a hypothetical aminomethyl-azetidin-3-ol inhibitor.

SAR cluster_n1 N1-Substituent Modification cluster_c3 C3-Aminomethyl Modification cluster_activity Resulting Activity Profile core Aminomethyl-azetidin-3-ol Core N1-Position C3-Aminomethyl n1_small Small Alkyl (e.g., -Me, -Et) core:n1->n1_small n1_large Bulky Lipophilic (e.g., -Benzhydryl, -Diphenylbutenyl) core:n1->n1_large n1_polar Polar Group (e.g., -CH2CH2OH) core:n1->n1_polar c3_primary Primary Amine (-CH2NH2) core:c3->c3_primary c3_secondary Secondary Amine (-CH2NHR) core:c3->c3_secondary c3_amide Amide Formation (-CH2NHCOR) core:c3->c3_amide act_low Low Potency n1_small->act_low Poor target engagement act_high High Potency n1_large->act_high Fills hydrophobic pocket act_sol Improved Solubility n1_polar->act_sol Increases aqueous solubility c3_primary->act_high Key H-bond interaction act_sel Target Selectivity c3_secondary->act_sel Fine-tunes binding c3_amide->act_low Loses key H-bond donor

Caption: Logic diagram illustrating structure-activity relationships for the azetidine core.

Conclusion and Future Directions

The aminomethyl-azetidin-3-ol scaffold represents a promising and versatile platform in medicinal chemistry. Its unique three-dimensional structure and trifunctional nature provide ample opportunities for creating diverse chemical libraries with a wide range of biological activities. By leveraging insights from related azetidine derivatives, researchers can rationally design novel compounds targeting CNS disorders, enzymatic pathways, and infectious diseases. The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship studies, guided by robust biological assays and computational modeling. As synthetic methodologies become more advanced, we anticipate seeing a surge in the exploration and application of these valuable building blocks in the next generation of therapeutics.

References

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  • BLDpharm. (n.d.). 3-[3-(Aminomethyl)oxan-3-yl]azetidin-3-ol.
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X-ray crystal structure analysis of substituted azetidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is crafted for fellow researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality single crystals of substituted azetidine compounds for X-ray diffraction analysis. The unique structural properties of the azetidine ring—a strained four-membered heterocycle—present distinct challenges and opportunities in structural biology and medicinal chemistry.[1][2] This guide moves beyond rote protocols to provide a comparative analysis grounded in the physicochemical principles that govern the crystallization and structural behavior of this important chemical scaffold.

The Azetidine Conundrum: Why Crystallization is Not Trivial

The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring a fascinating and valuable motif in drug design.[2] This strain, however, contributes to its synthetic challenges and, critically for our purposes, its crystallization behavior. The ring is not planar, adopting a "puckered" conformation to alleviate strain.[3][4] The degree of this puckering and the pseudo-axial or pseudo-equatorial orientation of substituents are highly sensitive to the electronic and steric nature of those substituents.[3] This conformational subtlety is a primary hurdle in obtaining the well-ordered, single-crystalline lattices required for high-resolution X-ray diffraction.

Key Challenges in Azetidine Crystallography:

  • Conformational Heterogeneity: Substituents on the nitrogen and at the C3-position can lead to multiple low-energy conformations, which can hinder the formation of a uniform crystal lattice.

  • Ring Puckering and Disorder: The azetidine ring's pucker can be subject to static or dynamic disorder within the crystal, complicating structure refinement.[5][6] This is especially true if the energy barrier between puckered states is low.

  • High Polarity and Solubility: Many bioactive azetidines incorporate polar functional groups to improve aqueous solubility, which can make them challenging to crystallize from common organic solvents.

  • Instability: Certain substitution patterns, particularly on N-aryl azetidines, can lead to instability at acidic pH, which might be encountered during purification or crystallization attempts, leading to ring-opening.[1]

A Comparative Framework for Crystallization Strategies

There is no single "magic bullet" for crystallizing small molecules. The optimal method is highly dependent on the specific physicochemical properties of the target compound. Below, we compare the most common and effective techniques, with a focus on their application to substituted azetidines.

Crystallization Technique Principle Best Suited For... Advantages for Azetidines Potential Drawbacks
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution, inducing nucleation and crystal growth.Compounds that are moderately soluble and stable in a volatile solvent.Simple, requires minimal material, effective for initial screening of conditions.Can lead to rapid precipitation or "oiling out" if evaporation is too fast. Less control over nucleation.
Vapor Diffusion A solution of the compound is equilibrated against a reservoir containing a solvent in which the compound is less soluble (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.[7]Milligram quantities of precious material; allows for fine-tuning of supersaturation rate.[7]Excellent control over the rate of crystallization, promoting larger, higher-quality crystals. Ideal for screening a wide array of solvent/anti-solvent systems.Requires careful selection of miscible solvent/anti-solvent pairs with different vapor pressures.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface where the two liquids slowly mix.Compounds that are sensitive to temperature changes or are available in larger quantities.Can produce very high-quality crystals by creating a slow, stable diffusion gradient.Requires careful handling to avoid disturbing the interface; can be slower than other methods.
Cooling Crystallization A saturated solution of the compound at a higher temperature is slowly cooled, decreasing the solubility and causing the compound to crystallize out.Compounds with a steep solubility curve (solubility is highly dependent on temperature).Effective for many common organic compounds. Can be easily scaled.Azetidines with high polarity may not have suitable solubility profiles in common solvents for this method to be effective. Risk of forming microcrystalline powder if cooling is too rapid.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be systematic and self-validating. The causality behind each step is explained to allow for rational troubleshooting.

Foundational Step: Purity and Characterization

Expertise & Experience: Do not attempt crystallization with impure material. Impurities act as "crystal poisons," inhibiting nucleation and disrupting lattice formation. The goal is >98% purity.

  • Purification: Purify the synthesized azetidine derivative using an appropriate method (e.g., column chromatography, recrystallization from a bulk solvent).[8]

  • Validation: Confirm purity and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of residual solvent or synthetic byproducts is critical.

Protocol 1: High-Throughput Screening via Vapor Diffusion

This method is the workhorse for finding initial crystallization "hits."

G cluster_prep Preparation cluster_setup Setup cluster_observe Observation P1 Prepare Stock Solution (5-10 mg/mL in a 'good' solvent e.g., Acetone, DCM, Ethyl Acetate) S3 Pipette 1-2 µL of stock solution onto the bridge (Sitting Drop) P1->S3 P2 Prepare 24-well plate with different anti-solvents (e.g., Hexane, Pentane, Diethyl Ether) S1 Pipette 500 µL of anti-solvent into each well (Reservoir) P2->S1 S2 Place a bridge/pedestal in each well S1->S2 S2->S3 S4 Seal plate tightly S3->S4 O1 Incubate undisturbed at a stable temperature (e.g., 4°C or RT) S4->O1 O2 Monitor daily for 2 weeks under a microscope O1->O2 O3 Record observations: Clear, Precipitate, Microcrystals, Single Crystals O2->O3

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve 5-10 mg of your purified azetidine derivative in 1 mL of a "good" solvent (one in which it dissolves readily), such as acetone, ethyl acetate, or dichloromethane.

  • Prepare Crystallization Plate: Use a 24-well sitting drop vapor diffusion plate. Fill the reservoirs of different wells with 500 µL of various "anti-solvents" (solvents in which your compound is poorly soluble), such as hexane, pentane, or diethyl ether.[7]

  • Set the Drops: Pipette 1 µL of your stock solution onto the sitting drop post in a well. Then, add 1 µL of the reservoir solution from that same well to the drop.

  • Seal and Incubate: Seal the plate carefully with clear tape to ensure a closed system. Store the plate in a vibration-free location at a constant temperature (room temperature and 4°C are good starting points).

  • Observe: Monitor the drops daily with a microscope for up to two weeks. Log all observations: clear drops, amorphous precipitate, microcrystals, or single crystals. Promising conditions can then be optimized in the next stage.

Protocol 2: Optimization by Slow Evaporation

This method is excellent for optimizing a promising solvent system identified during screening.

Step-by-Step Methodology:

  • Prepare a Saturated Solution: In a small, clean vial (e.g., a 1-dram vial), add a small amount of the azetidine compound.

  • Add Solvent: Add a suitable solvent (e.g., ethyl acetate, as used for some azetidin-2-ones) dropwise while gently warming and agitating until the solid just dissolves.[9] Avoid adding a large excess of solvent.

  • Induce Nucleation (Optional): If the solution is too dilute, allow a small amount of solvent to evaporate until the solution becomes slightly cloudy, then add a single drop of solvent to redissolve.

  • Slow Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the evaporation rate.

  • Incubate: Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.

Data Analysis & Interpretation: The Azetidine Ring in Focus

Once a suitable crystal is obtained and diffraction data are collected (typically at low temperatures like 100 K to minimize thermal motion), the focus shifts to structure solution and refinement. For azetidines, particular attention must be paid to the conformation of the four-membered ring.

Comparative Structural Data of Substituted Azetidines

The substitution pattern dramatically influences the crystal packing and molecular conformation. Below is a comparative table synthesized from published crystal structures of related azetidin-2-one (β-lactam) derivatives, which serve as excellent proxies for understanding the structural behavior of the core ring.

Compound Formula Crystal System Space Group Key Dihedral Angle (°) Ring Planarity (rms dev. Å) Ref.
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-3-phenoxyazetidin-2-oneC₂₃H₂₁NO₃TriclinicP-1β-lactam/Methoxybenzene: 1.87(11)0.032[9]
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-oneC₂₂H₁₈N₂O₅TriclinicP-1β-lactam/Methoxybenzene: 20.66(13)0.002[10]
(3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetateC₂₀H₁₉NO₄OrthorhombicP2₁2₁2₁--[11]

Analysis of Comparative Data:

  • Influence of Substituents: The data clearly show how changing a single substituent (from -CH₃ to -NO₂) on the C4-phenyl ring dramatically alters the orientation of the N1-phenyl ring relative to the core azetidine. In the methyl-substituted compound, the methoxybenzene ring is nearly coplanar with the β-lactam, whereas in the nitro-substituted compound, it is twisted by over 20 degrees.[9][10] This is a direct consequence of different crystal packing forces (e.g., C-H···π vs. other hydrogen bonds) driven by the electronic nature of the substituents.

  • Ring Conformation: The root-mean-square (r.m.s.) deviation from planarity for the azetidin-2-one ring is very small in these examples, but in fully saturated azetidines, a more pronounced pucker is expected.[3][9][10] The puckering angle (the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes) is the key parameter to calculate and report. For unsubstituted azetidine, this angle is ~37°.[4]

Troubleshooting Common Crystallographic Problems

Trustworthiness: A robust analysis requires identifying and correctly modeling crystallographic anomalies.

G Data Initial Data Processing (Integration & Scaling) Stats Examine Data Quality (Rmerge, I/σ(I), Completeness) Data->Stats Solve Structure Solution Fails or High R-factors? Stats->Solve Check Check for Twinning (e.g., using PLATON) Solve->Check Twin Twinning Detected? Check->Twin RefineTwin Refine as a Twin (e.g., using HKLF 5 in SHELXL) Twin->RefineTwin Yes NoTwin No Twinning Twin->NoTwin No Disorder Check Difference Map for Residual Density RefineTwin->Disorder NoTwin->Disorder ModelDisorder Model Disorder (PART instructions, restraints) Disorder->ModelDisorder Final Final Refinement & Validation (checkCIF) ModelDisorder->Final

  • Twinning: This occurs when two or more crystal lattices are intergrown with a defined symmetry relationship. It often manifests as difficulty in structure solution and high R-factors after refinement.

    • Diagnosis: Programs used for data processing and validation can often detect twinning by analyzing intensity statistics.

    • Solution: If twinning is detected, the data must be refined using a twinning model (e.g., the HKLF 5 format in the SHELXL refinement program).[5]

  • Disorder: As mentioned, the azetidine ring itself or flexible side chains can be disordered over two or more positions.

    • Diagnosis: Unexplained peaks and troughs in the difference electron density map are strong indicators of disorder.

    • Solution: The disorder must be modeled using appropriate commands in the refinement software (e.g., PART instructions in SHELXL), often requiring geometric restraints to maintain chemical sense.[5][12] A successful disorder model will account for the residual density and significantly improve the refinement statistics.

Conclusion

The successful X-ray crystal structure analysis of substituted azetidines is an achievable but non-trivial goal that requires a methodical approach. Success hinges on starting with impeccably pure material, employing systematic screening to identify promising crystallization conditions, and applying careful, informed analysis during structure refinement. By understanding the inherent conformational properties of the strained azetidine ring and anticipating common crystallographic challenges like disorder, researchers can efficiently move from a synthesized compound to a high-resolution three-dimensional structure. This structural insight is invaluable for the rational design of next-generation therapeutics and for fundamentally understanding structure-activity relationships.

References

  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Available at: [Link]

  • Akkurt, M., et al. (2011). 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-3-phenoxyazetidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o826. Available at: [Link]

  • Butcher, R. J., et al. (2013). (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o601. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Mague, J. T., et al. (2015). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 20(10), 18357-18384. Available at: [Link]

  • Jarrahpour, A., et al. (2015). Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o112. Available at: [Link]

  • Baran, P. S., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the cis- and trans- azetidine stereoisomers. Available at: [Link]

  • ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by.... Available at: [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. Available at: [Link]

  • Gopishetty, B., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15828-15842. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. Available at: [Link]

  • Linden, A. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry, 79(3), 69-70. Available at: [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. Available at: [Link]

  • CCDC. (2024). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available at: [Link]

  • ResearchGate. (n.d.). Single crystal structures of compounds 1–3. Available at: [Link]

  • Mastryukov, V. S., et al. (1979). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (5), 211-212. Available at: [Link]

  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2547-2558. Available at: [Link]

  • Giraud, A., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 536. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50011-50048. Available at: [Link]

  • Dittrich, B., & Kleemiss, F. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 2), 147-160. Available at: [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Optimizing disordered crystal structures. Available at: [Link]

  • Dittrich, B., & Kleemiss, F. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 2), 147-160. Available at: [Link]

  • University of Manchester. (2017). CCDC 1560705: Experimental Crystal Structure Determination. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(13), 4287. Available at: [Link]

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A Senior Application Scientist's Guide to Alternative Protecting Groups for 3-Hydroxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the 3-Hydroxyazetidine Scaffold

To my fellow researchers and drug development professionals, the azetidine ring, particularly the 3-hydroxyazetidine scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique three-dimensional character, acting as a rigid, polar bioisostere for various functional groups, has made it a cornerstone in the design of novel therapeutics, from antivirals to kinase inhibitors.[1][2] However, the successful synthesis and manipulation of this strained four-membered ring are critically dependent on a robust and strategic application of protecting groups for the ring's nitrogen atom.

The choice of an N-protecting group is far from trivial; it dictates the reaction conditions that can be employed downstream, influences the ring's stability, and ultimately impacts the overall efficiency and viability of a synthetic route. While the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups have been the workhorses in this field, an over-reliance on these can limit synthetic flexibility. This guide provides an in-depth comparison of viable alternative protecting groups, offering experimental insights to empower you to make more informed and strategic decisions in your synthetic design.

The Logic of Orthogonal Protection in Complex Syntheses

In multi-step syntheses, particularly in the development of complex pharmaceutical intermediates, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality, allows for sequential, controlled modifications of a molecule.[3][4][5] An ideal protecting group strategy for a 3-hydroxyazetidine derivative might involve an N-protecting group that is stable to conditions required for modifying other parts of the molecule, and which can be removed without cleaving other protecting groups.

The following diagram illustrates the strategic power of orthogonality. A hypothetical intermediate bearing three distinct protecting groups (Fmoc, Boc, Cbz) can be selectively unmasked at different positions, enabling site-specific chemical transformations.

G cluster_0 A Fully Protected Azetidine (N-Fmoc, Sidechain-Boc, Other-Cbz) B N-Deprotected Azetidine (for N-alkylation, etc.) A->B  Piperidine/DMF  (Base Labile) C Sidechain Deprotected (for conjugation, etc.) A->C  TFA or HCl  (Acid Labile) D Other Group Deprotected (for further coupling, etc.) A->D  H₂, Pd/C  (Hydrogenolysis) B->E Further Reaction C->F Further Reaction D->G Further Reaction

Caption: The principle of orthogonal deprotection strategy.

Comparative Analysis of N-Protecting Groups

The selection of a protecting group is a balance of stability, ease of introduction and removal, and compatibility with the overall synthetic plan. Below is a detailed comparison of common and alternative N-protecting groups for 3-hydroxyazetidine synthesis.

Protecting Group (PG)StructureTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileAdvantages & RationaleDisadvantages & Considerations
Boc (tert-Butoxycarbonyl)Boc-N<Boc₂O, base (e.g., NaHCO₃, Et₃N), in solvents like THF, DCM, or MeOH.[6]Strong acid (TFA, HCl in dioxane).[7][8]Labile to strong acid. Stable to base, hydrogenolysis, and mild reduction.Excellent for general use. High yields in protection. Orthogonal to Cbz, Fmoc, and Benzyl groups.[9]Acid lability can be a limitation if other acid-sensitive groups are present. The tert-butyl cation generated during deprotection can be a problematic electrophile.
Cbz (Benzyloxycarbonyl)Cbz-N<Benzyl chloroformate (Cbz-Cl), base (e.g., K₂CO₃, NaHCO₃), in aqueous THF or DCM.[10]Catalytic hydrogenolysis (H₂, Pd/C).[11] Also strong acids (HBr/AcOH) or reducing agents (Na/NH₃).[7]Labile to hydrogenolysis and strong acid. Stable to base and mild acid.Highly stable. Orthogonal to Boc and Fmoc.[11] Deprotection conditions are mild and neutral.Incompatible with substrates containing other reducible groups (alkenes, alkynes, some benzyl ethers). Pd catalysts can be expensive and require careful handling.
Bn (Benzyl)Bn-N<Benzyl bromide or chloride, base (e.g., K₂CO₃, DIEA), in a polar aprotic solvent like ACN or DMF.Catalytic hydrogenolysis (H₂, Pd/C).[12][13]Labile to hydrogenolysis. Stable to acids, bases, and many organometallic reagents.Economical and robust. The resulting secondary amine after protection can sometimes be advantageous for subsequent reactions.Deprotection shares the same limitations as Cbz regarding catalyst poisoning and reducible groups. Can be difficult to remove via non-hydrogenolytic methods.
Ts (p-Toluenesulfonyl)Ts-N<Tosyl chloride (Ts-Cl), base (e.g., pyridine, Et₃N, KOH), in DCM or acetonitrile.[14]Harsh conditions: dissolving metal reduction (Na/NH₃) or strong acid (HBr/phenol).Extremely stable to a wide range of acidic, basic, and oxidative/reductive conditions.Provides exceptional stability when subsequent reactions are harsh. The sulfonamide N-H is acidic and can be deprotonated for further functionalization.Very difficult to remove. The harsh deprotection conditions are not compatible with many functional groups, limiting its use in complex molecules.
Ns (Nosyl)Ns-N<Nosyl chloride (Ns-Cl), base (e.g., pyridine, Et₃N), in DCM.Mild nucleophilic cleavage (e.g., thiophenol, K₂CO₃ in DMF).[15]Stable to strong acids. Labile to specific nucleophiles.Offers a unique orthogonality. Can be removed under mild, non-reductive, non-acidic conditions.The protecting group itself is electron-withdrawing. The deprotection requires handling of thiols, which can be malodorous.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-N<Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in aqueous dioxane or acetonitrile.Mild base (e.g., 20% piperidine in DMF).[7]Labile to base. Stable to acid and hydrogenolysis.Key for peptide synthesis. Offers orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups. Deprotection is very mild and fast.The dibenzofulvene byproduct from deprotection can be problematic and may require scavengers. The Fmoc group is large, which can sometimes hinder reactions sterically.
Bh (Benzhydryl)Bh-N<Benzhydryl bromide and a non-nucleophilic base.Hydrogenolysis (H₂, Pd/C) or strong acid (TFA).[6][16]Similar to Benzyl but can also be cleaved by strong acid.Can provide additional steric bulk.The diphenylmethane byproduct from hydrogenolysis can be difficult to separate from the desired product.[12]

Visualizing Deprotection Pathways

The choice of a protecting group is fundamentally a choice of which deprotection pathway you want to enable. This diagram provides a clear visual summary of the chemical reagents required to cleave the most common N-protecting groups from the 3-hydroxyazetidine core.

G cluster_0 cluster_1 A N-Protected 3-Hydroxyazetidine B 3-Hydroxyazetidine A->B Boc (TFA or HCl) A->B  Cbz / Bn  (H₂, Pd/C) A->B Fmoc (Piperidine/DMF) A->B    Nosyl    (Thiophenol, K₂CO₃) A->B Tosyl (Na, liq. NH₃)

Caption: Comparative deprotection pathways for N-protected 3-hydroxyazetidine.

Experimental Protocols

To provide actionable guidance, the following are representative, detailed protocols for the protection and deprotection of 3-hydroxyazetidine with two key orthogonal protecting groups: Cbz and Boc.

Protocol 1: Synthesis of 1-Benzyloxycarbonyl-3-hydroxyazetidine (N-Cbz)

This protocol is adapted from established procedures for the Cbz protection of 3-hydroxyazetidine hydrochloride.[10]

A. Protection Step

  • Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagent: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the THF under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (2x volumes). Combine the organic layers, wash with brine (1x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: ethyl acetate/heptane gradient) to yield the title compound as a clear oil.

B. Deprotection Step (Hydrogenolysis)

  • Reaction Setup: Dissolve N-Cbz-3-hydroxyazetidine (1.0 eq) in methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxyazetidine. The product is often isolated as a salt (e.g., by adding HCl) for improved stability.

Protocol 2: Synthesis of 1-tert-Butoxycarbonyl-3-hydroxyazetidine (N-Boc)

This protocol is based on the Boc protection of 3-hydroxyazetidine, often generated in situ from a precursor like 1-diphenylmethyl-3-hydroxyazetidine.[6]

A. Protection Step

  • Precursor Deprotection (if needed): Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol (MeOH). Add 10% Palladium on carbon (Pd/C) catalyst. Subject the mixture to catalytic hydrogenation at room temperature for 3 hours. Filter off the catalyst.

  • Boc Protection: To the resulting filtrate containing the free 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the amine.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the N-Boc-3-hydroxyazetidine.[6]

B. Deprotection Step (Acidolysis)

  • Reaction Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acid Addition: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, typically 25-50% in DCM) or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid (30-60 minutes). Monitor by TLC or LC-MS.

  • Isolation: Remove the solvent and excess acid under reduced pressure (co-evaporation with a suitable solvent like toluene may be necessary to remove residual TFA) to yield the 3-hydroxyazetidine salt (e.g., TFA or HCl salt).

Conclusion and Strategic Recommendations

The strategic selection of a nitrogen protecting group is a critical decision point in the synthesis of 3-hydroxyazetidine-containing molecules.

  • For general-purpose synthesis and early-stage development, Boc remains an excellent first choice due to its robustness and straightforward, non-reductive cleavage.

  • When orthogonality to acid-labile groups is required, Cbz and Bn are superior options, offering clean, neutral deprotection via hydrogenolysis, provided no other reducible functionalities are present.

  • For complex, multi-step syntheses where orthogonal deprotection is essential, incorporating the base-labile Fmoc group provides a powerful tool for sequential manipulations, mirroring strategies well-honed in peptide chemistry.[17][18]

  • The more robust Tosyl group should be reserved for cases where extreme stability is paramount and late-stage deprotection is feasible. Conversely, the Nosyl group offers an interesting alternative when mild, nucleophilic deprotection is desired, providing a unique point of orthogonality.

By moving beyond the standard Boc/Cbz dichotomy and considering these alternatives, chemists can unlock more versatile and efficient synthetic routes, accelerating the discovery and development of next-generation therapeutics built upon the valuable 3-hydroxyazetidine scaffold.

References

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A Senior Application Scientist's Guide to HPLC Method Development for Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of synthetic intermediates is a cornerstone of efficient and successful pharmaceutical development. Azetidine moieties, prized for their unique conformational constraints and ability to modulate physicochemical properties, are increasingly incorporated into novel drug candidates. However, these small, polar, nitrogen-containing heterocycles present significant challenges to traditional analytical techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides an in-depth, comparative analysis of modern HPLC strategies for the reliable characterization of azetidine intermediates. Moving beyond simplistic protocols, we will explore the causality behind methodological choices, present self-validating experimental designs, and ground our discussion in authoritative standards, empowering you to develop accurate, robust, and fit-for-purpose analytical methods.

The Fundamental Challenge: Poor Retention in Reversed-Phase Chromatography

Azetidine and its simple derivatives are highly polar and possess limited hydrophobicity. In conventional RP-HPLC, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18), these molecules exhibit little to no retention.[1][2] They often elute in or near the void volume, co-eluting with salts and other polar impurities, making accurate quantification impossible.[3] The traditional approach of increasing the aqueous component of the mobile phase to enhance retention is ineffective for such polar compounds and can lead to issues like stationary phase dewetting or "phase collapse" with older column technologies.[4]

This necessitates a move beyond standard C18 columns and an exploration of alternative chromatographic modes that leverage different chemical principles for separation.

Part 1: A Comparative Analysis of Advanced HPLC Strategies

We will compare three primary strategies for the successful analysis of azetidine intermediates: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Pre-Column Derivatization. Each offers a unique solution to the retention problem, and the optimal choice depends on the specific analyte properties, the sample matrix, and the analytical objective.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and robust technique for separating polar and hydrophilic compounds.[5][6][7] The retention mechanism is distinct from RP-HPLC; it primarily involves the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[5][8][9] More polar analytes partition more strongly into the aqueous layer, leading to greater retention.[5][9]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: The choice of a polar stationary phase is critical. Bare silica is a common choice, but phases with bonded polar functional groups like amide, diol, or amino groups offer alternative selectivities and can mitigate some of the challenges of bare silica, such as strong silanol interactions.[8][10] Amide phases are often a good starting point due to their versatility.

  • Mobile Phase Composition: HILIC typically employs a high percentage (60-95%) of a water-miscible organic solvent, most commonly acetonitrile, with a smaller amount of an aqueous buffer.[5][9] The high organic content is also advantageous for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[5][9]

  • Buffer Selection: The choice of buffer (e.g., ammonium formate or ammonium acetate) and its pH is crucial for controlling the ionization state of the basic azetidine nitrogen and any other ionizable groups. This directly impacts retention and peak shape. These volatile buffers are ideal for LC-MS applications.[5]

HILIC_Mechanism cluster_column Polar Stationary Phase cluster_mobile_phase Mobile Phase (High Organic) StationaryPhase {  Silica Particle | Water-Enriched Layer (Immobilized) } MobilePhase Acetonitrile / Aqueous Buffer StationaryPhase:head->MobilePhase Equilibrium Elution Analyte Elutes MobilePhase->Elution Elution by increasing aqueous content Analyte Polar Azetidine Intermediate Analyte->StationaryPhase:head Partitioning

Table 1: Comparison of HILIC Performance vs. Traditional RP-HPLC

ParameterTraditional RP-HPLC (C18)HILIC (Amide Column)Justification
Retention Factor (k') < 0.5 (in or near void)2 - 10HILIC provides retention for highly polar compounds not retained by RP.[5][10]
Mobile Phase High AqueousHigh Organic (e.g., >80% ACN)HILIC uses reversed-phase type eluents with a normal-phase type column.[5]
Elution Order Decreasing PolarityIncreasing PolarityThe elution order in HILIC is generally the reverse of RP-HPLC.[5][9]
MS Sensitivity ModerateHighHigh organic content enhances ESI efficiency and analyte signal.[5][9]
Reproducibility HighCan be lower; requires careful equilibrationThe water layer on the stationary phase can take time to equilibrate.[11]

Experimental Protocol: HILIC-MS Method for Azetidine-3-carboxylic acid

  • LC-MS System: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[12]

  • Column: A HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate for 5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI Positive Mode, monitoring the specific m/z for the analyte.

Strategy 2: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is an advanced technique that utilizes stationary phases with multiple functionalities, such as combining reversed-phase (e.g., C18) and ion-exchange (e.g., SCX or WAX) properties on a single support.[13][14] This provides multiple, tunable retention mechanisms, making it exceptionally powerful for separating complex mixtures containing analytes with diverse polarities and charge states.[13][15]

Causality Behind Experimental Choices:

  • Mechanism: For a basic azetidine intermediate, a mixed-mode column combining reversed-phase and cation-exchange (RP-SCX) would be ideal. At a low pH mobile phase, the azetidine nitrogen is protonated (positively charged), enabling strong retention via cation exchange, while hydrophobic portions of the molecule can interact with the reversed-phase ligands.[16]

  • Tunable Selectivity: This is the key advantage of MMC. Retention can be independently modulated by altering mobile phase parameters. Increasing the organic solvent content will decrease hydrophobic retention, while increasing the buffer concentration (ionic strength) will decrease ion-exchange retention.[14][16] This provides an orthogonal level of control not available in single-mode chromatography.

  • MS Compatibility: MMC eliminates the need for non-volatile ion-pairing reagents that are often used in RP-HPLC to retain charged analytes, making it fully compatible with MS detection.[14][16]

Table 2: Comparison of Mixed-Mode Chromatography Performance

FeatureMixed-Mode (RP-Cation Exchange)HILICIon-Pairing RP-HPLC
Primary Retention Hydrophobic & Ion-ExchangeHydrophilic PartitioningHydrophobic & Ion-Pairing
Selectivity Control Organic %, pH, Ionic StrengthOrganic %, pH, Water contentOrganic %, pH, IP Reagent Conc.
MS Compatibility Excellent (no ion-pairing reagents)Excellent (volatile buffers)Poor (ion-pairing reagents suppress signal)[17]
Method Development More complex due to multiple variablesModerately complexCan be complex, poor reproducibility
Application Polar, non-polar, and ionizable compounds in one run.[14][16]Very polar and hydrophilic compounds.[7]Charged and polar compounds.

Experimental Protocol: Mixed-Mode Method for a C2-Substituted Azetidine

  • System: HPLC or UHPLC system with UV or MS detector.

  • Column: Mixed-Mode RP-Cation Exchange column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Rationale: The low pH ensures the azetidine is protonated for ion-exchange retention. The gradient of acetonitrile modulates hydrophobic retention. The buffer concentration can be increased or decreased to fine-tune the ion-exchange interaction.

Strategy 3: Pre-Column Derivatization

For azetidines that lack a strong UV chromophore or when fluorescence detection is desired for higher sensitivity, pre-column derivatization is an effective strategy.[18] This involves reacting the amine functionality of the azetidine with a labeling reagent to form a derivative that is less polar and easily detectable.[18][19]

Causality Behind Experimental Choices:

  • Reagent Selection: The choice of reagent depends on the desired detection method. Reagents like 2,4-dinitrofluorobenzene (DNFB) create derivatives with strong UV absorbance.[18] For ultra-high sensitivity, fluorogenic reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) are used.[18] OPA reacts with primary amines, while FMOC-Cl reacts with both primary and secondary amines.[18]

  • Improved Chromatography: The resulting derivative is typically much more hydrophobic than the original azetidine intermediate. This significantly increases its retention on a standard C18 column, moving it away from the void volume and resolving it from polar interferences.[18][19]

Derivatization_Workflow A Azetidine Intermediate (in solution) B Add Derivatization Reagent (e.g., FMOC-Cl) & Buffer A->B C Incubate (Controlled Temp & Time) B->C D Quench Reaction (if necessary) C->D E Inject onto RP-HPLC System D->E F Detect Derivative (UV or Fluorescence) E->F

Table 3: Comparison of Common Derivatization Reagents for Amines

ReagentTarget AminesDetectionStability of DerivativeKey Advantage
o-Phthalaldehyde (OPA) PrimaryFluorescenceLess stable[20]Fast reaction, automated
Dansyl Chloride Primary, SecondaryFluorescence, UVGoodReacts with phenols/alcohols[20]
FMOC-Cl Primary, SecondaryFluorescenceStableCommon for amino acid analysis[18]
NBD-Cl Primary, SecondaryFluorescenceGoodSelective for amines[19]

Part 2: Addressing Chirality in Azetidine Intermediates

Many azetidine intermediates used in drug development are chiral, and the control of enantiomeric purity is a critical regulatory requirement. Chiral HPLC, which uses a chiral stationary phase (CSP) to differentiate between enantiomers, is the gold standard for this analysis.[21][22]

The most successful CSPs for separating small amine enantiomers, including aziridines (a related class), are often polysaccharide-based (e.g., derivatized amylose or cellulose) and macrocyclic glycopeptide phases.[22][23] Method development is often empirical, involving screening a selection of chiral columns under different modes (normal phase, polar organic, reversed phase).[22][24]

Table 4: Performance Summary of Common Chiral Stationary Phases

CSP TypeTypical Mobile PhasesCommon ApplicationsStrengths
Polysaccharide (e.g., Amylose) Hexane/IPA, AcetonitrileBroad range of chiral compoundsHigh success rate, robust[23]
Macrocyclic Glycopeptide RP, Polar Organic, NPAmines, amino acidsMulti-modal, versatile
Pirkle-type (Brush-type) Normal Phase (Hexane/IPA)Compounds with π-systemsWell-understood mechanism
Cyclodextrin-based Reversed PhaseAromatic compoundsGood for inclusion complexation[22]

Part 3: Method Validation: Ensuring a Self-Validating System

Developing a method is only the first step. To be useful in a regulated environment, the method must be validated to prove it is suitable for its intended purpose.[25] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative framework for this process.[25][26] A validated method is a self-validating system; its performance characteristics are understood and documented, ensuring the trustworthiness of the data it generates.[26][27]

Validation_Workflow

Table 5: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is from the analyte only, without interference.Peak is pure; no co-elution with placebo, impurities, or degradation products.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery for drug substance.
Precision The degree of scatter between a series of measurements.Repeatability/Intermediate Precision: RSD ≤ 2%.[28]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters pass under varied conditions (e.g., ±10% flow, ±2°C temp).

Conclusion: Selecting the Right Strategy

The successful HPLC analysis of azetidine intermediates requires moving beyond traditional reversed-phase methods. By understanding the underlying chemical principles, a robust and reliable method can be developed. HILIC is an excellent first choice for retaining these polar molecules, especially when MS detection is required. Mixed-Mode Chromatography offers unparalleled flexibility for complex samples containing both polar and non-polar components. Finally, derivatization provides a powerful solution when dealing with compounds that lack a chromophore or require trace-level detection. Each of these advanced methods, when properly developed and validated according to ICH guidelines, can provide the trustworthy data essential for advancing drug development programs.

Decision_Tree

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Unlocking Therapeutic Potential: A Comparative Guide to the Preclinical Efficacy of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure offer a unique scaffold that can enhance key pharmacokinetic properties such as metabolic stability, solubility, and receptor binding affinity.[1] Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent central nervous system (CNS) modulation, antimicrobial effects, and anticancer properties.[2][3][4] This guide focuses on the therapeutic potential of a specific subclass: tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate and its derivatives. While direct preclinical data for this parent compound is not yet prevalent in peer-reviewed literature, by examining related analogs, we can construct a compelling hypothesis for its potential efficacy and outline robust methodologies for its preclinical evaluation.

The introduction of a nitromethyl group at the 3-position is of particular interest. The nitro group is a versatile functional group known to act as a bioisostere for other functionalities and can undergo bioreduction in cellular environments to form reactive intermediates.[5] This property is often harnessed in the design of anticancer and antimicrobial agents. This guide will compare the known efficacy of related nitro-azetidine compounds and other relevant azetidine derivatives to build a case for the preclinical investigation of this novel chemical entity.

Comparative Efficacy of Azetidine Derivatives in Preclinical Models

While efficacy data for the title compound is emerging, the broader family of azetidine derivatives has been extensively studied. Below is a comparative summary of the preclinical activity of structurally related compounds, which provides a framework for predicting the potential therapeutic applications of this compound.

Compound ClassPreclinical ModelKey FindingsTherapeutic PotentialReference(s)
Spirocyclic Azetidines (derived from tert-Butyl 3-nitroazetidine-1-carboxylate) In vitro assays against Mycobacterium tuberculosisPotent minimum inhibitory concentrations (MICs).Anti-tuberculosis[5]
3-Aryl-3-oxypropylamine Azetidines Murine Forced Swim Test (FST)In vivo antidepressant activity.CNS Disorders, Depression[6]
Cis- and Trans-1,4-disubstituted Azetidines Isolated rat brain synaptic vesiclesPotent inhibition of vesicular [3H]dopamine uptake (VMAT2 inhibitors).Neurological Disorders[2]
Azetidine-2-one Derivatives In vitro antibacterial and antifungal assaysSignificant activity against S. aureus, E. coli, and C. albicans.Infectious Diseases[3][7]
3-Hydroxymethyl-azetidine Derivatives In vitro DNA polymerase Theta (Polθ) inhibition assaysPotent inhibition of Polθ, leading to antiproliferative effects in DNA repair-compromised cells.Oncology (BRCA-deficient cancers)[8]

The data from tert-butyl 3-nitroazetidine-1-carboxylate is particularly illuminating.[5] Its use as a precursor for anti-tuberculosis agents suggests that the nitro-azetidine core is biologically active and tolerated. The proposed mechanism involves bioreduction of the nitro group to generate cytotoxic intermediates, a pathway that could be active in our target molecule as well.[5]

Proposed Mechanism of Action and Therapeutic Hypotheses

Based on the established bioactivity of the azetidine scaffold and the nitro functional group, we can propose several hypotheses for the efficacy of this compound derivatives.

Hypothesis 1: Anticancer Activity via Bioreductive Activation

The nitromethyl group can be enzymatically reduced, particularly in the hypoxic microenvironment of solid tumors, to form reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA, ultimately leading to apoptosis.

Anticancer_Mechanism Proposed Anticancer Mechanism of Action Azetidine_Derivative Tert-butyl 3-hydroxy-3- (nitromethyl)azetidine- 1-carboxylate Bioreduction Bioreduction (e.g., in tumor hypoxia) Azetidine_Derivative->Bioreduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Species Bioreduction->Reactive_Intermediates Cellular_Damage Oxidative Stress & DNA Adducts Reactive_Intermediates->Cellular_Damage Apoptosis Cancer Cell Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed bioreductive activation pathway for anticancer activity.

Hypothesis 2: Antimicrobial Activity

Similar to its potential anticancer mechanism, the bioreduction of the nitro group can be cytotoxic to microbial cells. This is a well-established mechanism for other nitro-containing antibiotics. The azetidine scaffold can modulate the compound's entry into and stability within the microbial cells.

Experimental Protocols for Preclinical Evaluation

To rigorously test these hypotheses, a phased preclinical evaluation is proposed.

Phase 1: In Vitro Efficacy and Cytotoxicity

Objective: To determine the anticancer and antimicrobial activity and general cytotoxicity of the compound.

1. Cell Viability and Cytotoxicity Assays:

  • Protocol:
  • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates.
  • Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
  • Assess cell viability using an MTT or PrestoBlue assay.
  • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
  • Rationale: This initial screen will identify if the compound has cytotoxic effects and determine its potency and selectivity for cancer cells.

2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

  • Protocol:
  • Prepare a twofold serial dilution of the test compound in appropriate broth media in a 96-well plate.
  • Inoculate each well with a standardized suspension of bacterial or fungal strains (e.g., S. aureus, E. coli, M. tuberculosis, C. albicans).
  • Incubate the plates under appropriate conditions.
  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
  • Rationale: This standard assay will establish the compound's spectrum of antimicrobial activity.[3]
Phase 2: In Vivo Efficacy in Animal Models

Objective: To evaluate the in vivo anticancer efficacy of promising derivatives.

1. Xenograft Mouse Model of Cancer:

  • Protocol:
  • Implant human cancer cells (selected from Phase 1) subcutaneously into immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group should be included.
  • Measure tumor volume and body weight regularly.
  • At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., histology, biomarker analysis).
  • Rationale: This is the gold-standard preclinical model to assess a compound's ability to inhibit tumor growth in a living organism.

"Cell_Implantation" [label="Subcutaneous Implantation\nof Cancer Cells in Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Tumor Growth to\nPalpable Size"]; "Randomization" [label="Randomization into\nTreatment & Control Groups", fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment" [label="Compound Administration\n(e.g., Oral Gavage)"]; "Monitoring" [label="Regular Monitoring of\nTumor Volume & Body Weight"]; "Endpoint" [label="Endpoint Analysis:\nTumor Harvest & Histology", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; }

Caption: Experimental workflow for a preclinical xenograft model.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. By drawing comparisons with structurally related azetidine and nitro compounds, we can formulate strong hypotheses for its potential efficacy as an anticancer or antimicrobial agent. The proposed preclinical evaluation workflow provides a clear and robust path to validating these hypotheses. The unique combination of the strained azetidine ring and the bioreducible nitromethyl group makes this class of molecules a compelling area for future drug discovery and development efforts. Further synthesis and screening of derivatives will be crucial to establish structure-activity relationships and optimize for potency and safety.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Zheng, G., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 21(10), 2854–2857. [Link]

  • Kumar, V., Mahajan, M., & Sharma, P. (2018). Antimicrobial potential of various substituted azetidine derivatives. MOJ Bioorganic & Organic Chemistry, 2(2), 36-40. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Singh, G., & Kumar, V. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Li, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Zhang, Y., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

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  • Komarova, K., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3071. [Link]

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  • Google Patents. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Ali, A. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences, 7(1), 1-10. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative research they enable. This guide provides a detailed protocol for the safe disposal of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate, a specialized building block. The guidance herein is synthesized from the known chemistry of its constituent functional groups—azetidine, carbamate, and a nitroalkane—to ensure the highest standards of laboratory safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1008526-70-2) is readily available. The following procedures are based on the hazardous properties of its components: azetidines, carbamates, and nitroalkanes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations before proceeding with any disposal activities. This guide should be used as a supplement to, not a replacement for, institutional and regulatory protocols.

Hazard Identification and Risk Assessment: A Triad of Reactivity

A thorough understanding of the hazards associated with this compound is foundational to its safe handling and disposal. The molecule's structure presents a unique combination of risks that must be addressed.

Functional GroupAssociated HazardsPrimary Prevention Measures
Azetidine Ring Likely corrosive, potentially flammable, and toxic.[1][2] The strained four-membered ring can be susceptible to ring-opening reactions.Handle in a chemical fume hood, wear chemical-resistant gloves, and avoid heat or ignition sources.[1][3]
Nitroalkane Group Potential for explosive decomposition, especially when heated or mixed with incompatible materials.[4] Nitroalkanes are also toxic.[5]Avoid shock, friction, and elevated temperatures. Segregate from strong acids, bases, and reducing agents.
Carbamate Ester Carbamates can be toxic, with some exhibiting cholinesterase-inhibiting properties.[6] They can be incompatible with strong acids, bases, and oxidizing agents.[6]Prevent inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment.

The presence of both a nitro group (an oxidant) and an organic backbone (a fuel) within the same molecule necessitates that it be treated with extreme caution as a potentially energetic material.[4]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or other chemical-resistant gloves should be worn. Always check the glove manufacturer's compatibility chart.[7]

  • Body Protection: A flame-resistant laboratory coat is required.[7]

  • Ventilation: All handling and disposal procedures must be conducted in a certified and operational chemical fume hood to prevent inhalation of any dust or vapors.[8]

Primary Disposal Protocol: Professional Hazardous Waste Management

Given the complex and potentially energetic nature of this compound, the primary and most highly recommended method of disposal is through a licensed hazardous waste disposal facility. This approach mitigates risk by placing the material in the hands of trained professionals equipped to handle such chemicals.

Step-by-Step Procedure for Waste Collection:
  • Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed by your EHS department.[9] In particular, avoid mixing with strong acids, bases, oxidizing agents, or reducing agents.

  • Container Selection: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) bottle, for collecting the waste.[7]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound"

    • The CAS Number: "1008526-70-2"

    • Known or suspected hazards: "Toxic," "Irritant," "Potentially Explosive"

    • The date of accumulation[7]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] The storage area should be cool, dry, and away from heat sources or incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.[11]

Disposal of Contaminated Materials:

Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste in the same container.[6] Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) within a chemical fume hood. The resulting solvent rinseate must be collected as liquid hazardous waste in a separate, appropriately labeled container.[6]

Chemical Neutralization: A High-Risk Alternative for Advanced Users

Caution: Chemical neutralization should only be considered for very small quantities by highly trained personnel after a thorough risk assessment and with the explicit approval of your EHS department. The reactivity of this specific compound is not well-documented, and these procedures could potentially generate more hazardous or unstable byproducts.

While alkaline hydrolysis is a known method for degrading some carbamates, its application here is complicated by the presence of the nitroalkane and azetidine functionalities.[7][12] A more appropriate, though still hazardous, approach for nitroalkanes is chemical reduction.

Objective: To reduce the nitro group to a less energetic amine, thereby reducing the compound's potential for explosive decomposition. A common laboratory method for this transformation is the use of a reducing agent like zinc or iron powder in the presence of an acid.

Experimental Protocol: Small-Scale Reduction (for consideration by EHS professionals)
  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve a small quantity (e.g., <1 gram) of this compound in a suitable solvent like ethanol.

  • Addition of Metal: Add an excess of iron powder (approximately 3-5 equivalents) to the solution.

  • Acidification: Slowly add a dilute acid, such as 1 M hydrochloric acid, dropwise from the dropping funnel while stirring vigorously. This reaction is exothermic and may produce hydrogen gas; ensure proper ventilation and avoid ignition sources.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Neutralization and Collection: Once the reaction is complete, carefully quench the mixture by neutralizing it with a base like sodium bicarbonate. The entire resulting mixture, including the solvent and metal salts, should be collected as hazardous waste.

This pre-treatment may reduce the explosive hazard, but the resulting mixture is still considered hazardous waste and must be disposed of through a licensed facility.

Logical Flow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Disposal of This compound assess_hazards Assess Hazards: - Azetidine (Corrosive, Toxic) - Nitroalkane (Potentially Explosive) - Carbamate (Toxic) start->assess_hazards ppe Wear Appropriate PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves assess_hazards->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Do not mix with incompatible chemicals. fume_hood->segregate primary_disposal Primary Disposal Route: Collection by Licensed Hazardous Waste Facility label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & CAS - List of Hazards primary_disposal->label segregate->primary_disposal Recommended Path store Store in Designated Satellite Accumulation Area label->store schedule_pickup Contact EHS to Schedule Pickup store->schedule_pickup end End: Safe and Compliant Disposal schedule_pickup->end

Caption: Decision workflow for the disposal of the target compound.

References

  • BenchChem. (2025). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from Environmental Marketing Services website.
  • BenchChem. (2025). Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • Chemos GmbH & Co.KG. (n.d.).
  • Apollo Scientific. (n.d.). Azetidine.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 3-hydroxy-3-(pyridin-4-ylmethyl)
  • Fisher Scientific. (2011).
  • BLD Pharm. (n.d.). tert-Butyl 3-hydroxy-3-(nitromethyl)
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed, 3335019.
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  • CymitQuimica. (2024).
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  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

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Mastering the Unseen Threat: A Guide to Handling Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis and application of complex molecules are a daily reality. One such molecule, Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate, presents a unique set of handling challenges due to its composite chemical nature. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol.

Deconstructing the Hazard: A Three-Pronged Analysis

The primary hazards associated with this compound stem from three key structural features: the azetidine ring, the nitromethyl group, and the tert-butyl carboxylate protecting group. A thorough understanding of each component's reactivity is paramount to anticipating and mitigating risks.

  • The Azetidine Moiety: The strained four-membered azetidine ring is susceptible to nucleophilic attack and can be corrosive. Safety data for azetidine itself highlights that it can cause severe skin burns and eye damage[1][2][3][4]. While the N-Boc protection in the target molecule mitigates some of the reactivity of the nitrogen atom, the inherent ring strain remains a factor to consider.

  • The Nitromethyl Group: Nitroalkanes, as a class, introduce concerns of toxicity and potential instability. Aromatic nitro compounds, for instance, are noted for their potential as strong oxidizing agents and can form explosive mixtures[5]. While aliphatic nitro compounds are generally less reactive, the potential for decomposition, especially in the presence of bases or upon heating, cannot be disregarded. Some di- and tri-nitro compounds are known to be shock-sensitive[6].

  • The Tert-butyl Carboxylate (Boc) Group: This common protecting group is generally stable but can be cleaved under acidic conditions, liberating isobutylene and carbon dioxide. While not a primary hazard, this reactivity is important to consider in the context of experimental conditions and waste streams.

This tripartite hazard profile necessitates a multi-layered approach to personal protective equipment (PPE) and handling protocols.

The Shield: Your Personal Protective Equipment (PPE) Regimen

A robust PPE strategy is the cornerstone of safe chemical handling. For this compound, a comprehensive ensemble is required to protect against all potential routes of exposure.

Quantitative PPE Recommendations
Body PartPrimary ProtectionSecondary/Specialized ProtectionRationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standard.A face shield worn over goggles.Protects against splashes of the corrosive azetidine moiety and potential energetic decomposition of the nitro group[7].
Hands Nitrile gloves (minimum thickness of 5 mil).Double-gloving is recommended.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove[8].
Body Flame-resistant (FR) lab coat.Chemical-resistant apron worn over the lab coat.The FR lab coat protects against potential flash fires, while the apron provides an additional barrier against corrosive splashes[7].
Respiratory Use within a certified chemical fume hood.A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or if engineering controls are insufficient.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. Respirators provide an additional layer of protection[7].
Feet Closed-toe, chemical-resistant shoes.N/AProtects against spills.
The Logic of Layering: A Workflow for Donning PPE

The sequence of donning PPE is critical to ensure complete protection and prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash hands thoroughly Inspect->Wash Shoes 1. Don appropriate shoes Coat 2. Don FR lab coat Shoes->Coat Apron 3. Don chemical-resistant apron Coat->Apron Gloves1 4. Don inner pair of nitrile gloves Apron->Gloves1 Goggles 5. Don chemical splash goggles Gloves1->Goggles FaceShield 6. Don face shield Goggles->FaceShield Gloves2 7. Don outer pair of nitrile gloves FaceShield->Gloves2 Waste_Disposal_Plan cluster_waste_streams Waste Streams cluster_disposal Disposal Protocol SolidWaste Solid Waste (Contaminated gloves, wipes, bench paper) CollectSolid Collect in a designated, sealed hazardous waste container. SolidWaste->CollectSolid LiquidWaste Liquid Waste (Rinsate, reaction mixtures) CollectLiquid Collect in a designated, sealed, and secondarily contained hazardous waste container. LiquidWaste->CollectLiquid SharpsWaste Sharps Waste (Contaminated needles, syringes) CollectSharps Collect in a designated sharps container. SharpsWaste->CollectSharps Label Label all waste containers clearly with 'Hazardous Waste' and the chemical name. CollectSolid->Label CollectLiquid->Label CollectSharps->Label Dispose Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Label->Dispose

Figure 2: Waste stream and disposal workflow.

Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department. Some nitro compounds can react with other chemicals, posing a risk in waste containers.[6][9]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a deep understanding of the chemical's nature and potential hazards. By internalizing the principles outlined in this guide, researchers can confidently and safely advance their work, ensuring that scientific discovery and personal safety go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.